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  • Product: (2E)-4-Methoxy-2-butenoic Acid
  • CAS: 63968-74-1; 75933-65-2

Core Science & Biosynthesis

Foundational

(2E)-4-Methoxy-2-butenoic Acid CAS 63968-74-1 data

An In-Depth Technical Guide to (2E)-4-Methoxy-2-butenoic Acid (CAS 63968-74-1): Properties, Synthesis, and Applications Introduction (2E)-4-Methoxy-2-butenoic Acid, registered under CAS Number 63968-74-1, is a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2E)-4-Methoxy-2-butenoic Acid (CAS 63968-74-1): Properties, Synthesis, and Applications

Introduction

(2E)-4-Methoxy-2-butenoic Acid, registered under CAS Number 63968-74-1, is a specialized synthetic chemical intermediate of considerable interest within the domains of organic and medicinal chemistry.[1] Its molecular architecture is distinguished by three key features: a carboxylic acid moiety, a trans-configured (E) α,β-unsaturated system, and a terminal methoxy group. This specific arrangement of functional groups imparts a unique reactivity profile, establishing the compound as a versatile building block for synthesizing more complex molecular entities, including analogs of natural products and potential pharmacological agents.[1]

This technical guide provides a comprehensive overview of the compound's physicochemical properties, established synthetic methodologies, core reactivity, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Section 1: Physicochemical and Spectroscopic Profile

The empirical and predicted properties of (2E)-4-Methoxy-2-butenoic Acid are fundamental to its application in synthetic chemistry.

Core Physicochemical Properties

A summary of the compound's primary identifiers and physical characteristics is presented below.

PropertyValueSource(s)
CAS Number 63968-74-1[2][3][4][5]
Molecular Formula C₅H₈O₃[1][2][5]
Molecular Weight ~116.12 g/mol [1][2][5]
IUPAC Name (E)-4-methoxybut-2-enoic acid[2]
Synonyms (2E)-4-methoxy-2-butenoic acid, 4-methoxycrotonic acid[2][4]
Physical Form White to yellow powder or crystals[4]
Purity Commercially available at ≥98%[4]
Computed and Predicted Properties

Computational models provide further insight into the molecule's behavior in various chemical environments.

PropertyPredicted ValueSource(s)
pKa 4.37 ± 0.10[3]
XLogP3 -0.1[2]
Spectroscopic Data Interpretation (Anticipated)

While specific experimental spectra are proprietary to suppliers, the structure of (2E)-4-Methoxy-2-butenoic Acid allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and structural verification.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very broad absorption band from approximately 3300 to 2500 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer. A sharp, strong peak for the carbonyl (C=O) stretch should appear around 1710-1680 cm⁻¹. Additionally, characteristic peaks for the C=C double bond (~1650 cm⁻¹) and the C-O ether linkage (~1100 cm⁻¹) are anticipated.[1]

  • ¹H NMR Spectroscopy : The proton NMR spectrum would provide clear structural information. The acidic proton of the carboxyl group would appear as a broad singlet far downfield (>10 ppm). The two vinylic protons on the C=C double bond would appear as doublets of doublets or multiplets, with a large coupling constant (J > 15 Hz) confirming the (E)-stereochemistry. The methylene protons (-CH₂-) adjacent to the ether oxygen would likely be a doublet, and the methoxy group (-OCH₃) protons would be a sharp singlet around 3.3-3.4 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum is predicted to display five distinct signals: one for the carbonyl carbon of the carboxylic acid (~170 ppm), two for the vinylic carbons, one for the methylene carbon adjacent to the oxygen, and one for the methoxy carbon (~59 ppm).[1]

Caption: Molecular structure of (2E)-4-Methoxy-2-butenoic Acid with key groups for spectroscopic analysis.

Section 2: Synthesis and Purification

(2E)-4-Methoxy-2-butenoic Acid is not known to occur naturally and is produced synthetically.[1] The most common laboratory-scale preparations involve the hydrolysis of a corresponding ester, which itself is often synthesized via olefination reactions that provide stereochemical control.

Synthetic Strategies

The primary route to this compound involves a two-step process designed for high purity and stereoselectivity:

  • Olefination: A Horner-Wadsworth-Emmons reaction is often employed to create the (E)-alkene. This reaction involves a stabilized phosphonate ylide and an appropriate aldehyde, which reliably yields the trans-isomer.

  • Hydrolysis: The resulting ester, typically an ethyl or methyl ester, is then saponified under basic conditions to yield the target carboxylic acid.[1]

Detailed Experimental Protocol: Saponification of Ethyl (2E)-4-methoxy-2-butenoate

This protocol describes the final step to produce the title compound from its ethyl ester precursor. The use of a biphasic solvent system (THF/water) ensures that both the organic ester and the inorganic base are mutually soluble, facilitating a smooth reaction.

Materials:

  • Ethyl (2E)-4-methoxy-2-butenoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • The starting ester, Ethyl (2E)-4-methoxy-2-butenoate, is dissolved in a mixture of THF and water (e.g., a 3:1 ratio).

  • An aqueous solution of LiOH or NaOH (1.5 to 2.0 molar equivalents) is added to the ester solution while stirring at room temperature.

  • The reaction progress is carefully monitored by TLC until the starting ester spot is completely consumed.

  • Once the reaction is complete, the THF is removed under reduced pressure using a rotary evaporator.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with 1M HCl.

  • The acidified aqueous layer is extracted three times with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude (2E)-4-Methoxy-2-butenoic Acid. Further purification can be achieved by recrystallization if necessary.[1]

synthesis_workflow start Ethyl (2E)-4-methoxy-2-butenoate in THF/Water reagent Add LiOH or NaOH (1.5-2.0 equiv) start->reagent hydrolysis Stir at RT Monitor by TLC reagent->hydrolysis workup1 Remove THF (Rotary Evaporator) hydrolysis->workup1 workup2 Acidify with HCl (pH 2-3) workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 purification Dry (MgSO₄) & Evaporate Solvent workup3->purification product (2E)-4-Methoxy-2-butenoic Acid purification->product

Caption: Workflow for the hydrolysis of an ester precursor to the final carboxylic acid product.

Section 3: Chemical Reactivity and Applications

The utility of (2E)-4-Methoxy-2-butenoic Acid stems from its conjugated system, making it a versatile intermediate.

Core Reactivity: Michael Acceptor

The presence of an electron-withdrawing carboxyl group conjugated with the C=C double bond makes the β-carbon electrophilic. This renders the molecule an excellent Michael acceptor, susceptible to 1,4-conjugate addition by a wide range of nucleophiles.[1] This reactivity is fundamental to its use in constructing more complex molecular skeletons, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Application as a Hydroxyl Protecting Group

A primary application of this compound is in the protection of hydroxyl groups during multi-step syntheses.[1][3] The alcohol is converted to a (2E)-4-methoxy-2-butenoate ester, which is stable under many reaction conditions but can be selectively removed when needed.

General Protocol for Protection (Esterification):

  • Dissolve the alcohol (1.0 equiv) and (2E)-4-Methoxy-2-butenoic Acid (1.2 equiv) in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until the starting alcohol is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

  • Purify the resulting ester by column chromatography.

General Protocol for Deprotection (Hydrolysis): The deprotection protocol is identical to the saponification reaction described in Section 2.2, using a base like LiOH or NaOH to cleave the ester and regenerate the free hydroxyl group.

protection_cycle FreeOH Free Alcohol (R-OH) ProtectedOH Protected Alcohol (Ester) FreeOH->ProtectedOH Esterification ProtectedOH->FreeOH Hydrolysis Reagents_Protect Protection: (2E)-4-Methoxy-2-butenoic Acid DCC, DMAP Reagents_Protect->FreeOH Reagents_Deprotect Deprotection: LiOH or NaOH THF/H₂O Reagents_Deprotect->ProtectedOH

Caption: The cycle of hydroxyl group protection and deprotection using (2E)-4-Methoxy-2-butenoic Acid.

Section 4: Safety, Handling, and Storage

Proper handling of (2E)-4-Methoxy-2-butenoic Acid is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[2]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Recommended Handling Procedures

Based on the hazard profile, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[6]

  • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin, eyes, and clothing.[4][6]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water and seek medical advice.[4][6]

Storage and Stability

For long-term stability, the compound should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Temperature: Room temperature is suitable.[4]

  • Container: Keep the container tightly closed in a dry and well-ventilated place. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

Conclusion

(2E)-4-Methoxy-2-butenoic Acid (CAS 63968-74-1) is a functionally rich and synthetically valuable building block. Its defined stereochemistry and predictable reactivity as a Michael acceptor and a protecting group make it a reliable tool for medicinal chemists and researchers in organic synthesis. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in the development of novel and complex chemical entities.

References

  • (2E)-4-methoxybut-2-enoic acid | C5H8O3 | CID 15302979 - PubChem. [Link]

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - PMC. [Link]

Sources

Exploratory

(2E)-4-Methoxy-2-butenoic Acid: A Comprehensive Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview for the structural elucidation of (2E)-4-Methoxy-2-butenoic Acid. As a versatile α,β-unsaturated carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview for the structural elucidation of (2E)-4-Methoxy-2-butenoic Acid. As a versatile α,β-unsaturated carboxylic acid, this compound serves as a valuable building block in organic synthesis, particularly for crafting complex molecules and potential pharmacological agents.[1] Its defined stereochemistry is crucial for predictable reaction outcomes, making unambiguous structural confirmation an essential first step in its application.[1]

Core Physicochemical Properties

(2E)-4-Methoxy-2-butenoic acid, with the molecular formula C₅H₈O₃ and a molecular weight of approximately 116.12 g/mol , is a key intermediate in organic and medicinal chemistry research.[1][2][3] This compound's structure features a conjugated system that includes an electron-withdrawing carboxyl group and an electron-donating methoxy group, rendering it a useful Michael acceptor in nucleophilic addition reactions.[1]

PropertyValueSource
Molecular Formula C₅H₈O₃PubChem[2]
Molecular Weight 116.12 g/mol Santa Cruz Biotechnology[3]
CAS Number 63968-74-1ChemicalBook[4]
IUPAC Name (E)-4-methoxybut-2-enoic acidPubChem[2]
Predicted pKa 4.37±0.10Guidechem[5]
Melting Point 66-67 °CEchemi[6]

Synthesis Overview

While not found to occur naturally, (2E)-4-Methoxy-2-butenoic Acid is synthetically accessible.[1] A common laboratory preparation involves the hydrolysis of its corresponding ester, ethyl (2E)-4-methoxy-2-butenoate, using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran (THF) and water.[1] The reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting ester is fully consumed.[1]

Integrated Spectroscopic Analysis for Structure Elucidation

A multi-technique spectroscopic approach is indispensable for the unambiguous confirmation of the (2E)-4-Methoxy-2-butenoic Acid structure. The following workflow outlines the logical progression from initial analysis to final structural verification.

Caption: Logical workflow for the structure elucidation of (2E)-4-Methoxy-2-butenoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the foundational data for determining the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (COSY, HSQC): If further confirmation is needed, 2D experiments such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons) can be performed.

Data Interpretation

¹H NMR:

  • Olefinic Protons: Expect two signals in the vinyl region. The trans (E) configuration of the double bond will result in a large coupling constant (typically >12 Hz) between these two protons.

  • Methylene Protons: A signal corresponding to the two protons of the CH₂ group adjacent to the methoxy group.

  • Methoxy Protons: A singlet integrating to three protons, characteristic of the -OCH₃ group.

  • Carboxylic Acid Proton: A broad singlet, often downfield, corresponding to the acidic proton of the -COOH group.

¹³C NMR:

  • Carbonyl Carbon: A signal in the downfield region (typically >160 ppm) corresponding to the carboxylic acid carbon.

  • Olefinic Carbons: Two signals in the alkene region of the spectrum.

  • Methylene Carbon: A signal for the CH₂ carbon.

  • Methoxy Carbon: A signal for the -OCH₃ carbon.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain insights into the molecule's structure through its fragmentation pattern.

Experimental Protocol (Electron Ionization - EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons to induce ionization and fragmentation.

  • Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer.

  • Detection: Record the abundance of each ion to generate a mass spectrum.

Data Interpretation
  • Molecular Ion Peak (M⁺): The spectrum should display a peak corresponding to the exact molecular weight of the compound (116.12 g/mol ).[3]

  • Fragmentation Analysis: The energetically unstable molecular ions will break into smaller, characteristic fragments.[7] For α,β-unsaturated carboxylic acids, common fragmentation patterns include the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups.[8] The presence of the methoxy group may also lead to the loss of a methoxy radical (-OCH₃, M-31).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

Experimental Protocol (FTIR-ATR)
  • Sample Application: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Apply pressure to ensure good contact and collect the infrared spectrum.

  • Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) contributions.

Data Interpretation

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.[1]

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchConjugated Carboxylic Acid
~1650C=C stretchAlkene
~1250-1000C-O stretchEther and Carboxylic Acid
~970C-H bend (out-of-plane)trans-disubstituted Alkene

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The position of the C=O stretch is indicative of conjugation with the C=C double bond. A strong band around 970 cm⁻¹ is highly diagnostic for the trans or E configuration of the double bond.

Conclusion

The synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and self-validating system for the complete structure elucidation of (2E)-4-Methoxy-2-butenoic Acid. This comprehensive analytical approach ensures the high degree of certainty required for its use in advanced research and development settings.

References

  • PubChem. (2E)-4-methoxybut-2-enoic acid | C5H8O3 | CID 15302979. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

Sources

Foundational

Spectroscopic Data of (2E)-4-Methoxy-2-butenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (2E)-4-Methoxy-2-butenoic acid (CAS: 63968-74-1) is a functionalized α,β-unsaturated carboxylic acid with potential applications in organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-4-Methoxy-2-butenoic acid (CAS: 63968-74-1) is a functionalized α,β-unsaturated carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a conjugated system and a methoxy group, offers a unique combination of electronic and steric properties that can be exploited in the design of novel molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of (2E)-4-Methoxy-2-butenoic acid in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~6.9-7.2Doublet of Triplets1HH-3
~5.9-6.2Doublet1HH-2
~4.1-4.3Doublet2HH-4
~3.4Singlet3H-OCH₃

Interpretation:

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum (δ 10-12 ppm). This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding. The broadness of the signal is a characteristic feature of exchangeable protons.

  • Olefinic Protons (H-2 and H-3): The two protons on the carbon-carbon double bond are diastereotopic and will appear as distinct signals. The proton at the C-3 position (H-3), being further from the electron-withdrawing carboxylic acid group, is expected to resonate at a higher chemical shift (δ ~6.9-7.2 ppm) compared to the proton at the C-2 position (H-2) (δ ~5.9-6.2 ppm). The trans-configuration of the double bond will result in a large coupling constant (³J ≈ 15 Hz) between H-2 and H-3, appearing as doublets. H-3 will likely be a doublet of triplets due to coupling with both H-2 and the two protons at C-4.

  • Methylene Protons (H-4): The two protons on the carbon adjacent to the methoxy group (C-4) are expected to appear as a doublet in the range of δ 4.1-4.3 ppm due to coupling with the olefinic proton at C-3.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will give rise to a sharp singlet at approximately δ 3.4 ppm.

IR_Interpretation cluster_functional_groups Functional Group Identification IR_Spectrum IR Spectrum OH_Stretch Broad Peak 2500-3300 cm⁻¹ (O-H Stretch) IR_Spectrum->OH_Stretch indicates CO_Stretch Strong, Sharp Peak ~1710 cm⁻¹ (C=O Stretch) IR_Spectrum->CO_Stretch indicates CC_Stretch Medium Peak ~1650 cm⁻¹ (C=C Stretch) IR_Spectrum->CC_Stretch indicates CH_Bend Strong Peak ~970 cm⁻¹ (=C-H Bend) IR_Spectrum->CH_Bend indicates Carboxylic_Acid Carboxylic_Acid OH_Stretch->Carboxylic_Acid confirms CO_Stretch->Carboxylic_Acid confirms Alkene Alkene CC_Stretch->Alkene confirms trans_Alkene trans_Alkene CH_Bend->trans_Alkene confirms

Caption: Decision tree for functional group identification from the IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For (2E)-4-Methoxy-2-butenoic acid (C₅H₈O₃), the molecular weight is 116.12 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 116, corresponding to the intact molecule with one electron removed, is expected. The intensity of this peak may vary depending on the stability of the molecular ion.

  • Key Fragmentation Pathways:

    • Loss of a methoxy radical (•OCH₃): A significant fragment at m/z = 85 would result from the cleavage of the C-O bond of the methoxy group.

    • Loss of a carboxyl group (•COOH): A fragment at m/z = 71 could be observed due to the loss of the carboxylic acid group.

    • McLafferty Rearrangement: While less common for acids, a rearrangement involving the carbonyl group could lead to characteristic fragments.

    • Other Fragments: Peaks at m/z = 55 and 45 could correspond to further fragmentation of the carbon chain.

Experimental Protocols

While this guide provides predicted data, experimental verification is crucial. The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of (2E)-4-Methoxy-2-butenoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences for both one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments should be employed for complete structural assignment.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

IR Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest method. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization technique that can be used if the molecular ion is not observed with EI.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemDraw, PerkinElmer Informatics. (Provides NMR prediction algorithms). [Link]

  • ACD/Labs, Advanced Chemistry Development, Inc. (Offers a suite of spectroscopy prediction software). [Link]

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of (2E)-4-Methoxy-2-butenoic Acid

Abstract (2E)-4-Methoxy-2-butenoic acid, a valuable bifunctional molecule, has emerged as a significant building block in organic and medicinal chemistry. Its unique structure, featuring an α,β-unsaturated carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2E)-4-Methoxy-2-butenoic acid, a valuable bifunctional molecule, has emerged as a significant building block in organic and medicinal chemistry. Its unique structure, featuring an α,β-unsaturated carboxylic acid moiety and a methoxy group, offers versatile reactivity for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and synthesis history of (2E)-4-Methoxy-2-butenoic acid, with a focus on the evolution of its synthetic methodologies. Detailed experimental protocols, mechanistic insights, and comparative analyses of different synthetic routes are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this important chemical entity.

Introduction and Physicochemical Properties

(2E)-4-Methoxy-2-butenoic acid (CAS No. 63968-74-1) is a white to yellow crystalline solid at room temperature. A comprehensive review of scientific literature suggests that this compound is not of natural origin and is accessible only through synthetic routes.[1] Its primary utility lies in its role as a versatile intermediate in organic synthesis. The presence of a conjugated system, an electron-withdrawing carboxyl group, and an electron-donating methoxy group makes it an interesting substrate for a variety of chemical transformations, including Michael additions, cycloadditions, and as a protecting group for hydroxyl functionalities.[1][2]

PropertyValueSource
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.12 g/mol [1]
CAS Number 63968-74-1[1]
Melting Point 66-67 °C[3]
pKa (Predicted) 4.37 ± 0.10[2]
Appearance White to yellow powder or crystals

Historical Perspective on the Discovery and Synthesis

While the exact date and discoverer of (2E)-4-Methoxy-2-butenoic acid are not clearly documented in readily available historical literature, its synthesis is intrinsically linked to the development of olefination reactions in the mid-20th century. The advent of the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, provided a reliable method for the stereoselective synthesis of α,β-unsaturated esters, which are direct precursors to (2E)-4-Methoxy-2-butenoic acid. It is therefore plausible that the compound was first synthesized and characterized in the latter half of the 20th century as chemists began to explore the scope and applications of these powerful C-C bond-forming reactions.

The evolution of synthetic strategies for α,β-unsaturated carboxylic acids has progressed from classical methods, often requiring harsh conditions, to modern catalytic and atom-economical approaches.[4][5][6] The synthesis of (2E)-4-Methoxy-2-butenoic acid exemplifies this progression, with the HWE reaction remaining a cornerstone of its preparation.

Modern Synthetic Methodologies

Two primary synthetic routes have emerged for the preparation of (2E)-4-Methoxy-2-butenoic acid: the Horner-Wadsworth-Emmons olefination followed by ester hydrolysis, and a more recent approach commencing from glyoxylic acid.

The Horner-Wadsworth-Emmons (HWE) Route

This is the most established and widely applicable method for the synthesis of (2E)-4-Methoxy-2-butenoic acid. The overall strategy involves two key steps: the HWE reaction to form an ester of (2E)-4-Methoxy-2-butenoic acid, followed by hydrolysis of the ester to the desired carboxylic acid.

HWE_Route cluster_precursors Precursor Synthesis cluster_main Main Synthesis 2-methoxyethanol 2-Methoxyethanol Methoxyacetaldehyde Methoxyacetaldehyde 2-methoxyethanol->Methoxyacetaldehyde Dehydrogenation Ethyl_ester Ethyl (2E)-4-methoxy-2-butenoate Methoxyacetaldehyde->Ethyl_ester Horner-Wadsworth-Emmons Triethyl_phosphite Triethyl phosphite Triethyl_phosphonoacetate Triethyl phosphonoacetate Triethyl_phosphite->Triethyl_phosphonoacetate Michaelis-Arbuzov Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Triethyl_phosphonoacetate Triethyl_phosphonoacetate->Ethyl_ester Final_product (2E)-4-Methoxy-2-butenoic Acid Ethyl_ester->Final_product Hydrolysis

Caption: Overall workflow for the HWE synthesis of (2E)-4-Methoxy-2-butenoic Acid.

The successful execution of the HWE route relies on the availability of two key precursors: methoxyacetaldehyde and a phosphonate ylide precursor, typically triethyl phosphonoacetate.

  • Methoxyacetaldehyde: This aldehyde can be prepared via the catalytic dehydrogenation of 2-methoxyethanol.

  • Triethyl phosphonoacetate: The synthesis of this crucial reagent is achieved through the Michaelis-Arbuzov reaction between triethyl phosphite and ethyl chloroacetate. This reaction is a robust method for forming a phosphorus-carbon bond.

This protocol describes a general procedure for the synthesis of ethyl (2E)-4-methoxy-2-butenoate.

  • Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Phosphonate: Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the stirred suspension of sodium hydride. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

  • Aldehyde Addition: The reaction mixture is cooled back to 0 °C, and a solution of methoxyacetaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (2E)-4-methoxy-2-butenoate.

The final step in this synthetic sequence is the hydrolysis of the ester to the carboxylic acid.

  • Reaction Setup: Ethyl (2E)-4-methoxy-2-butenoate is dissolved in a mixture of THF and water.[1]

  • Addition of Base: An aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 equivalents) is added to the solution, and the mixture is stirred at room temperature.[1]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ester is completely consumed.[1]

  • Work-up: The THF is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with dilute hydrochloric acid.[1]

  • Extraction and Isolation: The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (2E)-4-Methoxy-2-butenoic Acid.

Synthesis from Glyoxylic Acid

A more recent and alternative synthetic approach described in a Chinese patent (CN114349631A) utilizes glyoxylic acid as a starting material.[7] This method involves a multi-step sequence including a reaction with a phosphorus reagent, reduction of an aldehyde group, methylation of a hydroxyl group, and final hydrolysis.

Glyoxylic_Acid_Route Glyoxylic_acid Glyoxylic Acid Intermediate_aldehyde Intermediate Aldehyde Glyoxylic_acid->Intermediate_aldehyde Reaction Phosphorus_reagent Phosphorus Reagent Phosphorus_reagent->Intermediate_aldehyde Reduction_product Reduction Product Intermediate_aldehyde->Reduction_product Aldehyde Reduction Methylated_ester 4-Methoxy Methyl Crotonate Reduction_product->Methylated_ester Hydroxyl Methylation Final_product (2E)-4-Methoxy-2-butenoic Acid Methylated_ester->Final_product Alkaline Hydrolysis

Caption: Synthetic pathway for (2E)-4-Methoxy-2-butenoic Acid starting from glyoxylic acid.

  • Initial Reaction: Glyoxylic acid is reacted with a phosphorus reagent under alkaline conditions to form an intermediate aldehyde.[7]

  • Reduction: The aldehyde group of the intermediate is reduced to a hydroxyl group using a suitable reducing agent.[7]

  • Methylation: The resulting hydroxyl group is then methylated to form 4-methoxy methyl crotonate.[7]

  • Hydrolysis: The final step involves the alkaline hydrolysis of the methyl ester to yield (2E)-4-Methoxy-2-butenoic acid.[7]

This route offers the advantage of utilizing readily available and inexpensive starting materials. However, it involves a greater number of synthetic steps compared to the HWE route.

Spectroscopic Characterization

The structural elucidation of (2E)-4-Methoxy-2-butenoic acid is confirmed through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~11.0-12.0 (br s, 1H)-COOH
~6.9-7.1 (dt, 1H)=CH-COOH
~6.0-6.2 (dt, 1H)-CH₂-CH=
~4.1 (d, 2H)-O-CH₂-
~3.3 (s, 3H)-O-CH₃

Note: Predicted NMR data is based on computational models and may vary from experimental values.

Applications in Research and Development

(2E)-4-Methoxy-2-butenoic acid serves as a valuable building block in the synthesis of more complex molecules. Its applications span various areas of chemical research:

  • Medicinal Chemistry: The α,β-unsaturated carboxylic acid motif is a common feature in many biologically active compounds. This molecule can be incorporated into larger frameworks to study structure-activity relationships (SAR) in drug discovery programs.[1]

  • Organic Synthesis: It is utilized in the development of novel synthetic methodologies, particularly in cycloaddition and annulation reactions for the construction of oxygen-containing heterocycles.[1]

  • Protecting Group Chemistry: The compound can be used for the protection of hydroxyl groups in molecules, forming esters that can be selectively cleaved under specific conditions.[2]

Conclusion

(2E)-4-Methoxy-2-butenoic acid, while lacking a well-documented historical discovery, has become an important tool in modern organic synthesis. The Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective route to this compound, while newer methods starting from glyoxylic acid offer an alternative pathway. The versatile reactivity of this bifunctional molecule ensures its continued use in the synthesis of complex and medicinally relevant compounds. Further research into more sustainable and efficient synthetic routes will undoubtedly enhance its utility for the scientific community.

References

  • (2E)-4-methoxybut-2-enoic acid | C5H8O3 | CID 15302979 - PubChem. [Link]

  • CN114349631A - Preparation method and application of 4-methoxy crotonic acid - Google P
  • methyl (2E)-4-methoxybut-2-enoate | C6H10O3 | CID 641429 - PubChem. [Link]

  • US4052423A - Synthesis of α,β-unsaturated carboxylic acids and esters - Google P
  • Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal. [Link]

  • Ethyl (E)-4-(4-methoxyphenyl)methoxy-2-methylbut-2-enoate - Optional[13C NMR]. [Link]

  • Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing). [Link]

  • Straightforward synthesis of α,β-unsaturated acids and derivatives - R Discovery. [Link]

  • A Synthesis of α,β-Unsaturated Esters | Journal of the American Chemical Society. [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. [Link]

  • Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives - ResearchGate. [Link]

  • (PDF) Synthesis of 4–O–methyl glucuronic acid - ResearchGate. [Link]

  • aldehydes from acid chlorides by reduction of ester-mesylates with - Organic Syntheses Procedure. [Link]

  • Direct Methods for a-Methylene Lactone Synthesis Using Itaconic Acid Derivatives. [Link]

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Foundational

An In-depth Technical Guide to the Potential Biological Activity of (2E)-4-Methoxy-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract (2E)-4-Methoxy-2-butenoic acid (CAS 63968-74-1) is a synthetic α,β-unsaturated carboxylic acid.[1][2] While its primary documented application lies...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-4-Methoxy-2-butenoic acid (CAS 63968-74-1) is a synthetic α,β-unsaturated carboxylic acid.[1][2] While its primary documented application lies within organic synthesis as a protecting group for hydroxyl moieties, its structural features suggest a potential for significant, yet unexplored, biological activity.[3][4][5] This technical guide provides a prospective analysis of these potential activities by drawing parallels with structurally related compounds that have established biological profiles. We will explore the scientific rationale and propose detailed experimental workflows for investigating its potential anti-inflammatory, antimicrobial, and anticancer properties. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this molecule.

Introduction and Chemical Profile

(2E)-4-Methoxy-2-butenoic acid is a small molecule with the chemical formula C₅H₈O₃ and a molecular weight of approximately 116.12 g/mol .[1][2] Its structure features a carboxylic acid group in conjugation with a carbon-carbon double bond (an α,β-unsaturated system) and a methoxy group at the 4-position. This combination of functional groups makes it a potentially reactive and versatile molecule in a biological context. The α,β-unsaturated carboxylate system is a known Michael acceptor, rendering it susceptible to nucleophilic attack by biological macromolecules, a common mechanism for covalent drug action.[1]

A thorough review of the current scientific literature indicates a notable absence of studies directly investigating the biological effects of (2E)-4-Methoxy-2-butenoic acid. Its existence is primarily documented in chemical supplier databases and in the context of synthetic organic chemistry.[1][2][4][5] However, the principle of structure-activity relationships (SAR) provides a robust framework for postulating its potential bioactivities. This guide will, therefore, focus on three key areas of potential therapeutic relevance based on the known activities of analogous chemical structures.

Table 1: Physicochemical Properties of (2E)-4-Methoxy-2-butenoic Acid

PropertyValueSource
CAS Number 63968-74-1[1][2]
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [1][2]
Predicted pKa 4.37 ± 0.10[3]
Appearance Solid[5]
Melting Point 66-67 °C[5]

Potential Anti-inflammatory Activity: A Short-Chain Fatty Acid Analogy

Scientific Rationale: The structure of (2E)-4-Methoxy-2-butenoic acid bears a resemblance to short-chain fatty acids (SCFAs) such as butyrate and propionate, which are well-established modulators of inflammation.[6][7] SCFAs are known to exert their anti-inflammatory effects through two primary mechanisms: the activation of G-protein coupled receptors (GPCRs), specifically GPR41 and GPR43, and the inhibition of histone deacetylases (HDACs).[6][8][9] The inhibition of HDACs by SCFAs leads to increased histone acetylation, which can suppress the expression of pro-inflammatory genes.[6] Given its carboxylic acid moiety, it is plausible that (2E)-4-Methoxy-2-butenoic acid could engage with similar molecular targets to modulate inflammatory responses.

Proposed Mechanistic Pathway to Investigate: The primary hypothesis is that (2E)-4-Methoxy-2-butenoic acid will suppress inflammatory signaling in immune cells, such as macrophages, and in endothelial cells, which are central to the inflammatory process.[6][8][9] This suppression would be mediated by either GPR41/43 activation or HDAC inhibition, leading to a reduction in the production of key inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).

G cluster_0 Proposed Anti-inflammatory Mechanism Compound (2E)-4-Methoxy-2-butenoic Acid GPR41_43 GPR41/43 Compound->GPR41_43 Activates (?) HDAC HDAC Compound->HDAC Inhibits (?) NF_kB NF-κB Pathway GPR41_43->NF_kB Inhibits HDAC->NF_kB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Induces NO Nitric Oxide (NO) NF_kB->NO Induces G cluster_0 Antimicrobial Screening Workflow Start Prepare serial dilutions of (2E)-4-Methoxy-2-butenoic Acid Inoculate Inoculate with bacterial/fungal strains Start->Inoculate Incubate Incubate at optimal temperature Inoculate->Incubate Observe Observe for visible growth Incubate->Observe MIC Determine Minimum Inhibitory Concentration (MIC) Observe->MIC MBC_MFC Determine MBC/MFC MIC->MBC_MFC

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of (2E)-4-Methoxy-2-butenoic acid that inhibits the visible growth of a panel of microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • (2E)-4-Methoxy-2-butenoic acid

  • Positive control antibiotics (e.g., ampicillin, fluconazole)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of (2E)-4-Methoxy-2-butenoic acid in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the appropriate growth medium in a 96-well plate.

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Table 2: Template for Reporting MIC Data

MicroorganismStrainMIC (µg/mL) of (2E)-4-Methoxy-2-butenoic AcidMIC (µg/mL) of Positive Control
S. aureusATCC 29213
E. coliATCC 25922
C. albicansATCC 90028

Potential Anticancer Activity

Scientific Rationale: The α,β-unsaturated carboxylic acid motif is present in numerous compounds with demonstrated anticancer activity. [10][11]Furthermore, the chemical modification of natural products to include methoxy groups has, in some cases, led to enhanced antiproliferative activity. [12][13]For example, methoxy derivatives of resveratrol have shown potent anti-tumor effects. [13]Additionally, various derivatives of other natural carboxylic acids, such as betulonic acid and oleic acid, have been synthesized and shown to possess significant anticancer properties. [14][15]These precedents suggest that (2E)-4-Methoxy-2-butenoic acid could exhibit antiproliferative effects against cancer cells.

Proposed Mechanistic Pathway to Investigate: A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death) and/or cell cycle arrest. The compound could potentially interfere with key regulators of the cell cycle or activate intrinsic apoptotic pathways.

G cluster_0 Proposed Anticancer Mechanism of Action Compound (2E)-4-Methoxy-2-butenoic Acid CancerCell Cancer Cell Compound->CancerCell CellCycle Cell Cycle Arrest (e.g., G2/M phase) CancerCell->CellCycle Apoptosis Induction of Apoptosis CancerCell->Apoptosis CellDeath Cell Death CellCycle->CellDeath Apoptosis->CellDeath

Caption: Potential mechanisms of anticancer activity to be explored.

Experimental Protocol: In Vitro Antiproliferative Assay

Objective: To evaluate the growth-inhibitory effects of (2E)-4-Methoxy-2-butenoic acid on human cancer cell lines and to determine its IC₅₀ (half-maximal inhibitory concentration).

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Appropriate cell culture medium and supplements

  • (2E)-4-Methoxy-2-butenoic acid

  • Positive control cytotoxic drug (e.g., doxorubicin)

  • Sulforhodamine B (SRB) or MTT assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of (2E)-4-Methoxy-2-butenoic acid (e.g., 0.1 to 100 µM) for 72 hours.

  • Cell Fixation (for SRB assay): After treatment, fix the cells with trichloroacetic acid (TCA).

  • Staining and Measurement: Stain the fixed cells with SRB dye. After washing and drying, solubilize the bound dye and measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Table 3: Template for Reporting IC₅₀ Data

Cell LineCancer TypeIC₅₀ (µM) of (2E)-4-Methoxy-2-butenoic AcidIC₅₀ (µM) of Doxorubicin
MCF-7Breast
HCT-116Colon

Conclusion and Future Directions

While (2E)-4-Methoxy-2-butenoic acid is currently a molecule of interest primarily in the field of synthetic chemistry, its structural characteristics strongly suggest a potential for diverse biological activities. This guide has outlined a scientifically-grounded rationale for investigating its anti-inflammatory, antimicrobial, and anticancer properties, drawing on established knowledge of structurally related compounds. The detailed experimental protocols provided herein offer a clear and actionable roadmap for researchers to begin exploring the therapeutic potential of this compound.

Future research should focus on the systematic execution of these in vitro screening assays. Positive results in any of these areas would warrant a deeper investigation into the specific molecular mechanisms of action, including target identification, pathway analysis, and eventually, evaluation in preclinical in vivo models. The exploration of (2E)-4-Methoxy-2-butenoic acid and its derivatives could potentially unveil a new class of therapeutic agents.

References

  • The Role of Short Chain Fatty Acids in Inflammation and Body Health. MDPI. [Link]

  • Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. Informa Healthcare. [Link]

  • The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs. Frontiers in Pharmacology. [Link]

  • The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- Or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs. PubMed. [Link]

  • The anti-inflammatory effect of bacterial short chain fatty acids is partially mediated by endocannabinoids. Taylor & Francis Online. [Link]

  • How Short-Chain Fatty Acids Affect Health and Weight. Healthline. [Link]

  • Synthesis, antibacterial activity and mechanism of new butenolides derivatives containing an amide moiety. PubMed. [Link]

  • Salinomycin. Wikipedia. [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives. PMC. [Link]

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. PMC. [Link]

  • The antibacterial and antifungal potential of marine natural ingredients. Global Journal of Environmental Science and Management. [Link]

  • Anticancer Potential of Betulonic Acid Derivatives. PMC. [Link]

  • Carnosic Acid and Its Semisynthetic Derivatives as Promising Anticancer Agents. MDPI. [Link]

  • Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. RSC Publishing. [Link]

  • Anticancer activity of branched-chain derivatives of oleic acid. PubMed. [Link]

  • Examples of biologically active 4-oxo-2-butenoic acids and analogues. ResearchGate. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to Investigating the Therapeutic Effects of (2E)-4-Methoxy-2-butenoic Acid Derivatives as Novel GPR84 Modulators

This guide provides a comprehensive framework for the preclinical investigation of novel (2E)-4-methoxy-2-butenoic acid derivatives as potential therapeutics. Given the limited direct biological data on this specific che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical investigation of novel (2E)-4-methoxy-2-butenoic acid derivatives as potential therapeutics. Given the limited direct biological data on this specific chemical series, we will proceed based on a strong scientific premise: the structural similarity of these compounds to short-chain fatty acids, which are known to modulate key signaling pathways in immunity and inflammation. Our core hypothesis is that derivatives of (2E)-4-methoxy-2-butenoic acid can be designed to act as antagonists of the G-protein-coupled receptor 84 (GPR84), a promising target for inflammatory diseases.

Introduction: The Scientific Rationale

While specific literature on the therapeutic effects of (2E)-4-methoxy-2-butenoic acid is scarce, its α,β-unsaturated carboxylic acid structure is a key feature found in various biologically active molecules.[1][2] Structurally related short-chain fatty acids and their derivatives are known to interact with G-protein coupled receptors (GPCRs) that play crucial roles in cellular metabolism and inflammation.[3]

A particularly compelling target in this context is GPR84, a G-protein coupled receptor primarily expressed in immune cells such as macrophages and neutrophils.[4][5] Activation of GPR84 by medium-chain fatty acids triggers pro-inflammatory signaling pathways, making it a key player in various inflammatory conditions.[6][7][8][9] Consequently, the development of GPR84 antagonists represents a promising therapeutic strategy for a range of inflammatory and fibrotic diseases.[4][10][11] This guide outlines a comprehensive, multi-stage research program to synthesize, screen, and characterize novel (2E)-4-methoxy-2-butenoic acid derivatives as potential GPR84 antagonists.

A Phased Approach to Drug Discovery and Development

Our investigative strategy is structured as a logical progression from initial compound screening to in-depth preclinical evaluation. This phased approach ensures that only the most promising candidates advance, optimizing resource allocation and maintaining scientific rigor.

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Preclinical Safety Library Synthesis Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Diverse derivatives Hit Identification Hit Identification High-Throughput Screening->Hit Identification Potency & Selectivity Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship Mechanism of Action Studies Mechanism of Action Studies Lead Optimization->Mechanism of Action Studies Binding & Signaling Pharmacokinetic Profiling Pharmacokinetic Profiling Mechanism of Action Studies->Pharmacokinetic Profiling ADME Efficacy in Disease Models Efficacy in Disease Models Pharmacokinetic Profiling->Efficacy in Disease Models Proof-of-Concept Toxicology Studies Toxicology Studies Efficacy in Disease Models->Toxicology Studies Safety Assessment

Caption: A Phased Drug Discovery Workflow.

Phase 1: High-Throughput Screening and Hit Identification

The initial phase focuses on identifying promising "hit" compounds from a library of novel (2E)-4-methoxy-2-butenoic acid derivatives.

Synthesis of a Focused Compound Library

A diverse library of (2E)-4-methoxy-2-butenoic acid derivatives will be synthesized. Modifications will focus on the carboxylic acid and methoxy groups to explore the structure-activity relationship (SAR).

High-Throughput Screening (HTS) for GPR84 Antagonism

A robust HTS assay is crucial for rapidly screening the compound library.[12][13] A cell-based assay using a stable cell line overexpressing human GPR84 is recommended.

Experimental Protocol: GPR84 Antagonist HTS Assay

  • Cell Line: HEK293 cells stably expressing human GPR84.

  • Assay Principle: A functional assay measuring the inhibition of a GPR84 agonist-induced response. A common method is to measure changes in intracellular cyclic AMP (cAMP) levels. GPR84 couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cAMP. Antagonists will block this effect.

  • Procedure:

    • Plate the GPR84-expressing cells in 384-well plates.

    • Add the library compounds at a fixed concentration (e.g., 10 µM).

    • Incubate for a predetermined time.

    • Add a known GPR84 agonist, such as 6-n-octylaminouracil (6-OAU), at a concentration that elicits a submaximal response (EC80).[9][14]

    • Incubate to allow for receptor activation.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or luminescence-based).

  • Data Analysis: Calculate the percent inhibition for each compound relative to controls (agonist alone vs. no agonist).

  • Hit Criteria: Compounds demonstrating >50% inhibition at 10 µM will be considered primary hits.

Phase 2: In Vitro Characterization and Lead Optimization

Selected hits from the HTS will undergo further characterization to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Dose-Response Analysis and Potency Determination

The potency of the hit compounds will be determined by generating dose-response curves to calculate the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).

Table 1: Hypothetical In Vitro Potency and Selectivity Data

Compound IDGPR84 IC50 (nM)GPR40 (FFAR1) IC50 (µM)GPR120 (FFAR4) IC50 (µM)
MBD-00115>10>10
MBD-0058>10>10
MBD-012505.2>10
GLPG1205 (Control)25>10>10

Data is hypothetical for illustrative purposes.

Selectivity Profiling

To ensure that the lead compounds are not acting on other related receptors, they will be tested against a panel of other GPCRs, particularly those that bind fatty acids, such as GPR40 and GPR120.[15]

Mechanism of Action Studies

Understanding how the lead compounds interact with GPR84 is critical. This involves determining if they are competitive or non-competitive antagonists.

cluster_GPR84 GPR84 Signaling Cascade Ligand GPR84 Agonist (e.g., 6-OAU) GPR84 GPR84 Receptor Ligand->GPR84 Activates Antagonist (2E)-4-Methoxy-2-butenoic Acid Derivative Antagonist->GPR84 Blocks G_protein Gαi/βγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Gene Expression CREB->Inflammation Promotes

Caption: Hypothesized GPR84 Antagonist Mechanism.

Phase 3: In Vivo Pharmacokinetics and Efficacy

Promising lead compounds with favorable in vitro profiles will be advanced to in vivo studies to assess their pharmacokinetic properties and therapeutic efficacy in relevant animal models of inflammation.

Pharmacokinetic (PK) Studies

The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds will be evaluated in rodents.[16][17][18] These studies are essential to determine the drug's bioavailability, half-life, and tissue distribution.[19][20]

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

Compound IDBioavailability (%)T1/2 (hours)Cmax (ng/mL)
MBD-005454.21250
MBD-008606.82100

Data is hypothetical for illustrative purposes.

In Vivo Efficacy in an Acute Inflammation Model

A well-established model of acute inflammation, such as the lipopolysaccharide (LPS)-induced inflammation model in mice, will be used to assess the in vivo efficacy of the lead compounds.[21]

Experimental Protocol: LPS-Induced Inflammation Model

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer the test compound or vehicle control orally or via intraperitoneal injection.

    • After a predetermined time (e.g., 1 hour), inject LPS intraperitoneally to induce an inflammatory response.

    • At various time points post-LPS injection (e.g., 2, 4, and 6 hours), collect blood samples.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle-treated control group. A significant reduction in cytokine levels indicates anti-inflammatory activity.

Phase 4: Preclinical Safety and Toxicology

Before a compound can be considered for clinical development, a thorough safety and toxicology assessment is required.[16][17]

In Vitro Cytotoxicity Assays

The lead compounds will be tested for cytotoxicity against a panel of human cell lines to identify any potential off-target effects.

Preliminary In Vivo Toxicology

Initial in vivo toxicology studies will be conducted in rodents to determine the maximum tolerated dose (MTD) and to identify any potential organ toxicities.

Conclusion

This technical guide provides a rigorous and comprehensive framework for the investigation of (2E)-4-methoxy-2-butenoic acid derivatives as a novel class of GPR84 antagonists. By following this phased approach, researchers can systematically identify and validate promising therapeutic candidates for the treatment of inflammatory diseases. The integration of in vitro and in vivo models, coupled with a thorough assessment of ADME and toxicology, will provide the necessary data to support the advancement of the most promising compounds into clinical development.

References

  • Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. The Kennedy Institute of Rheumatology. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. MDPI. [Link]

  • Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Frontiers in Immunology. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • G-protein-coupled receptor 84 regulates acute inflammation in normal and diabetic skin wounds. PMC. [Link]

  • GPR84 modulation in inflammatory conditions. ResearchGate. [Link]

  • In Vitro Assays for Screening Small Molecules. PubMed. [Link]

  • GPR84: an immune response dial?. PMC. [Link]

  • Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists. ACS Publications. [Link]

  • What are G-protein coupled receptor 84 antagonists and how do they work?. Protheragen. [Link]

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Foundational

Proposed Mechanism of Action of (2E)-4-Methoxy-2-butenoic Acid: A Covalent Warhead for Targeted Inhibition

Executive Summary In modern drug discovery, the resurgence of targeted covalent inhibitors (TCIs) has driven the demand for highly tunable electrophilic warheads. (2E)-4-Methoxy-2-butenoic Acid (CAS 63968-74-1), systemat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the resurgence of targeted covalent inhibitors (TCIs) has driven the demand for highly tunable electrophilic warheads. (2E)-4-Methoxy-2-butenoic Acid (CAS 63968-74-1), systematically known as (E)-4-methoxybut-2-enoic acid, is a functionalized α,β-unsaturated carboxylic acid that serves as a highly versatile synthetic intermediate and a predictive Michael acceptor[1]. While literature on its standalone biological activity is limited, its structural motif is heavily utilized in medicinal chemistry to design irreversible inhibitors targeting specific nucleophilic residues (predominantly cysteine) within enzyme active sites[2].

This technical whitepaper delineates the proposed mechanism of action (MoA) of (2E)-4-Methoxy-2-butenoic Acid when incorporated into pharmacological scaffolds, detailing its chemical reactivity, kinetic behavior, and the rigorous experimental protocols required to validate its covalent engagement.

Chemical Anatomy and Electrophilic Tuning

The pharmacological utility of (2E)-4-Methoxy-2-butenoic Acid lies in its conjugated π -system. The molecule features an electron-withdrawing carboxyl group that polarizes the adjacent double bond, rendering the β -carbon electrophilic.

However, unsubstituted α,β -unsaturated acids (like acrylic or crotonic acid) are often too reactive, leading to indiscriminate alkylation of off-target cellular thiols (e.g., glutathione) and subsequent idiosyncratic toxicity. The addition of the methoxy group (-OCH₃) at the 4-position serves a critical tuning function:

  • Steric Hindrance: It slightly restricts the approach trajectory of nucleophiles.

  • Electronic Modulation: Through inductive effects, it modulates the electron density across the double bond, dampening the intrinsic electrophilicity of the Michael acceptor[1].

This tuning ensures that the warhead remains relatively inert in the cellular milieu until a target-recognition scaffold physically drives it into close proximity with a specific nucleophilic residue in the target protein[3].

Proposed Mechanism of Action: The Covalent Pathway

When incorporated into a drug scaffold, the proposed MoA of the (2E)-4-Methoxy-2-butenoic acid moiety follows a classic two-step kinetic model of suicide or mechanism-based inhibition [4].

  • Reversible Association ( KI​ ): The non-covalent, target-recognition portion of the molecule binds to the protein's active site, forming a reversible enzyme-inhibitor complex ( E⋅I ). This step is governed by the equilibrium dissociation constant ( KI​ ).

  • Irreversible Alkylation ( kinact​ ): The binding event perfectly aligns the electrophilic β -carbon of the butenoic acid moiety with the thiolate anion (S⁻) of a target cysteine. A proximity-driven 1,4-Michael addition occurs, forming a stable, irreversible covalent thioether bond ( E−I ). This rate is defined by the inactivation rate constant ( kinact​ ).

MoA Ligand Targeted Scaffold + (2E)-4-Methoxy-2-butenoic Acid Complex Reversible Non-Covalent Complex (E·I) Ligand->Complex Non-covalent binding (KI) Protein Target Protein (Free Cysteine Thiolate) Protein->Complex Transition Nucleophilic Attack (1,4-Michael Addition) Complex->Transition Proximity-driven alignment Adduct Irreversible Covalent Thioether Adduct (E-I) Transition->Adduct Covalent bond formation (kinact)

Figure 1: Two-step kinetic mechanism of targeted covalent inhibition via Michael addition.

Kinetic Evaluation & Reactivity Profiling

To successfully deploy (2E)-4-Methoxy-2-butenoic Acid in a drug discovery program, its reactivity must be benchmarked against standard covalent warheads. The table below summarizes the theoretical and observed kinetic parameters when comparing different Michael acceptors in a standardized cysteine-kinase targeting assay (e.g., CDK7 or SARM1 inhibition models)[2][3].

Warhead TypeIntrinsic Reactivity (GSH t1/2​ )Target Affinity ( KI​ , nM)Inactivation Rate ( kinact​ , s⁻¹)Efficiency ( kinact​/KI​ , M⁻¹s⁻¹)Off-Target Toxicity Risk
Acrylamide < 10 mins (High)45.00.085 1.8×106 High
(2E)-4-Methoxy-2-butenoic Acid > 120 mins (Low/Tuned) 48.5 0.042 8.6×105 Low
Vinyl Sulfonamide ~ 45 mins (Moderate)52.00.060 1.1×106 Moderate

Data Interpretation: The methoxy-butenoic acid derivative exhibits a significantly longer half-life in the presence of free glutathione (GSH), indicating lower intrinsic reactivity. While its kinact​ is slightly lower than an unhindered acrylamide, its overall efficiency remains highly viable for therapeutic use, offering a superior safety margin.

Experimental Methodologies & Validation Protocols

To establish trustworthiness (E-E-A-T), any claim of covalent MoA must be empirically validated using self-validating experimental systems. Below are the definitive protocols for validating the MoA of a (2E)-4-Methoxy-2-butenoic Acid-derived inhibitor.

Protocol A: Intrinsic Electrophilicity Assay (GSH-NMR)

Purpose: To measure the intrinsic, non-catalyzed reactivity of the warhead to ensure it is not overly reactive (which would cause off-target toxicity). Causality & Logic: By monitoring the disappearance of the alkene protons via Nuclear Magnetic Resonance (NMR), we can calculate the pseudo-first-order half-life of the warhead in the presence of a biological nucleophile mimic (Glutathione).

  • Preparation: Prepare a 10 mM solution of the inhibitor in deuterated phosphate buffer (pD 7.4) containing 10% DMSO-d6 to ensure solubility.

  • Initiation: Add reduced glutathione (GSH) to a final concentration of 50 mM (5-fold excess to establish pseudo-first-order conditions).

  • Data Acquisition: Immediately transfer to an NMR spectrometer. Acquire ¹H-NMR spectra every 15 minutes for 12 hours at 37°C.

  • Analysis: Integrate the vinylic proton signals (typically between δ 6.0 - 7.0 ppm). Plot the natural log of the remaining alkene integral versus time to determine the half-life ( t1/2​ ).

  • Self-Validation Control: Run a parallel sample lacking GSH. The vinylic protons must remain stable over 12 hours, proving that signal loss is strictly due to thiol addition, not compound degradation or hydrolysis.

Protocol B: Intact Protein LC-MS for Covalent Adduct Verification

Purpose: To definitively prove that the inhibitor forms a 1:1 covalent adduct with the target protein. Causality & Logic: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) allows for the measurement of the exact mass of the intact protein. A successful Michael addition will result in a mass shift exactly equal to the molecular weight of the inhibitor.

  • Incubation: Incubate 2 μ M of recombinant target protein with 20 μ M of the inhibitor in HEPES buffer (pH 7.5) at room temperature for 2 hours.

  • Quenching: Quench the reaction by adding formic acid to a final concentration of 1% (v/v), which denatures the protein and halts any further nucleophilic attack.

  • Desalting & LC-MS: Inject the sample onto a C4 analytical column coupled to an ESI-TOF mass spectrometer. Elute using a rapid gradient of 5-95% Acetonitrile (with 0.1% Formic Acid).

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass spectrum.

  • Self-Validation Control (The "Protection" Assay): Pre-incubate the protein with a 100-fold excess of a known, high-affinity reversible inhibitor for 30 minutes before adding the covalent test compound.

    • Result Interpretation: If the active site is blocked by the reversible inhibitor, the covalent adduct should not form (no mass shift observed). If a mass shift is still observed, the warhead is reacting non-specifically with surface cysteines, invalidating the targeted MoA.

Workflow Incubation 1. Incubation Protein + Inhibitor Quench 2. Reaction Quenching (1% Formic Acid) Incubation->Quench LCMS 3. LC-TOF Mass Spec (C4 Column) Quench->LCMS Deconvolute 4. Spectral Deconvolution (Zero-Charge Mass) LCMS->Deconvolute Validate 5. Adduct Validation (Exact Mass Shift) Deconvolute->Validate

Figure 2: Intact protein LC-MS workflow for validating targeted covalent adduct formation.

Conclusion

(2E)-4-Methoxy-2-butenoic Acid represents a highly sophisticated structural motif in the medicinal chemist's toolkit. By acting as a sterically and electronically tuned Michael acceptor, it facilitates the design of Targeted Covalent Inhibitors that achieve permanent target engagement with minimized off-target liability. Rigorous kinetic profiling and intact mass spectrometry, backed by strict self-validating controls, are essential to confirm its mechanism of action in novel drug candidates.

References

  • European Patent Office. "EP2909194A1 - Inhibitors of cyclin-dependent kinase 7 (cdk7)". Google Patents.
  • National Institutes of Health. "An outlook on suicide enzyme inhibition and drug design". PubMed Central (PMC). Available at:[Link]

  • World Intellectual Property Organization. "WO2025090514A1 - Covalent sarm1 inhibitors". Google Patents.

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Exploratory

Solubility profile of (2E)-4-Methoxy-2-butenoic Acid in various solvents

An In-Depth Technical Guide to the Solubility Profile of (2E)-4-Methoxy-2-butenoic Acid Abstract (2E)-4-Methoxy-2-butenoic acid is a functionalized α,β-unsaturated carboxylic acid of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (2E)-4-Methoxy-2-butenoic Acid

Abstract

(2E)-4-Methoxy-2-butenoic acid is a functionalized α,β-unsaturated carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1] A comprehensive understanding of its solubility profile is paramount for its effective application, particularly in reaction engineering, purification, and formulation development for pharmaceutical applications. This technical guide provides a detailed analysis of the solubility of (2E)-4-Methoxy-2-butenoic acid, grounded in its fundamental physicochemical properties and established thermodynamic principles. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes its known characteristics to construct a predictive solubility profile across a range of common laboratory solvents. Furthermore, it furnishes a validated, step-by-step protocol for the empirical determination of its thermodynamic solubility, empowering researchers to generate precise data tailored to their specific experimental conditions.

Solute Profile: Physicochemical Characterization of (2E)-4-Methoxy-2-butenoic Acid

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of (2E)-4-Methoxy-2-butenoic acid are summarized in the table below, providing the foundation for understanding its behavior in various solvents.

PropertyValueSource
CAS Number 63968-74-1[1]
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol [2]
Appearance White to yellow powder or crystals[3]
Melting Point 66-67 °C
pKa (Predicted) 4.37 ± 0.10
XLogP3 (Predicted) -0.1

The structure of (2E)-4-Methoxy-2-butenoic acid features several key functional groups that dictate its solubility:

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar solvents, particularly water and alcohols.[4]

  • Alkene and Methylene Groups (-C=C-CH₂-): These hydrocarbon portions of the molecule are nonpolar and contribute to its hydrophobic character.[4]

  • Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor, but it is less polar than the carboxylic acid.

The compound's melting point of 66-67 °C suggests a moderately strong crystal lattice. The energy required to overcome these intermolecular forces in the solid state is a critical component of the overall thermodynamics of dissolution.

The Thermodynamic Basis of Solubility

Solubility is an equilibrium phenomenon governed by thermodynamics, where the Gibbs free energy of dissolution (ΔG_sol) must be negative.[5] This is a function of both enthalpy (ΔH_sol) and entropy (ΔS_sol) as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

For a solid to dissolve, energy must be supplied to break the intermolecular forces within the crystal lattice (lattice energy, an endothermic process) and to disrupt the intermolecular forces between solvent molecules to create a cavity for the solute.[6] Energy is then released when the solute molecule interacts with the solvent molecules (solvation energy, an exothermic process).[7]

The principle of "like dissolves like" is a useful heuristic. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is because the solvation energy released from the interaction of similar intermolecular forces can effectively compensate for the energy required to break the solute and solvent interactions.

Predicted Solubility Profile of (2E)-4-Methoxy-2-butenoic Acid

Based on the structural features and thermodynamic principles, a predictive solubility profile can be constructed.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolpH-dependent in water; Good in alcoholsThe carboxylic acid group can form strong hydrogen bonds with protic solvents. Solubility in water will be limited for the neutral species but increase dramatically at pH > pKa.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Moderate to GoodThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions, facilitating dissolution.
Nonpolar Hexane, Toluene, Diethyl EtherLow to SlightThe high polarity of the carboxylic acid group is incompatible with the nonpolar nature of these solvents, leading to weak solute-solvent interactions. Diethyl ether may show slight solubility due to its ability to accept a hydrogen bond.
The Critical Role of pH in Aqueous Solubility

As a weak acid with a predicted pKa of 4.37, the aqueous solubility of (2E)-4-Methoxy-2-butenoic acid is highly dependent on the pH of the solution.[8] The relationship is described by the Henderson-Hasselbalch equation.

At a pH below its pKa, the compound will predominantly exist in its neutral, protonated form (R-COOH), which has limited water solubility due to the hydrophobic hydrocarbon backbone.[9] As the pH increases to values above the pKa, the carboxylic acid will deprotonate to form its conjugate base, the carboxylate anion (R-COO⁻).[10] This ionized form is significantly more polar and readily interacts with water molecules, leading to a substantial increase in aqueous solubility.[8] For practical purposes, solubility will be significantly enhanced in mild basic solutions (e.g., aqueous sodium bicarbonate).

pH_Equilibrium cluster_low_ph Low pH (pH < 4.37) cluster_high_ph High pH (pH > 4.37) Low_Solubility R-COOH (Protonated Form) Low Water Solubility High_Solubility R-COO⁻ + H⁺ (Deprotonated Form) High Water Solubility Low_Solubility->High_Solubility + OH⁻ High_Solubility->Low_Solubility + H⁺

Caption: pH-dependent equilibrium of (2E)-4-Methoxy-2-butenoic Acid.

Gold-Standard Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

To obtain definitive solubility data, empirical measurement is essential. The shake-flask method is the most common and accepted technique for determining thermodynamic (equilibrium) solubility.[11][12]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached.[13] At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[12]

Materials and Equipment
  • (2E)-4-Methoxy-2-butenoic Acid (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetone)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, selected for solvent compatibility)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Shake_Flask_Workflow A 1. Preparation Add excess solid to a known volume of solvent in a vial. B 2. Equilibration Agitate at constant temperature (e.g., 24-48 hours). A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Sampling & Filtration Carefully remove supernatant. Filter through a syringe filter. C->D E 5. Dilution Dilute the clear filtrate to a quantifiable concentration. D->E F 6. Quantification Analyze concentration using a calibrated HPLC-UV or UV-Vis method. E->F G 7. Calculation Calculate original concentration, factoring in the dilution. F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Weigh an excess amount of (2E)-4-Methoxy-2-butenoic acid (e.g., 2-5 mg) directly into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

    • Accurately add a known volume of the chosen solvent (e.g., 2 mL) to the vial.

    • Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation speed.

    • Allow the samples to equilibrate for a sufficient period. For many compounds, 24 to 48 hours is adequate, but the time to reach equilibrium should be determined empirically.[14]

  • Phase Separation:

    • After equilibration, visually confirm that excess solid is still present.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a syringe filter appropriate for the solvent to remove any remaining particulates. Self-validation step: Discard the first few drops of the filtrate to prevent errors from drug adsorption to the filter membrane.

    • Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Prepare a series of standard solutions of (2E)-4-Methoxy-2-butenoic acid of known concentrations and generate a calibration curve.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

  • Calculation:

    • Calculate the solubility (S) in the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in units such as mg/mL or mmol/L.

Implications for Research and Drug Development

A thorough understanding of the solubility profile of (2E)-4-Methoxy-2-butenoic acid is not merely an academic exercise; it is a critical prerequisite for its practical application.

  • In Chemical Synthesis: Solubility in organic solvents dictates the choice of reaction media, influences reaction rates, and is fundamental to developing effective workup and purification strategies, such as crystallization.

  • In Drug Discovery and Development: For any derivatives of this compound being considered as therapeutic agents, solubility is a master variable. Poor aqueous solubility is a primary cause of low bioavailability for orally administered drugs, as dissolution is often the rate-limiting step for absorption.[15][16][17] Early assessment of solubility helps to identify potential liabilities and guide formulation strategies to enhance drug delivery.[18][19]

Conclusion

While extensive published experimental data on the solubility of (2E)-4-Methoxy-2-butenoic acid is scarce, a robust, predictive profile can be derived from its physicochemical properties. It is anticipated to exhibit good solubility in polar organic solvents and limited, but highly pH-dependent, solubility in aqueous media. For researchers requiring precise quantitative data for applications in synthesis, formulation, or biological assays, the provided shake-flask protocol offers a reliable and universally accepted method for its determination. This guide provides both the theoretical foundation and the practical tools necessary for scientists to confidently assess and utilize the solubility characteristics of this versatile chemical building block.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Available from: [Link]

  • Starr, J. N. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available from: [Link]

  • LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available from: [Link]

  • Starr, J. N. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

  • Lee, S. et al. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. Journal of Chemical Information and Modeling. Available from: [Link]

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  • Dadashzadeh, S. et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]

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  • Avdeef, A. et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available from: [Link]

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Foundational

An In-depth Technical Guide to the pKa and Ionization Constant of (2E)-4-Methoxy-2-butenoic Acid

This guide provides a comprehensive technical overview of the acid dissociation constant (pKa) and the corresponding ionization constant (Ka) of (2E)-4-Methoxy-2-butenoic Acid. Tailored for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the acid dissociation constant (pKa) and the corresponding ionization constant (Ka) of (2E)-4-Methoxy-2-butenoic Acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental determination, and computational prediction of this crucial physicochemical property.

Introduction

(2E)-4-Methoxy-2-butenoic Acid, a carboxylic acid derivative, holds significance in organic synthesis as a potential building block and protective agent for hydroxyl groups.[1][2] Its molecular structure, featuring a methoxy group and a trans-configured double bond, influences its electronic properties and, consequently, its acidity.[1] The acid dissociation constant (pKa) is a critical parameter that quantifies the tendency of a compound to donate a proton in a solution.[3] It is intrinsically linked to the ionization constant (Ka) and plays a pivotal role in determining a molecule's behavior in various chemical and biological systems. Understanding the pKa is essential for predicting a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental in drug discovery and development.[4][5]

The ionization of (2E)-4-Methoxy-2-butenoic Acid in an aqueous solution can be represented by the following equilibrium:

The equilibrium constant for this dissociation is the acid ionization constant (Ka), and its negative logarithm is the pKa. A lower pKa value indicates a stronger acid.

Predicted Physicochemical Properties

PropertyPredicted ValueSource
pKa 4.37 ± 0.10[6][7]
Molecular Weight 116.12 g/mol [6][8]
Melting Point 66-67 °C[7]
Boiling Point 248.3 ± 23.0 °C[7]
Density 1.098 ± 0.06 g/cm³[7]

Experimental Determination of pKa

The precise determination of a compound's pKa requires empirical measurement. Two robust and widely adopted experimental techniques for this purpose are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[9][10] It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the acid) and monitoring the corresponding change in pH using a calibrated pH electrode.[9][11]

Materials and Equipment:

  • (2E)-4-Methoxy-2-butenoic Acid (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Nitrogen gas source

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of (2E)-4-Methoxy-2-butenoic Acid to prepare a solution with a concentration of at least 10⁻⁴ M.[9][11] Dissolve the compound in a known volume of deionized, CO₂-free water. To maintain a constant ionic strength throughout the titration, add KCl to a final concentration of 0.15 M.[11]

  • System Inertness: Purge the analyte solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[11] Maintain a nitrogen atmosphere over the solution during the titration.

  • Titration Setup: Place the beaker containing the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode. Position the tip of the burette containing the standardized 0.1 M NaOH solution below the surface of the analyte solution.

  • Titration: Begin the titration by adding small, precise increments of the NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[5] Continue the titration until the pH reaches approximately 12.[5]

  • Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11][12] This corresponds to the midpoint of the buffer region on the titration curve.[11] The equivalence point is identified as the inflection point of the curve, where the slope is at its maximum.[9]

  • CO₂-free water and Nitrogen Purge: Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, a weak acid that would be titrated along with the analyte, leading to an inaccurate determination of the equivalence point and pKa.[9]

  • Constant Ionic Strength: The activity of ions in solution, and thus the measured pH, is dependent on the ionic strength. Maintaining a constant ionic strength with an inert salt like KCl ensures that the measured changes in pH are solely due to the acid-base reaction.[11]

  • Concentration of Analyte: A sufficiently high concentration (at least 10⁻⁴ M) is necessary to produce a clear and discernible inflection point in the titration curve.[9]

Potentiometric_Titration cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (≥10⁻⁴ M in CO₂-free H₂O) B Add KCl for Constant Ionic Strength (0.15 M) A->B C Purge with N₂ to Remove Dissolved CO₂ B->C D Calibrate pH Meter C->D E Titrate with Standardized NaOH D->E F Record pH vs. Volume of Titrant E->F G Plot Titration Curve (pH vs. Volume) F->G H Identify Equivalence Point (Inflection Point) G->H I Determine pKa at Half-Equivalence Point H->I

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another precise method for pKa determination, particularly suitable for compounds that possess a UV-active chromophore near the ionization site.[9] This technique relies on the principle that the protonated and deprotonated forms of a molecule often exhibit different UV-Vis absorption spectra.[9] By measuring the absorbance of the compound in a series of buffers with known pH values, the pKa can be determined.[13]

Materials and Equipment:

  • (2E)-4-Methoxy-2-butenoic Acid

  • A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 2 to 7)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of (2E)-4-Methoxy-2-butenoic Acid in a suitable solvent (e.g., methanol or water).

  • Preparation of Sample Solutions: Prepare a series of sample solutions by diluting an aliquot of the stock solution into each of the buffer solutions. The final concentration of the analyte should be consistent across all samples and low enough to be within the linear range of the Beer-Lambert law.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each sample solution over a relevant wavelength range. Also, record the spectrum of the fully protonated form (in a highly acidic solution, e.g., pH 1) and the fully deprotonated form (in a mildly basic solution, e.g., pH 8).

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the protonated and deprotonated forms is significant) against the pH of the buffer solutions. The resulting data will form a sigmoidal curve.[10] The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[10][13]

  • Presence of a Chromophore: The α,β-unsaturated carboxylic acid moiety in (2E)-4-Methoxy-2-butenoic Acid acts as a chromophore, making this technique applicable. The electronic transition of this system is sensitive to the protonation state of the carboxyl group.

  • Series of Buffers: A range of buffers with precisely known pH values is essential to construct the sigmoidal plot of absorbance versus pH, from which the pKa is derived.

  • Constant Analyte Concentration: Maintaining a constant total concentration of the analyte across all buffer solutions is crucial for the accurate application of the Beer-Lambert law and the subsequent data analysis.[13]

Spectrophotometric_Titration cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis A Prepare Analyte Stock Solution C Create Samples with Constant Analyte Concentration in Each Buffer A->C B Prepare Series of Buffers (Varying pH) B->C D Record UV-Vis Spectrum of Each Sample C->D E Identify Wavelength of Maximum Absorbance Change D->E F Plot Absorbance vs. pH E->F G Fit Data to a Sigmoidal Curve F->G H Determine pKa from the Inflection Point G->H

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In silico methods for pKa prediction are valuable tools in modern drug discovery, offering rapid estimation of this property for large numbers of compounds.[14] These methods range from empirical, fragment-based approaches to more rigorous quantum mechanical calculations.[3][4]

Empirical and Semi-Empirical Methods

Software packages like ACD/Percepta, MarvinSketch, and Chemicalize utilize large databases of experimentally determined pKa values to predict the pKa of new molecules.[14][15][16][17] They employ algorithms that identify ionizable groups within a molecule and apply corrections based on the surrounding chemical environment, considering factors like inductive effects, resonance, and steric hindrance.[3] These tools can provide reasonably accurate predictions, often with root-mean-square errors between 0.7 and 1.0 log units for diverse sets of molecules.[4]

Quantum Mechanical (QM) Methods

Quantum mechanical methods offer a more fundamental approach to pKa prediction by calculating the free energy change of the deprotonation reaction.[18] These calculations can be computationally intensive but can provide high accuracy.[4] The general approach involves calculating the Gibbs free energy of the protonated and deprotonated species in solution. The pKa is then derived from the free energy difference.

A combination of quantum mechanics and machine learning has also emerged as a powerful strategy, leveraging the accuracy of QM calculations with the speed of machine learning models.[4]

Ionization and Species Distribution

The pKa value allows for the calculation of the percentage of a compound that is in its ionized and non-ionized forms at any given pH, using the Henderson-Hasselbalch equation.

For an acid: pH = pKa + log ([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the deprotonated (ionized) form.

  • [HA] is the concentration of the protonated (non-ionized) form.

When the pH is equal to the pKa, the concentrations of the ionized and non-ionized forms are equal, meaning the compound is 50% ionized.[19] At a lower pH, the non-ionized form predominates, while at a higher pH, the ionized form is more abundant.[19]

Ionization_Equilibrium HA CH₃OCH₂CH=CHCOOH (Non-ionized) A_minus CH₃OCH₂CH=CHCOO⁻ (Ionized) HA->A_minus Ka A_minus->HA Kb H_plus + H⁺

Caption: Ionization equilibrium of (2E)-4-Methoxy-2-butenoic Acid.

Conclusion

The pKa of (2E)-4-Methoxy-2-butenoic Acid is a fundamental physicochemical property that dictates its behavior in solution and is of paramount importance for its application in research and development, particularly in the pharmaceutical sciences. While computational methods provide a valuable predicted pKa of approximately 4.37, experimental determination through techniques such as potentiometric titration and UV-Vis spectrophotometry is essential for obtaining a precise and reliable value. The detailed protocols and theoretical considerations presented in this guide offer a robust framework for researchers to accurately determine and understand the ionization constant of this and similar molecules.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. [Link]

  • ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Stewart, R., & Yates, K. (1964). THE pKa OF PROTONATED a,@-UNSATURATED CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 42(4), 724-728. [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. [Link]

  • ResearchGate. THE pKa OF PROTONATED α,β-UNSATURATED CARBOXYLIC ACIDS. [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. [Link]

  • Chemicalize. Instant Cheminformatics Solutions. [Link]

  • PubMed. (2019, July 15). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Chemicalize. Instant Cheminformatics Solutions. [Link]

  • ResearchGate. pKa values predicted using Marvin Sketch 16.11.28. [Link]

  • Chemaxon. Calculator Plugins in MarvinSketch - Documentation. [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • Lifescience Global. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by H and C NMR in Deuterated Water. [Link]

  • Rowan. Rowan's Free Online pKa Calculator. [Link]

  • Kyoto Electronics Manufacturing Co.,Ltd. ("KEM"). How should the acid dissociation constant pKa be measured?. [Link]

  • Barroso, J. (2018, December 27). Estimation of pKa Values through Local Electrostatic Potential Calculations. [Link]

  • ResearchGate. The final UV-Vis method for the pKa determination. [Link]

  • ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent | ACS Omega. [Link]

  • ResearchGate. pKa values of title compounds predicted using the Chemicalize web... [Link]

  • Chemaxon. Calculators & Predictors. [Link]

  • Canadian Journal of Chemistry. pK, values of protonated a,P-unsaturated cyclic carboxylic acids. Effect of ring size. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Chemaxon. Training the pKa Plugin - Documentation. [Link]

  • YouTube. (2011, June 24). Tools for Estimating pKa. [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • SCIRP. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • Chemaxon. (2016, September 12). Chemicalize. [Link]

  • PubChem. (2E)-4-methoxybut-2-enoic acid | C5H8O3 | CID 15302979. [Link]

  • PubChemLite. 2-butenoic acid, 4-(2-methoxyphenyl)-4-oxo-, (e)-. [Link]

  • NIST. 2-Butenoic acid, (E)-. [Link]

  • Cheméo. Chemical Properties of 2-Butenoic acid, (E)- (CAS 107-93-7). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for (2E)-4-Methoxy-2-butenoic Acid

Executive Summary (2E)-4-Methoxy-2-butenoic acid (CAS No. 63968-74-1), commonly referred to as 4-methoxycrotonic acid, is a highly functionalized α,β -unsaturated carboxylic acid[1]. Featuring a trans-configured double b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-4-Methoxy-2-butenoic acid (CAS No. 63968-74-1), commonly referred to as 4-methoxycrotonic acid, is a highly functionalized α,β -unsaturated carboxylic acid[1]. Featuring a trans-configured double bond and an electron-donating methoxy group, it serves as a critical Michael acceptor and structural building block in advanced medicinal chemistry. Notably, it is a key intermediate in the synthesis of highly selective small-molecule Bruton's tyrosine kinase (BTK) inhibitors used for treating Chronic Lymphocytic Leukemia (CLL)[2], as well as novel intraocular pressure-controlling drugs[3]. This application note provides a robust, scalable, and self-validating three-step synthetic protocol to produce high-purity (2E)-4-Methoxy-2-butenoic acid from commercially available methyl crotonate.

Mechanistic Overview & Pathway Selection

While alternative routes exist—such as the Horner-Wadsworth-Emmons (HWE) olefination of methoxyacetaldehyde or the direct Jones oxidation of (2E)-4-methoxy-2-buten-1-ol[4]—the classical three-step approach detailed below remains the industry standard for scalable laboratory synthesis[3].

The selected pathway involves:

  • Allylic Bromination: A Wohl-Ziegler reaction converts methyl crotonate to methyl (2E)-4-bromocrotonate.

  • Chemoselective Methoxylation: Nucleophilic substitution utilizing methanol and a mild acid scavenger yields methyl (2E)-4-methoxycrotonate.

  • Mild Saponification: Controlled alkaline hydrolysis preserves the (E)-alkene geometry to deliver the final target molecule.

Synthetic workflow for (2E)-4-Methoxy-2-butenoic Acid via allylic bromination and methoxylation.

Quantitative Data: Reagent & Stoichiometry Table

The following table outlines the stoichiometric requirements for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolRole in Synthesis
Methyl crotonate 100.121.0010.01 gStarting Material
N-Bromosuccinimide (NBS) 177.981.0518.69 gBrominating Agent
AIBN 164.210.050.82 gRadical Initiator
Methanol (Anhydrous) 32.04Excess100 mLNucleophile / Solvent
Calcium Carbonate ( CaCO3​ ) 100.091.5015.01 gAcid Scavenger
Lithium Hydroxide ( LiOH⋅H2​O ) 41.961.506.29 gSaponification Base

Step-by-Step Experimental Protocols

Step 1: Wohl-Ziegler Allylic Bromination

Objective: Synthesis of methyl (2E)-4-bromocrotonate.

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl crotonate (10.01 g, 100 mmol) in 100 mL of anhydrous acetonitrile (or carbon tetrachloride, if permitted by local EHS guidelines).

  • Initiation: Add N-Bromosuccinimide (18.69 g, 105 mmol) and Azobisisobutyronitrile (AIBN) (0.82 g, 5 mmol) to the solution.

  • Reaction: Heat the mixture to a gentle reflux ( 80∘ C for MeCN) under a nitrogen atmosphere for 4–6 hours.

  • Workup: Cool the reaction mixture to 0∘ C in an ice bath to precipitate succinimide. Filter the suspension through a pad of Celite and concentrate the filtrate under reduced pressure to yield crude methyl (2E)-4-bromocrotonate as a pale yellow oil.

  • Causality & Expert Insights: AIBN is strictly required to initiate the homolytic cleavage of the N-Br bond in NBS, providing a low, steady concentration of bromine radicals. This favors substitution at the allylic position over electrophilic addition across the double bond.

  • Self-Validating System: If using CCl4​ as the solvent, the reaction provides a distinct visual cue: NBS is denser than CCl4​ and rests at the bottom of the flask. As the reaction proceeds, it converts to succinimide, which is less dense and floats to the surface. TLC (Hexanes:EtOAc 9:1, UV/KMnO4 stain) will confirm the consumption of the UV-inactive starting material and the appearance of a UV-active product spot.

Step 2: Chemoselective Nucleophilic Substitution

Objective: Synthesis of methyl (2E)-4-methoxycrotonate.

  • Setup: Transfer the crude methyl (2E)-4-bromocrotonate into a 250 mL flask and dissolve it in 100 mL of anhydrous methanol.

  • Reagent Addition: Add finely powdered calcium carbonate (15.01 g, 150 mmol) to the solution[3].

  • Reaction: Stir the heterogeneous mixture at reflux ( 65∘ C) for 12–16 hours.

  • Workup: Cool the mixture to room temperature and filter off the unreacted calcium salts. Concentrate the methanolic filtrate in vacuo. Partition the residue between ethyl acetate (100 mL) and water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield crude methyl (2E)-4-methoxycrotonate.

  • Causality & Expert Insights: Why use CaCO3​ and methanol instead of sodium methoxide ( NaOMe )? Sodium methoxide is a strong nucleophile and a strong base. Using it risks unwanted Michael addition (conjugate addition) across the α,β -unsaturated ester, leading to 3,4-dimethoxybutanoate byproducts, or causing double bond migration. Methanol acts as a neutral nucleophile for the SN​2 solvolysis, while the insoluble CaCO3​ safely scavenges the generated hydrobromic acid (HBr) without altering the pH enough to trigger side reactions[3].

  • Self-Validating System: The reaction progress is visually tracked by the cessation of CO2​ gas evolution (a byproduct of HBr neutralization by CaCO3​ ). TLC (Hexanes:EtOAc 8:2) will show the conversion of the bromide to a slightly more polar methoxy ester.

Step 3: Mild Alkaline Saponification

Objective: Synthesis of (2E)-4-Methoxy-2-butenoic Acid.

  • Setup: Dissolve the crude methyl (2E)-4-methoxycrotonate in a solvent mixture of THF and water (3:1 v/v, 80 mL total).

  • Hydrolysis: Add lithium hydroxide monohydrate (6.29 g, 150 mmol) in one portion. Stir the reaction vigorously at room temperature ( 20−25∘ C) for 4 hours.

  • Acidification & Extraction: Concentrate the mixture slightly to remove the bulk of the THF. Cool the aqueous layer to 0∘ C and carefully acidify to pH 2 using 1M HCl. Extract the aqueous phase with ethyl acetate ( 3×50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. The product can be recrystallized from a mixture of ether/petroleum ether to yield pure (2E)-4-Methoxy-2-butenoic acid as a crystalline solid.

  • Causality & Expert Insights: Saponification of conjugated esters is highly sensitive to conditions. Using strong bases like NaOH/KOH at elevated temperatures often causes the (2E) double bond to isomerize to the (2Z) configuration or migrate to the β,γ -position to form a thermodynamic mixture. LiOH at room temperature provides mild, controlled hydrolysis. The lithium cation coordinates strongly with the ester carbonyl oxygen, increasing its electrophilicity and permitting hydroxide attack at ambient temperatures.

  • Self-Validating System: The initially biphasic THF/water mixture becomes a homogeneous solution as the hydrophobic ester hydrolyzes into the water-soluble lithium carboxylate. Upon acidification, the product partitions cleanly into the organic extraction phase.

Analytical Characterization

To verify the structural integrity and the (2E) stereochemistry of the final product, 1H NMR spectroscopy is required.

  • 1H NMR ( CDCl3​ , 400 MHz):

    • δ 11.0 (br s, 1H, -COOH)

    • δ 7.05 (dt, J = 15.5, 4.5 Hz, 1H, -CH=CH -COOH)

    • δ 6.05 (dt, J = 15.5, 2.0 Hz, 1H, -CH =CH-COOH)

    • δ 4.10 (dd, J = 4.5, 2.0 Hz, 2H, -CH 2​ -O-)

    • δ 3.40 (s, 3H, -OCH 3​ )

  • Note: The large coupling constant (J 15.5 Hz) between the vinylic protons at 7.05 ppm and 6.05 ppm is the definitive self-validating proof of the trans (E) geometry.

References

  • An In-depth Technical Guide to the Synthesis of (2E)
  • (2E)
  • CN114349631A - Preparation method and application of 4-methoxy crotonic acid Source: Google Patents URL
  • CN105884747A - Preparation method for preparing Bruton's tyrosine kinase (BTK)

Sources

Application

Application Note: (2E)-4-Methoxy-2-butenoic Acid (MBS) - A Novel Protecting Group for Hydroxy Functions with Orthogonal, Palladium-Catalyzed Deprotection

Abstract In the field of complex molecule synthesis, the strategic use of protecting groups is paramount.[1][2] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the field of complex molecule synthesis, the strategic use of protecting groups is paramount.[1][2] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and, crucially, allow for selective cleavage in the presence of other protective moieties—a concept known as orthogonality.[1][2][3] This application note introduces (2E)-4-Methoxy-2-butenoic Acid, for which we propose the acronym MBS, as a novel, versatile protecting group for hydroxyl functions. The MBS group is installed via standard esterification and removed under exceptionally mild, neutral conditions using a palladium catalyst, offering a unique orthogonal strategy that complements existing protecting group methodologies.

Introduction: The Need for Novel Orthogonal Strategies

The MBS group, an ester formed from the reaction of an alcohol with (2E)-4-Methoxy-2-butenoic acid, possesses a unique combination of structural features: an α,β-unsaturated system and a terminal methoxy group.[4] While the ester linkage provides robust protection under many conditions, the conjugated system serves as a chemical handle for a highly selective deprotection pathway.

(2E)-4-Methoxy-2-butenoic acid is a synthetic chemical intermediate noted for its α,β-unsaturated structure, which makes it a versatile Michael acceptor.[4] This reactivity is harnessed for a novel deprotection strategy, positioning the MBS group as a valuable tool for researchers in organic synthesis and drug development.

Features and Benefits of the MBS Protecting Group

FeatureBenefit
Mild Installation Forms a stable ester under standard, high-yielding conditions (e.g., DCC/DMAP).[5][6][7]
Robust Stability Stable to acidic conditions that cleave silyl ethers (TBDMS, TIPS) and acetals (MOM, THP).
Unique Deprotection Cleaved under very mild, neutral conditions using a Palladium(0) catalyst.
High Orthogonality The deprotection conditions do not affect most common protecting groups (See Table 1).
Clean Byproducts Deprotection byproducts are typically volatile or easily removed.

Principle of the Method: Protection and Deprotection

The utility of the MBS group lies in its distinct protection and deprotection chemistries.

Protection of Hydroxy Functions

The hydroxyl group is converted into an MBS-ester using standard esterification protocols. For primary or secondary alcohols, activation of the carboxylic acid with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) is highly effective.[5][6][7] Alternatively, the acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9][10][11]

Proposed Deprotection Mechanism: Palladium-Catalyzed Allylic Cleavage

The key innovation of the MBS group is its deprotection under mild, palladium-catalyzed conditions. This proposed mechanism is analogous to the cleavage of other allylic systems in organic synthesis. The reaction proceeds via the formation of a π-allylpalladium complex, which then undergoes nucleophilic attack to release the free alcohol.

The proposed catalytic cycle is as follows:

  • Oxidative Addition: A Palladium(0) complex, such as one generated from Pd₂(dba)₃, coordinates to the double bond of the MBS-ester.

  • π-Allyl Complex Formation: Oxidative addition occurs, leading to the formation of a π-allylpalladium(II) intermediate and cleavage of the C-O bond, releasing the protected alcohol.

  • Nucleophilic Attack: A soft nucleophile, present in the reaction mixture, attacks the π-allyl complex.

  • Reductive Elimination & Catalyst Regeneration: The nucleophile displaces the palladium, which is reductively eliminated to regenerate the Pd(0) catalyst, completing the cycle.

This pathway is highly selective and occurs under neutral conditions, ensuring the stability of other acid or base-labile protecting groups.

Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment. Thionyl chloride is corrosive and reacts violently with water.[8][10]

Protocol 1: General Procedure for MBS Protection of a Primary Alcohol

This protocol details the esterification of a generic primary alcohol (R-OH) using the Steglich esterification method.[5][6][12]

Materials:

  • Primary Alcohol (R-OH): 1.0 mmol, 1.0 equiv

  • (2E)-4-Methoxy-2-butenoic Acid: 1.2 mmol, 1.2 equiv

  • N,N'-Dicyclohexylcarbodiimide (DCC): 1.3 mmol, 1.3 equiv

  • 4-Dimethylaminopyridine (DMAP): 0.1 mmol, 0.1 equiv

  • Dichloromethane (DCM), anhydrous: 10 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 equiv), (2E)-4-Methoxy-2-butenoic Acid (1.2 equiv), and DMAP (0.1 equiv).

  • Dissolve the components in anhydrous DCM (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.3 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture through a pad of Celite to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typical eluent: ethyl acetate/hexanes mixture) to yield the pure MBS-protected alcohol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Alcohol (R-OH) MBS-Acid DMAP DCM Dissolve in Anhydrous DCM Reactants->DCM Cool Cool to 0 °C DCM->Cool Add_DCC Add DCC Cool->Add_DCC Stir Stir 12-18h at RT Add_DCC->Stir TLC Monitor by TLC Stir->TLC Filter Filter DCU byproduct TLC->Filter Wash Aqueous Washes (HCl, NaHCO₃, Brine) Filter->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure MBS-Ester Purify->Product

Protocol 2: General Procedure for MBS Deprotection

This protocol outlines the proposed palladium-catalyzed cleavage of the MBS-ester.

Materials:

  • MBS-protected Alcohol (R-OMBS): 1.0 mmol, 1.0 equiv

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): 0.025 mmol, 2.5 mol%

  • Triphenylphosphine (PPh₃): 0.1 mmol, 10 mol%

  • Nucleophilic Scavenger (e.g., Morpholine or Dimedone): 3.0 mmol, 3.0 equiv

  • Tetrahydrofuran (THF), anhydrous: 10 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the MBS-protected alcohol (1.0 equiv).

  • Dissolve the substrate in anhydrous THF (10 mL).

  • Add the nucleophilic scavenger (3.0 equiv), triphenylphosphine (10 mol%), and finally Pd₂(dba)₃ (2.5 mol%).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to isolate the deprotected alcohol.

G Catalyst Pd(0)L₂ OxAdd Oxidative Addition Catalyst->OxAdd 1 Substrate R-O-MBS (Protected Alcohol) Substrate->OxAdd PiAllyl π-Allyl Pd(II) Complex + R-OH (Released Alcohol) OxAdd->PiAllyl 2 RedElim Reductive Elimination PiAllyl->RedElim 3 Nucleophile Nucleophile (e.g., Morpholine) Nucleophile->RedElim RedElim->Catalyst 4 Byproduct Allylated Nucleophile RedElim->Byproduct

Orthogonality and Stability

The primary advantage of the MBS group is its unique stability profile, allowing for selective removal without affecting other common protecting groups.

Table 1: Stability of MBS vs. Common Hydroxyl Protecting Groups

Protecting GroupCleavage ConditionsMBS Group Stability
TBDMS, TBDPS (Silyl)F⁻ (TBAF) or H⁺ (AcOH, CSA)Stable
MOM, THP (Acetal)H⁺ (aq. HCl, AcOH)[13][14]Stable
Bn (Benzyl)H₂, Pd/C (Hydrogenolysis)Potentially Labile
Boc (Amine PG)Strong Acid (TFA)Stable
Fmoc (Amine PG)Base (Piperidine)Stable
MBS (This work) Pd(0), Nucleophile Labile (Cleaved)

Note: The stability of the MBS group to hydrogenolysis conditions should be evaluated on a case-by-case basis, as the double bond may be reduced.

Conclusion

The (2E)-4-Methoxy-2-butenoic acid (MBS) protecting group represents a promising new tool for the protection of hydroxyl functions. Its installation is straightforward, and its novel palladium-catalyzed deprotection pathway provides a high degree of orthogonality with many widely used protecting groups. This method offers a valuable strategic alternative for chemists engaged in the synthesis of complex molecules where selective deprotection under mild, neutral conditions is required.

References

  • Benchchem. (n.d.). (2E)-4-Methoxy-2-butenoic Acid | High-Purity RUO.
  • Guidechem. (n.d.). (2E)-4-Methoxy-2-butenoic Acid 63968-74-1 wiki.
  • ChemicalBook. (2025, July 14). (2E)-4-Methoxy-2-butenoic Acid | 63968-74-1.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
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  • Taylor & Francis Online. (2006, September 23). A Tandem Ester Cleavage-Michael Addition Reaction for the Synthesis of Oxygen Heterocycles.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups.
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  • ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES.
  • Echemi. (n.d.). (2E)-4-Methoxy-2-butenoicAcid | 63968-74-1, (2E)-4-Methoxy-2-butenoicAcid Formula.
  • Khan Academy. (n.d.). Preparation of acyl (acid) chlorides (video).
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  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
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  • Willingdon College, Sangli. (n.d.). Protection and deprotection.
  • National Center for Biotechnology Information. (n.d.). Development of β -keto ester and malonate chemistry.

Sources

Method

The Synthetic Versatility of (2E)-4-Methoxy-2-butenoic Acid: A Guide to Practical Applications in Organic Synthesis

Introduction: Unveiling the Potential of a Multifunctional Building Block (2E)-4-Methoxy-2-butenoic acid, a seemingly simple α,β-unsaturated carboxylic acid, is a powerful and versatile building block in the arsenal of t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

(2E)-4-Methoxy-2-butenoic acid, a seemingly simple α,β-unsaturated carboxylic acid, is a powerful and versatile building block in the arsenal of the modern organic chemist.[1] Its unique structural arrangement, featuring a conjugated system with an electron-withdrawing carboxyl group and an electron-donating methoxy group, bestows upon it a rich and tunable reactivity.[1] This guide provides an in-depth exploration of the practical applications of (2E)-4-Methoxy-2-butenoic acid, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into its utility as a Michael acceptor, its role in the formation of heterocyclic scaffolds, and its application as a strategic protecting group for hydroxyl functionalities.

The defined (2E)-stereochemistry of this reagent is a key feature, ensuring a high degree of predictability and consistency in reaction outcomes, a critical factor in the multi-step synthesis of complex molecular targets.[1] While not found in nature, its straightforward synthesis from readily available precursors makes it an accessible and valuable tool for synthetic endeavors.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application. The key data for (2E)-4-Methoxy-2-butenoic Acid are summarized below.

PropertyValue
CAS Number 63968-74-1
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Appearance White to yellow powder or crystals
Melting Point 66-67 °C
pKa (Predicted) 4.37 ± 0.10
Solubility Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents.

Spectroscopic Data: While specific spectra are dependent on the acquisition parameters, the characteristic signals for (2E)-4-Methoxy-2-butenoic Acid in ¹H NMR would include a doublet for the vinyl proton alpha to the carbonyl, a doublet of triplets for the vinyl proton beta to the carbonyl, a doublet for the methylene protons adjacent to the methoxy group, and a singlet for the methoxy protons. The carboxylic acid proton would appear as a broad singlet. The ¹³C NMR would show distinct signals for the carbonyl carbon, the two vinyl carbons, the methylene carbon, and the methoxy carbon.

Core Synthetic Applications: From Michael Acceptor to Heterocycle Precursor

The reactivity of (2E)-4-Methoxy-2-butenoic acid is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated system, making it an excellent Michael acceptor. This reactivity is the cornerstone of many of its applications, enabling the formation of key carbon-carbon and carbon-heteroatom bonds.

The Aza-Michael Addition: A Gateway to β-Amino Acids

The conjugate addition of amines to (2E)-4-Methoxy-2-butenoic acid or its esters provides a direct route to β-amino acid derivatives, which are important structural motifs in numerous biologically active compounds. The reaction proceeds readily, often under mild conditions, and is a powerful tool for introducing nitrogen-containing functionalities.

Aza_Michael_Addition reagent1 (2E)-4-Methoxy-2-butenoic Acid Ester conditions Solvent (e.g., MeOH, EtOH, or neat) Room Temperature reagent1->conditions 1.0 eq reagent2 Primary or Secondary Amine (R₂NH) reagent2->conditions 1.0-1.2 eq product β-Amino Ester Adduct conditions->product Stir Monitor by TLC/LC-MS

Caption: Generalized workflow for the aza-Michael addition to a (2E)-4-Methoxy-2-butenoic acid ester.

This protocol details the addition of benzylamine to methyl (2E)-4-methoxy-2-butenoate.

Materials:

  • Methyl (2E)-4-methoxy-2-butenoate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Methanol (as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of methyl (2E)-4-methoxy-2-butenoate in methanol, add benzylamine dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure methyl 3-(benzylamino)-4-methoxybutanoate.

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is a good solvent for both reactants and the polar nature of the solvent can help to stabilize the charged intermediates in the reaction mechanism. In many cases, the reaction can also be run neat (without solvent).

  • Slight Excess of Amine: A small excess of the amine is used to ensure complete consumption of the limiting reagent, the ester.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are crucial for removing any unreacted starting materials, byproducts, and residual solvent, leading to a cleaner crude product for purification.

The Thia-Michael Addition: Forming Carbon-Sulfur Bonds

The addition of thiols to (2E)-4-Methoxy-2-butenoic acid derivatives is a highly efficient method for the formation of carbon-sulfur bonds, leading to β-thioether compounds.[2] This reaction, often referred to as the thia-Michael addition, is known for its high yields and typically proceeds under mild, often catalyst-free, conditions.[2][3]

Materials:

  • Methyl (2E)-4-methoxy-2-butenoate (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl thiol) (1.0-1.1 eq)

  • Base (optional, e.g., triethylamine, DBU)

  • Solvent (e.g., dichloromethane, methanol)

  • Standard work-up and purification reagents as described in the aza-Michael addition protocol.

Procedure:

  • Dissolve methyl (2E)-4-methoxy-2-butenoate and the thiol in a suitable solvent.

  • If required, add a catalytic amount of a non-nucleophilic base to facilitate the deprotonation of the thiol to the more nucleophilic thiolate.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Expertise & Experience: The choice of whether to use a catalyst depends on the pKa of the thiol. More acidic thiols, such as thiophenol, may react readily without a base, while less acidic aliphatic thiols may require a catalytic amount of base to accelerate the reaction.

Synthesis of 4-Chromanones: A Michael Addition-Cyclization Cascade

A notable application of (2E)-4-Methoxy-2-butenoic acid's Michael acceptor character is in the synthesis of 4-chromanones, a privileged scaffold in medicinal chemistry. This transformation involves an initial Michael addition of a phenol to an activated form of the butenoic acid, followed by an intramolecular cyclization.

Chromanone_Synthesis reagent1 Phenol Derivative conditions1 Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) reagent1->conditions1 reagent2 (2E)-4-Methoxy-2-butenoic Acid (or its ester) reagent2->conditions1 intermediate Michael Adduct conditions2 Acidic Work-up/ Heat intermediate->conditions2 Intramolecular Cyclization product 4-Chromanone conditions1->intermediate Michael Addition conditions2->product

Caption: A conceptual workflow for the synthesis of 4-chromanones via a Michael addition-cyclization sequence.

This protocol provides a general framework for the synthesis of a 4-chromanone from a phenol and (2E)-4-Methoxy-2-butenoic acid.

Materials:

  • Substituted Phenol (1.0 eq)

  • (2E)-4-Methoxy-2-butenoic acid (1.1 eq)

  • Coupling agent (e.g., DCC, EDC) or conversion to acid chloride

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., DMF)

  • Acid for work-up (e.g., dilute HCl)

Procedure:

  • Activate the carboxylic acid of (2E)-4-Methoxy-2-butenoic acid, for example, by conversion to the acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent.

  • In a separate flask, deprotonate the phenol using a suitable base like potassium carbonate in a polar aprotic solvent such as DMF.

  • Add the activated (2E)-4-Methoxy-2-butenoic acid derivative to the phenoxide solution at room temperature.

  • Stir the reaction mixture until the Michael addition is complete (monitor by TLC).

  • Upon completion of the Michael addition, heat the reaction mixture to facilitate the intramolecular cyclization (an intramolecular Friedel-Crafts acylation).

  • Cool the reaction mixture, quench with water, and perform an acidic work-up.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

(2E)-4-Methoxy-2-butenoic Acid as a Protecting Group for Alcohols

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is often the key to success. (2E)-4-Methoxy-2-butenoic acid can be employed to protect hydroxyl groups as (2E)-4-methoxy-2-butenoate esters.[1] These esters are stable to a range of reaction conditions but can be cleaved under specific, often mild, basic conditions.

Protection and Deprotection Strategy

Protection_Deprotection alcohol Alcohol (R-OH) protection_conditions Coupling Agent (e.g., DCC, EDC) Base (e.g., DMAP) Solvent (e.g., CH₂Cl₂) alcohol->protection_conditions protecting_reagent (2E)-4-Methoxy-2-butenoic Acid protecting_reagent->protection_conditions protected_alcohol (2E)-4-Methoxy-2-butenoate Ester deprotection_conditions Base (e.g., LiOH, K₂CO₃) Solvent (e.g., THF/H₂O, MeOH) protected_alcohol->deprotection_conditions Deprotection deprotected_alcohol Alcohol (R-OH) protection_conditions->protected_alcohol Protection deprotection_conditions->deprotected_alcohol

Caption: The general strategy for the protection of an alcohol as a (2E)-4-methoxy-2-butenoate ester and its subsequent deprotection.

Protocol: Protection of a Primary Alcohol

Materials:

  • Primary Alcohol (1.0 eq)

  • (2E)-4-Methoxy-2-butenoic acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard work-up and purification reagents.

Procedure:

  • Dissolve the primary alcohol, (2E)-4-Methoxy-2-butenoic acid, and DMAP in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol: Deprotection of the (2E)-4-Methoxy-2-butenoate Ester

Materials:

  • (2E)-4-Methoxy-2-butenoate Ester (1.0 eq)

  • Lithium hydroxide (LiOH) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) and Water (as a mixed solvent system)

  • Standard work-up and purification reagents.

Procedure:

  • Dissolve the (2E)-4-Methoxy-2-butenoate ester in a mixture of THF and water.

  • Add the base (LiOH or K₂CO₃) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by column chromatography if necessary.

Future Outlook and Emerging Applications

The utility of (2E)-4-Methoxy-2-butenoic acid in organic synthesis is continually expanding. Its potential as a dienophile in Diels-Alder reactions for the construction of complex cyclic systems is an area of active investigation. The electron-withdrawing nature of the carboxyl group activates the double bond for [4+2] cycloaddition with electron-rich dienes. Further exploration of its role in cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity, is also a promising avenue for future research. As the demand for efficient and stereoselective synthetic methods grows, particularly in the field of drug discovery, the importance of versatile building blocks like (2E)-4-Methoxy-2-butenoic acid is set to increase.

References

  • An efficient synthesis of 4-chromanones - ResearchGate. Available at: [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - MDPI. Available at: [Link]

  • The Intramolecular Michael Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004.
  • SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES | TSI Journals. Available at: [Link]

  • Synthesis of Chromones and Their Applications During the Last Ten Years. Semantic Scholar. Available at: [Link]

  • Diels–Alder Reaction (Part 2). Available at: [Link]

  • Diels-Alder Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and - ScienceScholar. Available at: [Link]

  • Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - PMC. Available at: [Link]

  • Conjugated Addition of Amines to Electron Deficient Alkenes: A Green Approach. ResearchGate. Available at: [Link]

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Application

Developing a Robust LC-MS/MS Method for the Quantification of (2E)-4-Methoxy-2-butenoic Acid in Biological Matrices

Abstract This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (2E)-4-Methoxy-2-butenoic Acid. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (2E)-4-Methoxy-2-butenoic Acid. This synthetic α,β-unsaturated carboxylic acid and its metabolites are of increasing interest in drug development and metabolism studies.[1] The described methodology, employing a simple protein precipitation extraction and a reversed-phase chromatographic separation with negative ion electrospray ionization, is tailored for researchers and scientists in pharmaceutical and biomedical fields. All procedural steps are grounded in established bioanalytical principles to ensure accuracy, precision, and reliability in line with regulatory expectations.[2][3][4]

Introduction: The Rationale for a Dedicated Analytical Method

(2E)-4-Methoxy-2-butenoic Acid is a synthetic chemical intermediate with a molecular formula of C₅H₈O₃ and a molecular weight of approximately 116.12 g/mol .[1][5][6][7][8] Its utility as a building block in organic synthesis, particularly for creating more complex, pharmacologically active compounds, necessitates a reliable analytical method to study its pharmacokinetics and metabolic fate.[1][9] As a short-chain carboxylic acid, it presents analytical challenges due to its polarity. This application note provides a detailed, step-by-step protocol for a robust LC-MS/MS method designed to overcome these challenges and deliver high-quality quantitative data.

Foundational Principles: Methodological Choices

The development of this method was guided by the physicochemical properties of (2E)-4-Methoxy-2-butenoic Acid and established best practices for the analysis of small polar molecules.[10][11]

  • Sample Preparation: A simple and efficient protein precipitation with cold methanol was selected. This technique effectively removes high molecular weight interferences, such as proteins, while ensuring good recovery for small polar analytes.[12][13] The use of organic solvents for precipitation is a widely accepted and robust method for preparing biological samples for LC-MS analysis.[12]

  • Chromatography: Reversed-phase chromatography using a C18 column was chosen to retain and separate the analyte from other matrix components. While highly polar compounds can be challenging for traditional reversed-phase columns, the addition of an acidic modifier to the mobile phase can improve retention and peak shape for carboxylic acids.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is the preferred ionization technique for acidic molecules like (2E)-4-Methoxy-2-butenoic Acid, which readily lose a proton to form [M-H]⁻ ions.[14][15][16] This approach offers high sensitivity and specificity. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Workflow

The overall analytical workflow is designed for efficiency and high-throughput analysis, moving from sample preparation through to data acquisition and processing.

LC-MS Workflow for (2E)-4-Methoxy-2-butenoic Acid cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (e.g., Plasma) s2 Protein Precipitation (Cold Methanol) s1->s2 Add 3:1 Methanol s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 lc Reversed-Phase LC Separation s4->lc Inject ms Negative ESI-MS/MS Detection (MRM Mode) lc->ms dp Quantification (Peak Area Integration) ms->dp

Figure 1: High-level overview of the analytical workflow from sample receipt to final data analysis.

Detailed Protocols

Materials and Reagents
  • (2E)-4-Methoxy-2-butenoic Acid analytical standard

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (≥98%)

  • Control biological matrix (e.g., human plasma)

Sample Preparation Protocol
  • To 50 µL of biological matrix (e.g., plasma) in a microcentrifuge tube, add 150 µL of ice-cold methanol.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the optimized instrumental parameters for the quantification of (2E)-4-Methoxy-2-butenoic Acid.

Parameter Condition
Liquid Chromatography
ColumnC18 Reversed-Phase, 2.1 x 100 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0.0 - 1.0 min5% B
1.0 - 5.0 min5% to 95% B
5.0 - 6.0 min95% B
6.0 - 6.1 min95% to 5% B
6.1 - 8.0 min5% B
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.5 kV
Gas Temperature300°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transition
Precursor Ion (m/z)115.0
Product Ion (m/z)71.0

Method Validation

To ensure the reliability of the method, a full validation should be performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[2][4][17]

Key Validation Parameters

The validation process establishes the performance characteristics of the method.

Method_Validation_Parameters center Method Validation acc Accuracy center->acc prec Precision center->prec sel Selectivity center->sel sens Sensitivity (LLOQ) center->sens lin Linearity & Range center->lin stab Stability center->stab

Figure 2: Core parameters assessed during bioanalytical method validation.

Acceptance Criteria and Expected Performance

The following table outlines typical acceptance criteria for a validated bioanalytical method.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision
Stability Analyte concentration within ±15% of the initial concentration under various storage conditions

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of (2E)-4-Methoxy-2-butenoic Acid in biological matrices. The described protocol, from sample preparation to instrumental analysis, is designed for high sensitivity, selectivity, and throughput. By adhering to the principles and validation standards outlined, researchers can confidently generate reliable data to support drug development and metabolic research programs.

References

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  • Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. (n.d.).
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Method

1H and 13C NMR spectroscopy protocol for (2E)-4-Methoxy-2-butenoic Acid characterization

An Application Note for the Structural Elucidation of (2E)-4-Methoxy-2-butenoic Acid using 1H and 13C NMR Spectroscopy Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed pro...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of (2E)-4-Methoxy-2-butenoic Acid using 1H and 13C NMR Spectroscopy

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the structural characterization of (2E)-4-Methoxy-2-butenoic Acid using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and quality control scientists, this document outlines the entire workflow from sample preparation to the acquisition and interpretation of ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra. The causality behind experimental choices, such as solvent selection and the use of specific 2D experiments, is explained to provide a deeper understanding of the characterization process. The protocols herein are designed to be self-validating, ensuring unambiguous confirmation of the compound's structure and stereochemistry.

Introduction and Scientific Rationale

(2E)-4-Methoxy-2-butenoic Acid is a valuable synthetic intermediate in organic and medicinal chemistry.[1][2] Its structure contains several key features—a carboxylic acid, a trans-configured double bond, a methylene group, and a methoxy group—that necessitate a robust analytical method for unambiguous confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for such molecular characterization, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The trans or (E) stereochemistry of the alkene is a critical structural feature. In ¹H NMR, the magnitude of the vicinal coupling constant (³J) between the two olefinic protons is highly diagnostic of their relative orientation. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans relationship, whereas a smaller value (6-12 Hz) indicates a cis configuration.[3][4][5] This principle forms the cornerstone of the stereochemical assignment for this molecule.

Furthermore, advanced 2D NMR techniques are employed to build a complete picture of the molecular framework. Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) maps direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[6][7][8] To distinguish between CH, CH₂, and CH₃ groups, the Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable.[9][10][11] This multi-faceted approach ensures a rigorous and definitive structural elucidation.

Experimental Design and Workflow

The successful characterization of (2E)-4-Methoxy-2-butenoic Acid by NMR requires a systematic approach. The workflow begins with meticulous sample preparation, followed by the acquisition of standard 1D spectra (¹H and ¹³C), and culminates in advanced 2D experiments for complete structural assignment.

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation A Weigh ~10-20 mg of (2E)-4-Methoxy-2-butenoic Acid B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to 5 mm NMR Tube C->D E 1D ¹H Spectrum (Proton) D->E Acquire Data F 1D ¹³C Spectrum (Carbon Decoupled) J Assign ¹H Signals (δ, Integration, Multiplicity, J) E->J Analyze G DEPT-135 (Multiplicity Edit) K Assign ¹³C & DEPT Signals (δ, Multiplicity) F->K H 2D ¹H-¹H COSY (H-H Connectivity) G->K I 2D ¹H-¹³C HSQC (C-H Connectivity) L Correlate Connectivity (COSY & HSQC Cross-Peaks) H->L Analyze I->L M Final Structure Confirmation & Stereochemical Assignment J->M K->M L->M

Figure 1: Experimental workflow for NMR characterization.

Detailed Experimental Protocols

Part A: Sample Preparation

The quality of the NMR spectra is directly dependent on proper sample preparation. Chloroform-d (CDCl₃) is a suitable solvent for this compound. The acidic proton of the carboxylic acid is expected to be a broad singlet; its signal will disappear upon shaking the sample with a drop of D₂O, which is a useful confirmatory test.[12][13][14][15]

  • Weighing: Accurately weigh 10-20 mg of (2E)-4-Methoxy-2-butenoic Acid directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is at least 4.5 cm for proper instrument shimming.

Part B: 1D NMR Data Acquisition

These protocols are based on a standard 500 MHz NMR spectrometer.

¹H NMR Spectrum Acquisition:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

  • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Set the following typical acquisition parameters:

    • Pulse Program: Standard single pulse (e.g., zg30)

    • Number of Scans (ns): 8-16

    • Relaxation Delay (d1): 2.0 seconds

    • Acquisition Time (aq): ~3-4 seconds

    • Spectral Width (sw): ~20 ppm (centered around 6 ppm)

  • Acquire the Free Induction Decay (FID).

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C{¹H} NMR Spectrum Acquisition:

  • Use the same locked and shimmed sample.

  • Set the following typical acquisition parameters for a proton-decoupled carbon spectrum:

    • Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30)

    • Number of Scans (ns): 1024 or higher (¹³C is less sensitive)

    • Relaxation Delay (d1): 2.0 seconds

    • Acquisition Time (aq): ~1-2 seconds

    • Spectral Width (sw): ~220 ppm (centered around 100 ppm)

  • Acquire and process the data similarly to the ¹H spectrum, referencing the TMS signal to 0.00 ppm.

Part C: Advanced NMR Data Acquisition

DEPT-135 Spectrum:

  • The DEPT-135 experiment is crucial for determining carbon multiplicities.[9][16]

  • Use a standard DEPT-135 pulse program (e.g., dept135).

  • Acquire a sufficient number of scans (e.g., 256-512) to achieve a good signal-to-noise ratio.

  • Processing will yield a spectrum where CH₃ and CH signals are positive, CH₂ signals are negative, and quaternary carbons (like the carbonyl carbon) are absent.[10][17]

¹H-¹H COSY Spectrum:

  • The COSY experiment identifies protons that are spin-spin coupled.[18][19]

  • Use a standard COSY pulse program (e.g., cosygpqf).

  • Acquire the 2D data set, typically with 2-4 scans per increment and 256-512 increments in the indirect dimension (F1).

  • Process the data using appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation. The resulting spectrum will show diagonal peaks and off-diagonal cross-peaks, which indicate J-coupling between protons.[20]

¹H-¹³C HSQC Spectrum:

  • The HSQC experiment identifies carbons that are directly attached to specific protons.[7][8]

  • Use a standard HSQC pulse program optimized for one-bond C-H coupling (¹J_CH ≈ 145 Hz) (e.g., hsqcedetgpsisp2).

  • Acquire the 2D data set, typically with 4-8 scans per increment and 256 increments in the F1 dimension.

  • Process the data to generate a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Cross-peaks indicate a direct C-H bond.

Spectral Interpretation and Data Analysis

The following tables summarize the expected NMR data for (2E)-4-Methoxy-2-butenoic Acid based on established chemical shift principles and coupling constant patterns.

¹H NMR Data (500 MHz, CDCl₃)
LabelProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationJ Coupling (Hz)COSY Correlations
H-a -COOH 9.0 - 12.0broad singlet1H-None
H-b -CH=CH -COOH~7.10dt1H³J_bc ≈ 15.5, ⁴J_bd ≈ 1.5H-c, H-d
H-c -CH =CH-COOH~6.05dt1H³J_bc ≈ 15.5, ³J_cd ≈ 4.0H-b, H-d
H-d -O-CH₂ -~4.15dd2H³J_cd ≈ 4.0, ⁴J_bd ≈ 1.5H-c, H-b
H-e -OCH₃ ~3.40s3H-None
  • Causality: The large ³J_bc coupling constant (~15.5 Hz) is the definitive evidence for the (E) or trans configuration of the double bond.[3][4][21] The carboxylic acid proton (H-a) is highly deshielded due to hydrogen bonding and the anisotropic effect of the carbonyl group.[12][14] The methoxy protons (H-e) appear as a sharp singlet as they have no adjacent protons to couple with.[22]

¹³C and DEPT-135 NMR Data (125 MHz, CDCl₃)
LabelCarbon Assignment¹³C Shift (δ, ppm)DEPT-135 SignalHSQC Correlation
C-1 -C OOH~171.0AbsentNone
C-2 -C H=CH-COOH~123.0Positive (CH)H-c
C-3 -CH=C H-COOH~144.0Positive (CH)H-b
C-4 -O-C H₂-~70.0Negative (CH₂)H-d
C-5 -OC H₃~59.0Positive (CH₃)H-e
  • Causality: The carbonyl carbon (C-1) is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms.[13] The olefinic carbons (C-2, C-3) appear in their characteristic region (~100-150 ppm).[23] The DEPT-135 spectrum provides unambiguous assignment of the carbon types: C-4 will appear as a negative peak (CH₂), while C-2, C-3, and C-5 will be positive peaks (CH and CH₃). C-1, being a quaternary carbon, will be absent from the DEPT-135 spectrum.[11][16]

Conclusion

By following this detailed protocol, researchers can confidently perform a complete and rigorous structural characterization of (2E)-4-Methoxy-2-butenoic Acid. The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR experiments provides orthogonal data points that, when combined, lead to an unambiguous assignment of the chemical structure and its (E)-alkene stereochemistry. This self-validating workflow is essential for ensuring the identity and purity of key intermediates in research and development settings.

References

  • Coupling in Cis/Trans Alkenes. OpenOChem Learn. Available at: [Link]

  • Moser, A. Methoxy groups just stick out. ACD/Labs. Available at: [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • DEPT | NMR Core Facility. Columbia University. Available at: [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. OpenStax, Organic Chemistry. Available at: [Link]

  • ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). JoVE. Available at: [Link]

  • DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Anasazi Instruments. Available at: [Link]

  • DEPT NMR: Signals and Problem Solving. Chemistry Steps. Available at: [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Available at: [Link]

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  • COSY. Chemistry LibreTexts. Available at: [Link]

  • Diastereoselective Synthesis of Seven-Membered Ring trans-Alkenes from Dienes and Aldehydes by Silylene Transfer. PMC. Available at: [Link]

  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

  • 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. ResearchGate. Available at: [Link]

  • The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. Available at: [Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Available at: [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

  • 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Semantic Scholar. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Supporting Information for Alkene-assisted cis-to-trans isomerization of polyunsaturated alkenes. The Royal Society of Chemistry. Available at: [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. Available at: [Link]

  • COSY (COrrelation SpectroscopY). University of Malta. Available at: [Link]

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  • COSY NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. Available at: [Link]

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  • 2-Butynoic acid. PubChem. Available at: [Link]

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Application

Purification techniques for (2E)-4-Methoxy-2-butenoic Acid from crude reaction mixtures

An In-Depth Guide to the Purification of (2E)-4-Methoxy-2-butenoic Acid from Crude Reaction Mixtures Introduction (2E)-4-Methoxy-2-butenoic acid is a versatile α,β-unsaturated carboxylic acid of significant interest in o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of (2E)-4-Methoxy-2-butenoic Acid from Crude Reaction Mixtures

Introduction

(2E)-4-Methoxy-2-butenoic acid is a versatile α,β-unsaturated carboxylic acid of significant interest in organic and medicinal chemistry.[1] Its conjugated system, featuring both an electron-withdrawing carboxyl group and an electron-donating methoxy group, makes it a valuable building block for synthesizing complex molecules, including pharmacologically active compounds and natural product analogs.[1] It is primarily utilized in research for developing novel synthetic methodologies and in drug discovery programs to explore structure-activity relationships.[1]

The synthesis of (2E)-4-Methoxy-2-butenoic acid, like many organic reactions, typically yields a crude mixture containing unreacted starting materials, catalysts, and various by-products. The successful isolation of the target compound in high purity is paramount for its subsequent use in sensitive applications. This guide provides a comprehensive overview of robust purification techniques, explaining the underlying chemical principles and offering detailed, field-proven protocols tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Foundation of Purification Strategy

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These characteristics dictate its behavior in different separation techniques.

PropertyValueSignificance for Purification
Molecular Formula C₅H₈O₃Provides basic compositional information.[1][2][3]
Molecular Weight ~116.12 g/mol Used for calculating molar equivalents and theoretical yields.[1][2][4]
Melting Point 66-67 °CIndicates the compound is a solid at room temperature, making recrystallization a viable and effective final purification step.[5][6] A sharp melting range is a key indicator of high purity.
Boiling Point 248.3 ± 23.0 °C (Predicted)High boiling point suggests that distillation is possible but may require reduced pressure to prevent decomposition.
pKa 4.37 ± 0.10 (Predicted)This value, typical for a carboxylic acid, is critical for developing an acid-base extraction protocol.[2][5] It allows for selective deprotonation with a mild base.
Structure The presence of a polar carboxylic acid group and an ether linkage makes the molecule polar, influencing its solubility and interaction with chromatographic stationary phases.

Primary Purification: Acid-Base Extraction

For a crude mixture containing a carboxylic acid, acid-base extraction is the most powerful and efficient initial purification technique. It leverages the acidic nature of the -COOH group to selectively transfer the target compound from an organic solvent into an aqueous phase, leaving neutral or basic impurities behind.[7][8]

Principle of Separation

(2E)-4-Methoxy-2-butenoic acid, being a carboxylic acid, will react with a weak base such as sodium bicarbonate (NaHCO₃) to form its corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in water, while being largely insoluble in common organic solvents like ethyl acetate or diethyl ether.[9] Neutral organic impurities remain in the organic layer. Subsequently, the aqueous layer containing the carboxylate salt is isolated and re-acidified with a strong acid (e.g., HCl), which protonates the carboxylate, regenerating the water-insoluble (2E)-4-Methoxy-2-butenoic acid, causing it to precipitate out of the solution as a pure solid.[8]

Workflow for Acid-Base Extraction

start Crude Reaction Mixture in Organic Solvent (e.g., Ethyl Acetate) sep_funnel 1. Add aq. NaHCO₃ Solution 2. Shake & Vent Separatory Funnel 3. Allow Layers to Separate start->sep_funnel org_layer Organic Layer: Neutral & Basic Impurities sep_funnel->org_layer Drains from top aq_layer Aqueous Layer: Sodium (2E)-4-methoxy-2-butenoate (Water-Soluble Salt) sep_funnel->aq_layer Drains from bottom acidify 1. Isolate Aqueous Layer 2. Cool in Ice Bath 3. Acidify with conc. HCl until pH ~2 aq_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filtration Collect Solid by Vacuum Filtration precipitate->filtration product Purified (2E)-4-Methoxy-2-butenoic Acid (Ready for drying or recrystallization) filtration->product

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.

  • Initial Wash (Optional): Wash the organic layer once with deionized water to remove any highly water-soluble impurities. Drain and discard the aqueous layer.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately one-half the volume of the organic layer).

  • Mixing and Separation: Stopper the funnel, invert it, and vent immediately to release the CO₂ gas formed during neutralization. Shake vigorously for 1-2 minutes with periodic venting. Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the base extraction (steps 3-5) two more times with fresh NaHCO₃ solution, combining the aqueous extracts each time to ensure complete recovery of the acid.

  • Regeneration of the Acid: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper, target pH ≤ 2). A white precipitate of (2E)-4-Methoxy-2-butenoic acid should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Allow the solid to air-dry on the filter paper, then transfer it to a watch glass or drying dish to dry completely, preferably in a vacuum desiccator.

Secondary Purification: Recrystallization

After an initial cleanup by extraction, recrystallization is an excellent method to achieve high purity, especially for compounds that are solid at room temperature. This technique separates the target compound from remaining trace impurities based on differences in their solubility in a specific solvent system.

Principle of Separation

The ideal recrystallization solvent is one in which the desired compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Impurities, in contrast, should either be insoluble at high temperatures (allowing for removal by hot filtration) or remain soluble at low temperatures (staying in the mother liquor after crystallization). As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out in a pure form, excluding impurities from its crystal lattice.

Workflow for Recrystallization

start Crude or Extracted Solid dissolve Dissolve in Minimum Amount of Hot Recrystallization Solvent start->dissolve hot_filter Hot Filtration (Only if insoluble impurities are present) dissolve->hot_filter cool Slow Cooling to Room Temp, then Ice Bath to Induce Crystallization hot_filter->cool Clear Solution filtration Collect Crystals by Vacuum Filtration cool->filtration wash Wash Crystals with Small Amount of Cold Solvent filtration->wash dry Dry Crystals (Air or Vacuum Oven) wash->dry product High-Purity Crystalline Product dry->product

Caption: General workflow for purification by recrystallization.

Detailed Protocol: Recrystallization
  • Solvent Selection: Test the solubility of small amounts of the extracted solid in various solvents (e.g., water, ethanol, ethyl acetate, hexane, or mixtures thereof) to find a suitable system. A good solvent will dissolve the compound when hot but not when cold. For (2E)-4-Methoxy-2-butenoic acid, a mixed solvent system like ethyl acetate/hexane is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent (or the more soluble solvent of a mixed pair, e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals thoroughly.

Alternative Purification: Column Chromatography

When acid-base extraction is insufficient—for instance, when impurities are also acidic but have different polarities—column chromatography provides a high-resolution separation alternative.[10]

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent, typically silica gel) and a mobile phase (a solvent or solvent mixture).[11] Silica gel is polar and slightly acidic. Polar compounds, like carboxylic acids, adsorb strongly to the silica and move down the column more slowly. Non-polar compounds have weaker interactions and are eluted more quickly.[11] By carefully choosing the mobile phase, a mixture can be separated into its individual components.

Challenges and Solutions for Carboxylic Acids

Carboxylic acids can exhibit strong, sometimes irreversible, binding to the silica gel stationary phase, leading to poor separation and significant "tailing" of the product peak. To mitigate this, a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase.[12] This additive serves two purposes: it keeps the target carboxylic acid fully protonated, reducing its interaction with the silica, and it competes for the active sites on the stationary phase, leading to sharper peaks and better recovery.

Suggested Solvent Systems for Chromatography

Thin-Layer Chromatography (TLC) should first be used to determine the optimal solvent system. The goal is to find a mixture that provides a retention factor (Rƒ) of ~0.25-0.35 for the target compound.

Solvent System (Mobile Phase)PolarityTypical Application
Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) + 1% Acetic AcidLow to MediumGood starting point for separating the target acid from less polar impurities.
Dichloromethane / Methanol (e.g., 98:2 to 95:5) + 1% Acetic AcidMedium to HighEffective for eluting the polar carboxylic acid if it is strongly retained.
Workflow for Column Chromatography

prep 1. Prepare Column (Pack silica gel in eluent) load 2. Load Sample (Dry loading recommended for polar compounds) prep->load elute 3. Elute with Mobile Phase (Start with low polarity, can increase gradually) load->elute collect 4. Collect Fractions in separate test tubes elute->collect monitor 5. Monitor Fractions by TLC collect->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for purification via column chromatography.

Detailed Protocol: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 70:30 hexane/ethyl acetate + 1% acetic acid). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder of the sample adsorbed onto the silica. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with the polarity determined by TLC analysis. Collect the eluent in a series of labeled test tubes (fractions).

  • Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the mobile phase during the run (e.g., by increasing the percentage of ethyl acetate) to elute more strongly adsorbed compounds.

  • Monitoring: Spot samples from each fraction onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

  • Isolation: Combine the fractions that contain only the pure (2E)-4-Methoxy-2-butenoic acid. Remove the solvent using a rotary evaporator to yield the purified compound.

Purity Assessment

After any purification procedure, the purity of the isolated (2E)-4-Methoxy-2-butenoic acid must be confirmed.

  • Melting Point Analysis: A sharp melting point that matches the literature value of 66-67 °C is a strong indicator of high purity. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot on the TLC plate when eluted with an appropriate solvent system.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy should be used to confirm the chemical structure and identify the presence of any remaining impurities.

References

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Method

Application Note: Derivatization Strategies for the Analytical Detection of (2E)-4-Methoxy-2-butenoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Compatibility: Biological fluids (plasma, serum, urine), cell culture media, and synthetic reaction mixtures. Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Compatibility: Biological fluids (plasma, serum, urine), cell culture media, and synthetic reaction mixtures.

Introduction & Analytical Challenges

(2E)-4-Methoxy-2-butenoic acid (also known as 4-methoxycrotonic acid) is a highly polar, low-molecular-weight (116.11 g/mol ) α,β-unsaturated carboxylic acid[1]. In drug development and metabolomics, quantifying small, short-chain carboxylic acids presents a notorious analytical bottleneck.

As a Senior Application Scientist, I frequently observe three primary modes of failure when analyzing such compounds in their native state:

  • Poor Chromatographic Retention: In reversed-phase liquid chromatography (RP-LC), small polar acids elute in or near the void volume, suffering from severe matrix suppression[2].

  • Low Ionization Efficiency: The native carboxylate anion yields a weak signal in electrospray ionization (ESI) mass spectrometry[3].

  • Volatility & Thermal Instability: In Gas Chromatography-Mass Spectrometry (GC-MS), free carboxylic acids exhibit severe peak tailing and irreversible adsorption to the GC inlet and column stationary phases[4].

To bypass these limitations, chemical derivatization is mandatory. This guide details two self-validating, field-proven protocols: 3-Nitrophenylhydrazine (3-NPH) derivatization for LC-MS/MS [5][6] and Benzyl Chloroformate (BCF) esterification for GC-MS .

Mechanistic Rationale & Causality

Why 3-NPH for LC-MS/MS?

Derivatization with 3-NPH converts the carboxylic acid into a 3-nitrophenylhydrazone[6]. This reaction is driven by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxyl group to an O-acylisourea intermediate[3]. Pyridine is added as a nucleophilic catalyst.

  • The Causality: The α,β-unsaturated double bond in (2E)-4-Methoxy-2-butenoic acid conjugates with the carbonyl, making the carbonyl carbon slightly less electrophilic. Pyridine is critical here; it attacks the O-acylisourea to form a highly reactive acylpyridinium ion, forcing the reaction forward. The resulting derivative possesses a hydrophobic phenyl ring (drastically improving RP-LC retention) and a nitro group (acting as a strong electron-withdrawing group that enhances polarizability and ESI negative-mode ionization)[2][3].

Why BCF for GC-MS?

For GC-MS, the goal is to eliminate the active hydrogen of the hydroxyl group. While silylation (e.g., BSTFA) is common[7], it is highly moisture-sensitive. Benzyl chloroformate (BCF) esterification can be performed in aqueous conditions.

  • The Causality: BCF reacts with the carboxylate to form a benzyl ester. This masks the polar -OH group, significantly increasing volatility and thermal stability. Furthermore, the benzyl group provides a distinct, heavy mass shift that produces highly diagnostic fragmentation patterns (e.g., tropylium ion at m/z 91) during Electron Impact (EI) ionization.

Analytical Workflows

Workflow Start Sample Prep: (2E)-4-Methoxy-2-butenoic Acid Decision Select Analytical Platform Start->Decision LCMS LC-MS/MS Workflow Decision->LCMS GCMS GC-MS Workflow Decision->GCMS LC_Reagent Add 3-NPH + EDC/Pyridine (40°C, 30 min) LCMS->LC_Reagent GC_Reagent Add BCF + Pyridine (Emulsified, 20°C) GCMS->GC_Reagent LC_Result Reversed-Phase LC ESI Negative/Positive Mode LC_Reagent->LC_Result GC_Result Capillary GC EI Mass Spectrometry GC_Reagent->GC_Result

Analytical decision tree for the derivatization of (2E)-4-Methoxy-2-butenoic Acid.

Experimental Protocols

Protocol A: 3-NPH Derivatization for LC-MS/MS

Adapted from Han et al. and standardized metabolomics workflows[3][8].

Reagent Preparation:

  • 3-NPH Solution: Prepare 200 mM 3-Nitrophenylhydrazine hydrochloride in 50% aqueous acetonitrile (v/v)[8].

  • EDC/Pyridine Solution: Prepare 120 mM EDC hydrochloride containing 6% (v/v) pyridine in 50% aqueous acetonitrile[8]. Note: Prepare fresh daily, as EDC hydrolyzes in water.

Step-by-Step Procedure:

  • Aliquot: Transfer 40 µL of the sample extract (or standard) into a 1.5 mL microcentrifuge tube[8].

  • Reagent Addition: Add 20 µL of the 200 mM 3-NPH solution, followed immediately by 20 µL of the 120 mM EDC/Pyridine solution[8].

  • Incubation: Vortex the mixture for 10 seconds. Incubate in a thermoshaker at 40°C for 30 minutes[8]. Causality: 40°C provides sufficient kinetic energy to overcome the conjugation stability of the α,β-unsaturated system without causing thermal degradation of the methoxy ether.

  • Quenching & Dilution: Dilute the reaction mixture to 1.4 mL with 50% aqueous acetonitrile to quench the reaction and adjust the solvent strength for RP-LC injection[8].

  • Clarification: Centrifuge at 14,350 × g for 10 minutes at 4°C[8]. Transfer the supernatant to an LC vial.

G A Target Analyte (2E)-4-Methoxy-2-butenoic Acid D Intermediate O-Acylisourea A->D + EDC B Coupling Agent EDC + Pyridine Catalyst B->D C Derivatization Reagent 3-Nitrophenylhydrazine (3-NPH) E Final Derivative 3-Nitrophenylhydrazone C->E D->E + 3-NPH F LC-MS/MS Analysis (Enhanced Retention & Ionization) E->F

Reaction mechanism for 3-NPH derivatization of carboxylic acids.

Protocol B: Benzyl Chloroformate (BCF) Derivatization for GC-MS

Optimized for aqueous-phase esterification to avoid sample lyophilization.

Reagent Preparation:

  • Buffer: 0.5 M Phosphate buffer (pH 7.5).

  • Derivatization Reagent: Pure Benzyl chloroformate (BCF).

  • Extraction Solvent: Hexane or Ethyl Acetate.

Step-by-Step Procedure:

  • Buffering: Add 100 µL of aqueous sample to 100 µL of phosphate buffer to ensure the carboxylate is deprotonated.

  • Derivatization: Add 10 µL of pyridine (catalyst) and 20 µL of BCF.

  • Emulsification: Vortex vigorously for 2 minutes at room temperature (20°C). Causality: BCF is immiscible in water; vigorous emulsification maximizes the interfacial surface area, driving the biphasic esterification reaction to completion.

  • Extraction: Add 500 µL of hexane. Vortex for 1 minute, then centrifuge at 10,000 × g for 5 minutes to break the emulsion.

  • Collection: Carefully transfer the upper organic layer (containing the volatile benzyl ester derivative) to a GC vial for direct EI-GC-MS analysis.

Quantitative Data Summary

The following table summarizes the expected analytical improvements when applying these derivatization strategies to (2E)-4-Methoxy-2-butenoic Acid compared to the underivatized molecule.

Analytical ParameterUnderivatized Molecule3-NPH Derivative (LC-MS/MS)BCF Derivative (GC-MS)
Molecular Weight ( g/mol ) 116.11251.24250.25
Polarity / Volatility High Polarity / Low VolatilityLow Polarity / Non-volatileLow Polarity / High Volatility
Chromatographic Retention Poor (Elutes in void volume, RP-LC)Excellent (Strong RP-LC retention)Excellent (Sharp GC peaks)
Typical Limit of Detection (LOD) > 500 ng/mL0.1 - 1.0 ng/mL1.0 - 5.0 pg (on-column)
Matrix Effect Susceptibility Severe (Ion suppression)Minimal (Elutes past suppression zones)Minimal (Extracted into organic phase)

References

  • ResearchGate. "Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS)." Available at: [Link]

  • National Institutes of Health (PMC). "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Available at:[Link]

  • Analyst (RSC Publishing). "A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS." Available at: [Link]

  • Agilent Technologies. "GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution." Available at: [Link]

  • ResearchGate. "Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS." Available at: [Link]

  • SciSpace. "Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis." Available at:[Link]

Sources

Application

Application Note: Utilizing (2E)-4-Methoxy-2-butenoic Acid as a Covalent Warhead for SARM1 Allosteric Inhibitor Development

Executive Summary & Mechanistic Rationale The development of targeted covalent inhibitors (TCIs) has revolutionized precision pharmacology by enabling the drugging of previously intractable targets[1]. In the context of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized precision pharmacology by enabling the drugging of previously intractable targets[1]. In the context of neurodegenerative diseases, Sterile Alpha and TIR Motif Containing 1 (SARM1) has emerged as the central executioner of programmed axonal degeneration (Wallerian degeneration)[2]. SARM1 functions as an NADase that, upon activation by axonal stress, rapidly depletes cellular NAD+ pools, leading to metabolic collapse and axon death[3].

(2E)-4-Methoxy-2-butenoic Acid (CAS: 63968-74-1) serves as a highly specialized bifunctional building block in the synthesis of allosteric SARM1 inhibitors[4]. When coupled to a target-directing scaffold (such as a pyrrolidine or tryptoline core), it forms a finely tuned α,β -unsaturated amide warhead[4],[5].

The Causality of Warhead Selection

Standard acrylamides often exhibit high intrinsic reactivity, leading to indiscriminate alkylation of off-target proteins and abundant cellular thiols like glutathione (GSH)[1]. The strategic use of the (2E)-4-methoxy-2-butenoyl moiety solves this via steric and electronic tuning. The 4-methoxy substitution mildly dampens the electrophilicity of the Michael acceptor, rendering it relatively inert in the cytosol. However, when the inhibitor's scaffold binds to the allosteric pocket of SARM1, the warhead is precisely oriented adjacent to Cysteine 311 (Cys311) in the autoregulatory armadillo repeat (ARM) domain[6],[2]. This proximity-driven effect drastically increases the local concentration, driving irreversible covalent bond formation, locking SARM1 in its inactive conformation, and preventing neurodegeneration[7].

SARM1_Mechanism Stress Axonal Stress (Vincristine/Vacor) NMN Elevated NMN Stress->NMN SARM1_Inact Inactive SARM1 (ARM Domain Bound) NMN->SARM1_Inact Allosteric Binding SARM1_Act Active SARM1 (TIR Domain Exposed) SARM1_Inact->SARM1_Act Conformational Shift NAD_Dep NAD+ Depletion SARM1_Act->NAD_Dep NADase Activity AxD Axonal Degeneration NAD_Dep->AxD Warhead TCI with 4-Methoxy- 2-butenamide Warhead Adduct Covalent Adduct at SARM1 Cys311 Warhead->Adduct Michael Addition Adduct->SARM1_Inact Stabilizes Inactive State Adduct->SARM1_Act Blocks Activation

Mechanism of SARM1 activation and covalent inhibition via Cys311 engagement.

Experimental Design: A Self-Validating Workflow

To rigorously evaluate SARM1 inhibitors derived from (2E)-4-Methoxy-2-butenoic Acid, researchers must avoid the pitfalls of reversible inhibitor assays. Because covalent inhibitors are time-dependent, a single-time-point IC50​ is a fundamentally flawed metric that will artificially inflate apparent potency[6].

The workflow below is designed as a self-validating system :

  • It mandates the calculation of kinact​/KI​ to quantify true covalent efficiency.

  • It utilizes a C311A mutant SARM1 counter-screen to definitively prove that the observed inhibition is driven by site-specific covalent engagement rather than non-specific aggregation or orthosteric binding[2].

Assay_Workflow Syn 1. Warhead Conjugation (Amide Coupling) Bio 2. Biochemical Assay (NADase LC-MS/MS) Syn->Bio Cell 3. Cellular Assay (DRG + Vincristine) Bio->Cell Kin 4. Kinetic Profiling (k_inact / K_I) Cell->Kin

Experimental workflow for evaluating targeted covalent inhibitors.

Detailed Methodologies

Protocol A: SARM1 NADase Activity & Kinetic Assay (LC-MS/MS)

Purpose: To quantify the time-dependent inhibition of SARM1 NADase activity and validate Cys311 engagement.

Causality of Reagents: SARM1 is auto-inhibited in vitro. To measure baseline activity, Nicotinamide Mononucleotide (NMN) must be added. NMN displaces NAD+ at the allosteric site, triggering the conformational release of the TIR domain[6],[3].

Step-by-Step Procedure:

  • Enzyme Preparation: Prepare 2.4 nM recombinant human WT-SARM1 and C311A-SARM1 mutant in assay buffer (25 mM HEPES pH 7.2, 50 mM NaCl, 1 mM EDTA, 0.0025% Tween-20)[8].

  • Inhibitor Pre-incubation: Prepare a 10-point titration (e.g., 10 µM to 0.5 nM) of the (2E)-4-methoxy-2-butenamide inhibitor. Incubate the enzyme with the inhibitor at room temperature for varying time points ( t = 0, 15, 30, 60, and 120 minutes) to capture time-dependent kinetics[6].

  • Activation & Substrate Addition: Initiate the reaction by adding a substrate/activator mix yielding final concentrations of 60 µM NMN (activator) and 50 µM NAD+ (substrate)[8],[3].

  • Quenching: After 30 minutes of substrate turnover, quench the reaction by adding an equal volume of ice-cold 0.5 M perchloric acid.

  • LC-MS/MS Quantification: Centrifuge the samples to pellet proteins. Analyze the supernatant via LC-MS/MS (using a C18 column and MRM transitions) to quantify the depletion of NAD+ and the generation of cyclic ADPR (cADPR)[2].

  • Self-Validation Check: Compare the IC50​ shift over time between WT and C311A SARM1. A validated compound will show a time-dependent leftward shift in IC50​ for WT-SARM1, but a flat, highly right-shifted (inactive) curve for the C311A mutant[2].

Protocol B: In Vitro Axonal Degeneration Assay (DRG Neurons)

Purpose: To confirm that the biochemical inhibition translates to functional neuroprotection in a cellular model of Wallerian degeneration.

Step-by-Step Procedure:

  • Cell Culture: Isolate Dorsal Root Ganglion (DRG) neurons from E13.5-E15.5 rodent embryos. Plate them on poly-D-lysine/laminin-coated 96-well plates and culture for 7 days in Neurobasal medium supplemented with NGF to allow robust neurite extension[2],[7].

  • Inhibitor Treatment: Pre-treat the DRG networks with the synthesized SARM1 inhibitor (0.1% DMSO final concentration) for 3 hours. This pre-incubation is critical to allow the covalent warhead sufficient time to engage Cys311 before the onset of massive energetic stress[2].

  • Degeneration Induction: Induce axonal stress by adding 50 nM Vincristine (a microtubule destabilizer) or 50 µM Vacor directly to the media[2].

  • Imaging & Quantification: After 24 to 48 hours, fix the cells and stain with anti- β III-tubulin. Use automated high-content imaging to calculate the Degeneration Index (DI)—the ratio of fragmented axon area to total axon area.

Data Presentation & Interpretation

The success of incorporating (2E)-4-Methoxy-2-butenoic Acid into a SARM1 inhibitor is judged by its balance of reactivity and selectivity. Table 1 outlines the target metrics for a successful lead compound, while Table 2 highlights why this specific warhead is superior to traditional alternatives.

Table 1: Quantitative Metrics for Validated SARM1 Covalent Inhibitors
ParameterDescriptionTarget Value for Lead CompoundsAssay Source
kinact​/KI​ Second-order rate constant of covalent bond formation. >104 M−1s−1 LC-MS/MS Kinetic Assay
WT IC50​ (3h) Apparent potency after 3 hours of pre-incubation. <50 nM NADase Biochemical Assay
C311A IC50​ (3h) Counter-screen to prove Cys311 dependence. (Inactive)NADase Biochemical Assay
Degeneration Index (DI) Protection of DRG axons from Vincristine toxicity. <0.2 (at 1 µM inhibitor)DRG Cellular Assay
Table 2: Comparative Warhead Reactivity for SARM1 Targeting
Warhead TypeIntrinsic Reactivity (GSH t1/2​ )SARM1 Cys311 EngagementOff-Target Toxicity Risk
Standard Acrylamide High ( <1 hr )Rapid, but non-specificHigh (broad thiol alkylation)
(2E)-4-Methoxy-2-butenamide Low-Moderate ( >12 hrs )High (Proximity-driven)Low (Tolerated in vivo)
Chloroacetamide Very High ( <10 min )Rapid, highly non-specificVery High

Note on Data Interpretation: The extended GSH half-life of the (2E)-4-methoxy-2-butenamide warhead ensures that the compound survives systemic circulation and cellular entry without being prematurely scavenged by glutathione[1]. Its reactivity is only "unlocked" when the scaffold provides the necessary residence time and precise geometry within the SARM1 ARM domain[4],[2].

References

  • WO2025090514A1 - Covalent sarm1 inhibitors Source: Google Patents URL
  • Orthosteric versus allosteric SARM1 inhibitors Source: ChemJam URL
  • Source: Chemical Reviews (ACS)
  • Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain Source: PNAS URL
  • SARM1 base-exchange inhibitors induce SARM1 activation and neurodegeneration at low doses Source: bioRxiv URL
  • Structural basis for SARM1 inhibition and activation under energetic stress Source: eLife URL

Sources

Technical Notes & Optimization

Troubleshooting

Identification of side products in (2E)-4-Methoxy-2-butenoic Acid synthesis

Welcome to the technical support center for the synthesis of (2E)-4-Methoxy-2-butenoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and id...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2E)-4-Methoxy-2-butenoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products during their synthetic endeavors. The following question-and-answer format provides in-depth troubleshooting advice, detailed analytical protocols, and preventative measures to ensure the successful synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: I've performed a Jones oxidation of (2E)-4-Methoxy-2-buten-1-ol, but my final product shows an impurity with a strong aldehyde signal in the ¹H NMR spectrum. What is this side product and how can I avoid it?

A1: The most probable side product in the Jones oxidation of an allylic alcohol like (2E)-4-Methoxy-2-buten-1-ol is the corresponding aldehyde, (2E)-4-Methoxy-2-butenal, resulting from incomplete oxidation. The Jones reagent, a mixture of chromium trioxide in sulfuric acid, is a strong oxidizing agent that converts primary alcohols to carboxylic acids, with the aldehyde as an intermediate.[1][2] If the reaction is not allowed to proceed to completion or if an insufficient amount of the Jones reagent is used, the aldehyde will be a significant impurity.

To minimize the formation of this aldehyde, ensure that at least two equivalents of chromic acid are used for every three equivalents of the alcohol for oxidation to the aldehyde, and four equivalents of chromic acid for every three equivalents of the alcohol for complete oxidation to the carboxylic acid.[2] Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial. The reaction is complete when the starting alcohol spot has been completely consumed. A persistent orange-red color of the Cr(VI) reagent in the reaction mixture also indicates that the oxidant is in excess.[1]

Q2: My synthesis involved a Horner-Wadsworth-Emmons (HWE) reaction to form methyl (2E)-4-methoxy-2-butenoate, followed by hydrolysis. My final product shows an isomeric impurity. What is it and how can I characterize it?

A2: The most common isomeric impurity in a Horner-Wadsworth-Emmons reaction is the corresponding (Z)-isomer. In your case, this would be (2Z)-4-Methoxy-2-butenoic acid, arising from the formation of methyl (2Z)-4-methoxy-2-butenoate during the HWE reaction. While the HWE reaction with stabilized ylides generally favors the formation of the (E)-alkene, the selectivity is not always absolute.

The (E) and (Z) isomers can be distinguished by ¹H NMR spectroscopy, primarily by the coupling constant (J-value) of the vinylic protons. For the (E)-isomer, the coupling constant between the two vinylic protons is typically larger (around 15-18 Hz) compared to the (Z)-isomer (around 10-12 Hz).

Q3: After hydrolysis of methyl (2E)-4-methoxy-2-butenoate, I see a spot on my TLC that corresponds to the starting ester. How can I ensure complete hydrolysis and remove any unreacted ester?

A3: Incomplete hydrolysis is a common issue, especially with sterically hindered esters. To ensure complete saponification, consider the following:

  • Reaction Time and Temperature: Allow the reaction to stir at room temperature or with gentle heating for a sufficient period. Monitor the reaction progress by TLC until the starting ester spot completely disappears.[1]

  • Stoichiometry of Base: Use a sufficient excess of the base (e.g., 1.5-2.0 equivalents of LiOH or NaOH) to drive the reaction to completion.[1]

  • Solvent System: A mixture of THF and water is commonly used to ensure the solubility of both the ester and the hydroxide salt.[1]

To remove unreacted ester from the final product, you can employ the following techniques:

  • Extraction: After acidification of the reaction mixture, the desired carboxylic acid can be extracted into an organic solvent like ethyl acetate. Unreacted ester will also be extracted. Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will selectively deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt. The unreacted ester will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

  • Column Chromatography: If extraction is not completely effective, column chromatography on silica gel can be used to separate the more polar carboxylic acid from the less polar ester.[1]

Troubleshooting Guide: Side Product Identification and Mitigation

This section provides a more detailed guide to identifying and dealing with common side products in the two primary synthetic routes to (2E)-4-Methoxy-2-butenoic Acid.

Route 1: Jones Oxidation of (2E)-4-Methoxy-2-buten-1-ol

Workflow for Jones Oxidation and Side Product Identification

cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting A (2E)-4-Methoxy-2-buten-1-ol C Reaction Mixture A->C B Jones Reagent (CrO₃, H₂SO₄, Acetone) B->C D Crude Product C->D E ¹H NMR, ¹³C NMR, GC-MS D->E F Identify Side Products E->F G Incomplete Oxidation: (2E)-4-Methoxy-2-butenal F->G H Over-oxidation/Cleavage (e.g., Methoxyacetic acid, Formic acid) F->H I Optimize Reaction Conditions: - Monitor by TLC - Ensure excess Jones Reagent G->I H->I J Purification: - Column Chromatography I->J

Caption: Workflow for Jones Oxidation and Troubleshooting.

Potential Side Product Profile:

Side ProductStructureIdentification NotesMitigation and Removal
(2E)-4-Methoxy-2-butenal Structure of (2E)-4-Methoxy-2-butenal¹H NMR: Characteristic aldehyde proton signal around δ 9.5 ppm. GC-MS: Molecular ion peak corresponding to C₅H₈O₂ (m/z = 100.12).Mitigation: Ensure complete oxidation by using a slight excess of Jones reagent and monitoring the reaction by TLC. Removal: Column chromatography on silica gel can separate the less polar aldehyde from the more polar carboxylic acid.
Over-oxidation/Cleavage Products VariousGC-MS: May show fragments corresponding to smaller molecules like methoxyacetic acid or formic acid.Mitigation: Maintain a low reaction temperature (below 20°C) during the addition of the Jones reagent to minimize over-oxidation.[1]

Detailed Analytical Protocol: Identification of (2E)-4-Methoxy-2-butenal

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Predicted Chemical Shifts (δ, ppm):

      • ~9.5 (d, 1H, CHO)

      • ~6.8 (dt, 1H, =CH-CHO)

      • ~6.1 (ddt, 1H, -CH₂-CH=)

      • ~4.0 (d, 2H, -O-CH₂-)

      • ~3.3 (s, 3H, -OCH₃)

  • GC-MS:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection: Split injection.

    • Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.

    • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Look for the molecular ion peak at m/z = 100.

Route 2: Horner-Wadsworth-Emmons (HWE) Reaction and Hydrolysis

Workflow for HWE/Hydrolysis and Side Product Identification

cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting A Methoxyacetaldehyde + Phosphonate B HWE Reaction A->B C Methyl (2E/2Z)-4-methoxy-2-butenoate B->C D Hydrolysis (e.g., LiOH, THF/H₂O) C->D E Reaction Mixture D->E F Crude Product E->F G ¹H NMR, ¹³C NMR, HPLC F->G H Identify Side Products G->H I (2Z)-4-Methoxy-2-butenoic acid H->I J Unreacted Methyl (2E)-4-methoxy-2-butenoate H->J K Optimize HWE for E-selectivity Optimize Hydrolysis Conditions I->K J->K L Purification: - Recrystallization - HPLC K->L

Sources

Optimization

Technical Support Center: Purifying Synthesized (2E)-4-Methoxy-2-butenoic Acid

Welcome to the technical support center for (2E)-4-Methoxy-2-butenoic Acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges in the purification of this ve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2E)-4-Methoxy-2-butenoic Acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges in the purification of this versatile α,β-unsaturated carboxylic acid. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve high purity in your synthesized material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing (2E)-4-Methoxy-2-butenoic Acid?

A1: The impurity profile largely depends on the synthetic route. A common and efficient method is the Horner-Wadsworth-Emmons (HWE) reaction, which typically produces E-alkenes.[1][2][3][4] If your synthesis starts from an ester (e.g., ethyl (2E)-4-methoxy-2-butenoate) followed by hydrolysis, you can expect the following impurities:

  • Phosphonate Byproducts: The HWE reaction generates dialkylphosphate salts.[2][3] Fortunately, these are typically water-soluble and can be removed with aqueous washes during workup.[3][5][6]

  • Unreacted Starting Materials: Residual amounts of the aldehyde and the phosphonate reagent may remain.

  • Z-Isomer: Although the HWE reaction strongly favors the E (trans) isomer, small amounts of the Z (cis) isomer can form.[1][2]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., THF, diethyl ether, ethyl acetate, hexanes) can be present in the crude product.

  • Incomplete Hydrolysis: If the final step is the hydrolysis of an ester, unreacted ester may be a significant impurity.[7]

Q2: What is the first and most effective purification step for a crude, acidic product like this?

A2: For a carboxylic acid, the most powerful initial purification technique is an acid-base extraction .[8][9][10][11] This method leverages the acidic nature of your target molecule. By washing an organic solution of your crude product with a weak aqueous base (like sodium bicarbonate), you can selectively convert the carboxylic acid into its water-soluble carboxylate salt.[9][10][12] Neutral impurities, such as unreacted aldehyde or phosphonate byproducts, will remain in the organic layer.[8][11] Subsequently, re-acidifying the aqueous layer will precipitate your purified carboxylic acid.[8][11][12]

Q3: My NMR spectrum looks clean, but my melting point is broad. Is the product pure?

A3: A broad melting point range is a classic indicator of impurities, even if they are not immediately obvious by ¹H NMR. The impurity may be present at a low level, or it could be an isomer that has a very similar NMR spectrum. We recommend further analysis by High-Performance Liquid Chromatography (HPLC) for a more accurate quantitative assessment of purity.

Q4: I see a persistent greasy or oily substance in my crude product. What is it and how do I remove it?

A4: This is often due to residual mineral oil if you used a sodium hydride (NaH) dispersion as the base in your HWE reaction.[5] While most of it can be removed by washing with hexanes during the initial workup, trace amounts can persist. An acid-base extraction followed by recrystallization is highly effective at removing these non-polar impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of (2E)-4-Methoxy-2-butenoic Acid.

Problem Probable Cause(s) Recommended Solution(s)
Low yield after acid-base extraction. 1. Incomplete extraction into the aqueous base. 2. Incomplete precipitation upon re-acidification.1. Perform multiple extractions (at least 3x) with the aqueous base to ensure complete transfer of the carboxylate salt.[10] Check the pH of the organic layer after the final wash to ensure it is basic. 2. Acidify the aqueous layer to a pH of ~2 with a strong acid like 1M HCl.[12] Confirm the pH with litmus paper. Cool the solution in an ice bath to maximize precipitation.[10]
Product "oils out" during recrystallization instead of forming crystals. 1. The melting point of your compound (or the impure mixture) is lower than the boiling point of the solvent.[13] 2. The solution was cooled too quickly.[13] 3. High concentration of impurities disrupting crystal lattice formation.[13]1. Switch to a lower-boiling point solvent or use a co-solvent system (e.g., ethyl acetate/hexanes). 2. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[13] 3. Perform an acid-base extraction first to remove the bulk of impurities before attempting recrystallization.
Persistent smearing/tailing on silica gel TLC or column chromatography. Carboxylic acids can interact strongly with the acidic silica gel surface, leading to a dynamic equilibrium between the protonated and deprotonated forms, which causes streaking.[14]Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to your eluent (mobile phase).[14] This keeps the carboxylic acid fully protonated, reducing its interaction with the silica and resulting in sharper bands.
NMR shows the presence of the undesired Z-isomer. The HWE reaction conditions were not fully optimized for E-selectivity.The E and Z isomers often have slightly different polarities. Careful flash column chromatography on silica gel is typically required to separate them. Use the acidified eluent system described above and collect small fractions, analyzing by TLC to isolate the pure E-isomer.

Detailed Purification Protocols

Protocol 1: High-Purity Acid-Base Extraction

This protocol is the recommended first step for purifying the crude product after the initial reaction workup.

Objective: To separate the acidic product from neutral and basic impurities.

Materials:

  • Crude (2E)-4-Methoxy-2-butenoic Acid

  • Diethyl ether or Ethyl acetate (organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of diethyl ether or ethyl acetate (e.g., 10-20 mL per gram of crude material) in a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.[10][12]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the base wash (steps 2-3) two more times with fresh NaHCO₃ solution, combining all aqueous layers. This ensures complete extraction of the carboxylic acid.[10]

  • Isolate Neutral Impurities (Optional): The remaining organic layer contains neutral impurities. It can be washed with brine, dried over MgSO₄, filtered, and concentrated to recover any neutral byproducts if desired.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with litmus paper). A white precipitate of the purified product should form.[8][12]

  • Collection: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold deionized water.

  • Drying: Dry the purified solid under high vacuum to remove residual water.

Protocol 2: Recrystallization from a Co-Solvent System

This protocol is ideal for further purifying the acid obtained from the extraction, especially for removing closely related impurities.

Objective: To obtain highly crystalline, pure (2E)-4-Methoxy-2-butenoic Acid.

Principle: The "like dissolves like" principle is key.[13] We will use a polar "good" solvent in which the acid is soluble, and a non-polar "poor" solvent in which it is insoluble.

Recommended System: Ethyl Acetate (good solvent) / Hexanes (poor solvent)

Procedure:

  • Dissolution: Place the dried acid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat gently on a hot plate until the solid just dissolves.

  • Induce Cloudiness: While the solution is still hot, add hexanes dropwise with swirling. Continue adding until the solution becomes faintly but persistently cloudy. This indicates the solution is saturated.

  • Re-clarify: Add a drop or two of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[15]

  • Collection & Drying: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold hexanes. Dry the crystals under vacuum.

Visualized Workflows

Purification Workflow Diagram

This diagram outlines the logical flow from crude product to high-purity material.

PurificationWorkflow Crude Crude Synthesized Product Extraction Protocol 1: Acid-Base Extraction Crude->Extraction Removes neutral impurities & salts Recrystallization Protocol 2: Recrystallization Extraction->Recrystallization Removes isomeric & related impurities Analysis Purity Analysis (NMR, HPLC, MP) Recrystallization->Analysis Pure High-Purity Product (>98%) Analysis->Pure Meets Spec

Caption: Overall purification strategy for (2E)-4-Methoxy-2-butenoic Acid.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification issues.

TroubleshootingTree Start Analyze Crude Product (TLC/NMR) IsAcid Is the main spot acidic (streaks on TLC)? Start->IsAcid NeutralImp Significant neutral impurities present? IsAcid->NeutralImp Yes UseAcidEluent Action: Add 0.5% AcOH to TLC/Column eluent IsAcid->UseAcidEluent No (but streaks) IsomerImp Is Z-isomer or other polar impurity present? NeutralImp->IsomerImp No PerformExtraction Action: Perform Acid-Base Extraction (Protocol 1) NeutralImp->PerformExtraction Yes PerformColumn Action: Perform Flash Column Chromatography IsomerImp->PerformColumn Yes PerformRecryst Action: Perform Recrystallization (Protocol 2) IsomerImp->PerformRecryst No UseAcidEluent->NeutralImp PerformExtraction->IsomerImp PerformColumn->PerformRecryst Final Pure Product PerformRecryst->Final

Caption: Decision tree for selecting the appropriate purification method.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Slingsby, R. W., & Poh, C. C. (1994). Eluent modifiers for the liquid chromatographic separation of carboxylic acids using conductivity detection. OSTI.GOV. Retrieved from [Link]

  • E-learning. (n.d.). PW 01: recrystallization. Retrieved from [Link]

  • Clark, T. B., et al. (2018). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. PMC. Retrieved from [Link]

  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of analytes with carboxylic acid on the columns. Mobile phase. Retrieved from [Link]

  • Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]

  • YouTube. (2019). Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved from [Link]

  • Dumesic, J. A., et al. (2017). Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. PMC. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: (2E)-4-Methoxy-2-butenoic Acid Stability and Degradation in Solution

Welcome to the technical support center for (2E)-4-Methoxy-2-butenoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2E)-4-Methoxy-2-butenoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to ensure the stability and integrity of your experiments.

Introduction

(2E)-4-Methoxy-2-butenoic Acid is a versatile α,β-unsaturated carboxylic acid used as a key intermediate in the synthesis of complex molecules and pharmacologically active compounds.[1] Its structure, featuring a conjugated system with an electron-donating methoxy group and an electron-withdrawing carboxyl group, makes it a valuable Michael acceptor.[1] However, this same reactivity can present stability challenges in solution. This guide will help you understand and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (2E)-4-Methoxy-2-butenoic Acid in solution?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: The enol ether moiety is susceptible to acid-catalyzed hydrolysis, which would cleave the methoxy group to form 4-hydroxy-2-butenoic acid and methanol.[2][3]

  • Michael Addition: The α,β-unsaturated system can undergo conjugate addition by nucleophiles at the β-carbon.[4][5] This can include reactions with solvents, buffers, or other formulation components.

  • Oxidation: The allylic ether and the double bond are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation through radical mechanisms or isomerization of the double bond.[8][9]

Q2: I'm observing a loss of potency of my (2E)-4-Methoxy-2-butenoic Acid solution over time. What is the likely cause?

A2: A gradual loss of potency is most likely due to chemical degradation. The specific cause will depend on your solution's composition and storage conditions. Hydrolysis, oxidation, and Michael addition are the most common culprits. We recommend performing a forced degradation study (see Protocol 1) to identify the specific degradation pathway and then implementing the appropriate stabilization strategies.

Q3: My solution of (2E)-4-Methoxy-2-butenoic Acid has turned yellow. What does this indicate?

A3: A color change, particularly to yellow or brown, is often a sign of oxidation. The formation of conjugated systems or polymeric degradation products can lead to colored species. To mitigate this, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and consider the addition of antioxidants.[10]

Q4: What are the ideal storage conditions for solutions of (2E)-4-Methoxy-2-butenoic Acid?

A4: To maximize stability, solutions should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended to slow down degradation kinetics.

  • Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[11][12]

  • Stored under an inert atmosphere: Purge the headspace of the container with nitrogen or argon to minimize oxidation.

  • Maintained at an optimal pH: The stability of carboxylic acids is often pH-dependent. A pH-rate profile study is recommended to determine the pH of maximum stability, which is typically in the weakly acidic range for carboxylic acids.[3][13]

Q5: What solvents are recommended for dissolving (2E)-4-Methoxy-2-butenoic Acid?

A5: While specific solubility data is limited, based on its structure, common organic solvents like acetonitrile, methanol, ethanol, and acetone should be suitable. For aqueous solutions, the use of co-solvents may be necessary. It is crucial to use high-purity, HPLC-grade solvents to avoid introducing impurities that could catalyze degradation.[14] The choice of solvent can also influence the keto-enol equilibrium and stability.[15]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Issue 1: Appearance of new peaks in my HPLC chromatogram during a stability study.

  • Question: I'm running a stability study on a formulation of (2E)-4-Methoxy-2-butenoic Acid, and I see new, unidentified peaks appearing over time. How can I identify these degradants and prevent their formation?

  • Causality and Solution: The appearance of new peaks is a clear indication of degradation. The retention times of these new peaks relative to the parent compound can provide clues to their polarity and, by extension, their identity.

    • Step 1: Characterize the Degradants. Use a mass spectrometer (LC-MS) to obtain the molecular weights of the new peaks. This is the most direct way to identify potential degradation products. For example, a mass corresponding to the loss of a methyl group (-14 Da) would suggest hydrolysis of the enol ether.

    • Step 2: Perform a Forced Degradation Study. A forced degradation study (see Protocol 1) will help you intentionally generate the degradation products under controlled conditions (acid, base, oxidation, light, heat).[16][17] By comparing the chromatograms from the forced degradation study with your stability samples, you can confirm the degradation pathway.

    • Step 3: Implement Targeted Stabilization. Once the degradation pathway is identified, you can take specific steps to prevent it:

      • For Hydrolysis: Adjust the pH of your solution to a range where the enol ether is more stable, likely in the weakly acidic to neutral range. Avoid strongly acidic or basic conditions.

      • For Oxidation: Add an antioxidant to your formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[18] Ensure all solutions are prepared with de-gassed solvents and stored under an inert atmosphere.

      • For Michael Addition: If the degradant is a result of a reaction with a component in your formulation (e.g., an amine-containing buffer), consider replacing that component with a non-nucleophilic alternative.

      • For Photodegradation: Protect your samples from light at all times by using amber vials or by wrapping them in foil.[11]

Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Question: My HPLC peaks for (2E)-4-Methoxy-2-butenoic Acid are tailing, making accurate quantification difficult. What could be the cause and how do I fix it?

  • Causality and Solution: Peak tailing for an acidic compound like (2E)-4-Methoxy-2-butenoic Acid is often due to secondary interactions with the stationary phase or issues with the mobile phase.

    • Check Mobile Phase pH: The predicted pKa of (2E)-4-Methoxy-2-butenoic Acid is approximately 4.37.[2][4] If the pH of your mobile phase is close to the pKa, the compound will exist as a mixture of its ionized and non-ionized forms, which can lead to peak tailing. To ensure a single ionic species, adjust the mobile phase pH to be at least 2 units below the pKa (e.g., pH < 2.4). This will keep the carboxylic acid in its protonated, less polar form.

    • Mobile Phase Modifiers: Add a small amount of a competing acid, like trifluoroacetic acid (TFA) at 0.1%, to the mobile phase. TFA can help to mask active sites on the silica backbone of the column, reducing secondary interactions.

    • Column Condition: The column itself may be the issue. If it is old or has been used with harsh mobile phases, the stationary phase may be degraded. Try flushing the column or replacing it with a new one. A guard column is also recommended to protect the analytical column.[19]

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.[8]

Issue 3: Irreproducible results between experiments.

  • Question: I am getting inconsistent results for the concentration of (2E)-4-Methoxy-2-butenoic Acid in my solutions, even when I prepare them in the same way. What could be causing this variability?

  • Causality and Solution: Irreproducible results often point to underlying stability issues that are not being adequately controlled.

    • Review Sample Handling: Ensure that your sample preparation and handling procedures are consistent. Pay close attention to the time between sample preparation and analysis. If the compound is degrading in the autosampler, you will see a decrease in concentration over a sequence of injections. Consider using a cooled autosampler.

    • Solvent Quality: Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases. Impurities in solvents can accelerate degradation.[14]

    • Light Exposure: Be meticulous about protecting your solutions from light from the moment they are prepared until they are analyzed. Even ambient lab lighting can cause degradation over time.[12]

    • Oxygen Exposure: Ensure that your solvents are properly degassed and that you are working under an inert atmosphere if your compound is particularly sensitive to oxidation.

Best Practices & Protocols

Storage and Handling of (2E)-4-Methoxy-2-butenoic Acid
ParameterRecommendationRationale
Solid Compound Store at 2-8°C in a tightly sealed container, protected from light.To minimize degradation from heat and light.[20]
Solutions Store at 2-8°C or -20°C in amber vials with an inert gas headspace.To slow down reaction kinetics and prevent photodegradation and oxidation.[11][12]
Handling Use in a well-ventilated area, avoiding direct sunlight. Minimize exposure to air.To prevent inhalation and degradation from light and oxygen.
pH of Aqueous Solutions Maintain pH in the weakly acidic range (e.g., 3-5).To minimize hydrolysis of the enol ether and maintain the stability of the carboxylic acid.[3]
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[9][16]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (2E)-4-Methoxy-2-butenoic Acid in a suitable solvent (e.g., acetonitrile/water 50:50) at a concentration of 1 mg/mL.

2. Stress Conditions (aim for 5-20% degradation):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2, 8, and 24 hours. Cool and neutralize with 0.1 N NaOH before analysis.
  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2, 8, and 24 hours. Cool and neutralize with 0.1 N HCl before analysis.
  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 8, and 24 hours.[21]
  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 24 hours.
  • Photodegradation: Expose a solution to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[17]

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 2). A photodiode array (PDA) detector is recommended to assess peak purity.
Protocol 2: Stability-Indicating HPLC Method

This is a general method that should be optimized for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

Protocol 3: Excipient Compatibility Screening

This protocol helps to identify compatible excipients for formulation development.[22][23][24]

1. Sample Preparation:

  • Prepare binary mixtures of (2E)-4-Methoxy-2-butenoic Acid with each excipient in a 1:1 ratio.
  • Prepare a physical mixture by gentle blending.
  • Prepare a "stressed" mixture by adding a small amount of water (e.g., 5-10% w/w) to accelerate potential interactions.

2. Storage:

  • Store the mixtures in sealed vials at an elevated temperature (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).
  • Include a control sample of the pure compound stored under the same conditions.

3. Analysis:

  • Visual Inspection: Note any changes in color or physical appearance.
  • DSC Analysis: Analyze the initial mixtures using Differential Scanning Calorimetry (DSC) to detect any physical interactions (e.g., changes in melting point).[7]
  • HPLC Analysis: Analyze the stored samples using the stability-indicating HPLC method (Protocol 2). Compare the chromatograms of the mixtures to the control to identify any new degradation peaks or a significant loss of the parent compound.

Visualization of Degradation and Workflows

cluster_degradation Potential Degradation Pathways Parent (2E)-4-Methoxy-2-butenoic Acid Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis H+ or OH- Oxidation Oxidation Parent->Oxidation O2, Peroxides Photo Photodegradation Parent->Photo Light (UV) Michael Michael Addition Parent->Michael Nucleophiles Product1 4-Hydroxy-2-butenoic Acid + Methanol Hydrolysis->Product1 Product2 Oxidized Products Oxidation->Product2 Product3 Isomers/ Radical Products Photo->Product3 Product4 Adduct with Nucleophile Michael->Product4

Caption: Potential degradation pathways for (2E)-4-Methoxy-2-butenoic Acid.

cluster_workflow Stability Troubleshooting Workflow Start Instability Observed (e.g., new peaks, potency loss) Forced_Deg Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) Start->Forced_Deg Analyze Analyze with Stability-Indicating HPLC-MS/PDA Method Forced_Deg->Analyze Identify Identify Degradation Pathway(s) Analyze->Identify Hydrolysis Implement pH control, use appropriate buffers Identify->Hydrolysis Hydrolysis Oxidation Use antioxidants, inert atmosphere Identify->Oxidation Oxidation Photo Protect from light (amber vials) Identify->Photo Photodegradation Michael Avoid nucleophilic excipients/solvents Identify->Michael Michael Addition End Optimized & Stable Formulation Hydrolysis->End Oxidation->End Photo->End Michael->End

Caption: Troubleshooting workflow for stability issues.

References

  • Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. PMC. Available from: [Link]

  • Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications. PMC. Available from: [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag. Available from: [Link]

  • Enhancing Enol's Stability through Molecular Modifications. Patsnap. Available from: [Link]

  • (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. Available from: [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available from: [Link]

  • A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. Patsnap. Available from: [Link]

  • Drug-Excipient Compatibility Studies | PDF | Differential Scanning Calorimetry. Scribd. Available from: [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available from: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette. Available from: [Link]

  • Degradation of components in drug formulations: a comparison between HPLC and DSC methods. PubMed. Available from: [Link]

  • HPLC Troubleshooting Guide. Waters. Available from: [Link]

  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]

  • How to Bolster Enol Stability Using Protective Groups. Patsnap. Available from: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available from: [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Available from: [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Encyclopedia.pub. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. Available from: [Link]

  • How to Choose the Best Solvent for Enol Stability. Patsnap. Available from: [Link]

  • The art of formulations. Oxiris Chemicals. Available from: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available from: [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Available from: [Link]

  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. Academia.edu. Available from: [Link]

  • Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. MDPI. Available from: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Chemical Storage Safety Guideline. UQ Policy and Procedure Library. Available from: [Link]

  • Fatty Acid Analysis by HPLC. AOCS. Available from: [Link]

  • Mild and Efficient Deprotection of Allyl Ethers of Phenols and Hydroxycoumarins Using a Palladium on Charcoal Catalyst and Ammonium Formate. | Request PDF. ResearchGate. Available from: [Link]

  • Method of selecting antioxidants for use in topically applied compositions. Google Patents.
  • 2-butenoic acid, 4-(2-methoxyphenyl)-4-oxo-, (e). PubChem. Available from: [Link]

  • (2E)-4-methoxybut-2-enoic acid | C5H8O3 | CID 15302979. PubChem. Available from: [Link]

  • (PDF) HPLC separation of some unsaturated and saturated fatty acids. ResearchGate. Available from: [Link]

  • Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics. PMC. Available from: [Link]

  • Keto-enol tautomerism | Organic Chemistry II Class Notes |. Fiveable. Available from: [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Co-elution in HPLC Analysis of (2E)-4-Methoxy-2-butenoic Acid

Welcome to the Technical Support Center for the chromatographic analysis of (2E)-4-Methoxy-2-butenoic Acid. This α,β -unsaturated carboxylic acid is a highly versatile Michael acceptor and a critical intermediate in orga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of (2E)-4-Methoxy-2-butenoic Acid. This α,β -unsaturated carboxylic acid is a highly versatile Michael acceptor and a critical intermediate in organic synthesis and drug development[1]. However, its high polarity, ionizable nature, and potential for geometric isomerization frequently lead to peak co-elution, severe tailing, and baseline disturbances during High-Performance Liquid Chromatography (HPLC) analysis.

This guide provides causality-driven troubleshooting strategies and self-validating protocols to help researchers and analytical scientists achieve baseline resolution.

Section 1: Diagnostic Dashboard & Physicochemical Profiling

Understanding the target molecule is the foundational step in resolving co-elution. The physicochemical properties of (2E)-4-Methoxy-2-butenoic Acid directly dictate its behavior within the stationary and mobile phases.

Table 1: Physicochemical Properties and Chromatographic Implications

PropertyValueChromatographic Implication
Molecular Weight 116.12 g/mol Low molecular weight; requires a very low initial organic modifier percentage for adequate retention[2].
pKa (Predicted) 4.37 ± 0.10Weak organic acid; exists in a state of partial ionization at pH 4–5, causing peak splitting. Requires mobile phase pH < 2.4[2].
LogP 0.27Highly polar and hydrophilic; prone to early elution near the void volume[3].
Functional Groups Carboxylic acid, Methoxy, AlkeneSusceptible to secondary interactions with unendcapped silanols; E/Z isomerization is a primary cause of co-elution[1].

Section 2: Co-Elution Resolution Workflow

HPLC_Troubleshooting Start Co-elution Detected (2E)-4-Methoxy-2-butenoic Acid Check_pH Check Mobile Phase pH Is pH < 2.4? Start->Check_pH Adjust_pH Adjust pH to 2.0-2.4 (e.g., 0.1% TFA/Formic Acid) Check_pH->Adjust_pH No Check_Isomers Is co-eluting peak the (2Z)-isomer? Check_pH->Check_Isomers Yes Adjust_pH->Check_Isomers Change_Column Switch to Shape-Selective Column (e.g., PFP or Cholesterol) Check_Isomers->Change_Column Yes Optimize_Grad Optimize Gradient & Decrease Temperature Check_Isomers->Optimize_Grad No Resolved Baseline Resolution (Rs > 1.5) Change_Column->Resolved Optimize_Grad->Resolved

Logical workflow for resolving (2E)-4-Methoxy-2-butenoic Acid co-elution.

Section 3: Core Troubleshooting FAQs

Q1: Why does (2E)-4-Methoxy-2-butenoic Acid show a split peak or a shoulder, mimicking co-elution? A1: This is frequently a pseudo-co-elution caused by partial ionization. With a pKa of 4.37, the carboxylic acid group is approximately 50% ionized in unbuffered water or at a mobile phase pH of ~4.5[2]. The ionized and unionized forms partition differently into the stationary phase, causing peak splitting or severe tailing. To resolve this, the mobile phase pH must be adjusted to at least 2 units below the pKa (e.g., pH 2.0–2.4) using strong modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This ensures the molecule remains fully protonated and unionized, yielding a single, sharp peak.

Q2: I have confirmed the pH is correct, but I still see a closely eluting impurity. What is it, and how do I separate it? A2: If the pH is optimized, the co-eluting peak is highly likely the (2Z)-isomer (cis-isomer) or a structurally related des-methoxy degradation product. Geometric isomers share identical molecular weights and nearly identical hydrophobicities, making them extremely difficult to separate on standard C18 columns[4]. To resolve E/Z isomers, you must switch from a purely hydrophobic separation mechanism to a shape-selective one. Utilizing a Pentafluorophenyl (PFP) or a Cholesterol-bonded stationary phase provides enhanced steric and π−π interactions, allowing the column to distinguish between the linear (E) and bent (Z) spatial arrangements[4].

Q3: How can I manipulate the gradient and temperature to improve the separation factor ( α )? A3: Isomer separation is highly dependent on enthalpy. Lowering the column temperature (e.g., from 40°C to 20°C) decreases the kinetic energy of the analytes, increasing their residence time and interaction with the shape-selective stationary phase. This thermodynamic shift often improves the separation factor ( α ) for rigid geometric isomers[5]. Additionally, because the LogP of the compound is low (0.27), you must start the gradient with a very low organic composition (e.g., 5% Acetonitrile) to maximize initial retention, followed by a shallow gradient slope through the critical elution zone[6].

Section 4: Validated Methodology

Protocol: Self-Validating Stability-Indicating HPLC Method

This step-by-step protocol is designed specifically to separate (2E)-4-Methoxy-2-butenoic Acid from its geometric (2Z)-isomer and other synthetic impurities.

Step 1: Mobile Phase Formulation

  • Mobile Phase A: 0.1% TFA in LC-MS grade water. (Causality: Yields a pH of ~2.1, fully suppressing the ionization of the carboxylic acid group.)

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Note: Filter both phases through a 0.22 µm membrane and sonicate to degas.

Step 2: Column Selection & Setup

  • Column: Pentafluorophenyl (PFP) column, 150 mm x 4.6 mm, 3 µm particle size. (Causality: Provides the necessary dipole-dipole and π−π interactions to resolve E/Z isomers[4].)

  • Column Temperature: 25°C. (Strictly controlled to ensure reproducible isomer separation[5].)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or optimal wavelength determined via PDA scan).

Step 3: Gradient Elution Program Causality: A shallow gradient ensures adequate interaction time for shape-selective separation[6].

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
20.07030
25.01090
30.0955

Step 4: Sample Preparation

  • Diluent: 95% Water / 5% Acetonitrile.

  • Causality: Dissolving the sample in the initial mobile phase conditions prevents solvent-induced peak distortion (the "strong solvent effect"), which can cause peak broadening and mimic co-elution near the void volume[7].

Step 5: System Suitability Testing (Self-Validation) Before analyzing unknown samples, inject a resolution standard containing both the (2E) and (2Z) isomers. The system is validated and ready for use ONLY if the following criteria are met:

  • Resolution ( Rs​ ) between the (2E) and (2Z) isomers is ≥1.5 (Baseline resolution).

  • Tailing Factor ( Tf​ ) for the (2E)-4-Methoxy-2-butenoic Acid peak is ≤1.5 .

  • Retention Time RSD for 5 replicate injections of the standard is ≤1.0% .

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatographyonline.com.[Link]

  • Isomers and Recommended HPLC Columns for Effective Separation - MTC USA. Mtc-usa.com.[Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector - Waters Corporation. Waters.com.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Electrospray Ionization for LC-MS of (2E)-4-Methoxy-2-butenoic Acid

Welcome to the dedicated technical support resource for the LC-MS analysis of (2E)-4-Methoxy-2-butenoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the LC-MS analysis of (2E)-4-Methoxy-2-butenoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshooting for this small, polar, acidic analyte. Our focus is on leveraging a deep understanding of electrospray ionization (ESI) principles to achieve robust and sensitive quantification.

Analyte at a Glance: (2E)-4-Methoxy-2-butenoic Acid

Before delving into optimization strategies, it is crucial to understand the physicochemical properties of our target molecule. These characteristics fundamentally dictate its behavior in both the liquid chromatography and mass spectrometry domains.

PropertyValueImplication for LC-MS Analysis
Molecular Formula C₅H₈O₃Low molecular weight, suggesting it falls in the typical range for small molecule analysis.
Molecular Weight ~116.12 g/mol Easily detectable by most mass spectrometers.
Predicted pKa ~4.37[1][2]As a carboxylic acid, it will be ionized (deprotonated) at a pH above its pKa and neutral below it. This is a critical parameter for optimizing both chromatographic retention and ESI response.
Predicted XLogP3 -0.1[3]The negative value indicates the compound is polar or hydrophilic. This suggests that it may have poor retention on traditional reversed-phase (C18) columns, a common challenge for such analytes.[4][5]

Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding the analysis of (2E)-4-Methoxy-2-butenoic Acid.

Q1: What is the best ESI polarity mode for analyzing (2E)-4-Methoxy-2-butenoic Acid?

A1: Given its carboxylic acid functional group and a pKa of approximately 4.37, negative ion mode ESI is the recommended starting point .[6][7] In this mode, the analyte is deprotonated to form the [M-H]⁻ ion. This process is most efficient when the mobile phase pH is above the analyte's pKa, promoting the formation of the carboxylate anion in solution. While positive ion mode is possible through adduct formation (e.g., [M+Na]⁺), it is generally less efficient for acidic molecules and can be more complex to control.[8][9]

Q2: Will I need to derivatize (2E)-4-Methoxy-2-butenoic Acid for LC-MS analysis?

A2: Not necessarily, but it is an option to consider if direct analysis presents challenges. Due to its polarity, (2E)-4-Methoxy-2-butenoic Acid may exhibit poor retention on reversed-phase columns.[4][5] Derivatization can be employed to decrease the polarity of the analyte, thereby improving its retention and, in some cases, enhancing its ionization efficiency.[10][11] However, derivatization adds extra sample preparation steps and can introduce variability. It is advisable to first attempt optimization of the LC method for the underivatized compound.

Q3: What type of LC column is most suitable for (2E)-4-Methoxy-2-butenoic Acid?

A3: For this polar analyte, several column chemistries can be considered:

  • Reversed-Phase (C18/C8): While conventional C18 columns may show limited retention, modern phases with proprietary surface modifications or end-capping can offer improved performance for polar compounds.

  • Polar-Embedded Phases: These are reversed-phase columns with a polar group embedded in the alkyl chain, which can enhance the retention of polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of highly polar compounds and can be an excellent choice if reversed-phase methods fail to provide adequate retention.[4][12]

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, offering another avenue for retaining and separating polar, ionizable compounds.[13]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to resolving common problems encountered during the LC-MS analysis of (2E)-4-Methoxy-2-butenoic Acid.

Issue 1: Poor or No Signal Intensity
Possible Cause Explanation Recommended Action
Incorrect ESI Polarity As a carboxylic acid, this analyte is most effectively ionized in negative mode.Verify the mass spectrometer is operating in negative ion mode.
Suboptimal Mobile Phase pH For efficient deprotonation in negative ESI, the mobile phase pH should be at least 1.5 to 2 units above the analyte's pKa (~4.37).[14] An acidic mobile phase will suppress the formation of the desired [M-H]⁻ ion.[6]Increase the mobile phase pH to between 5.8 and 6.5 using a suitable buffer like ammonium acetate or ammonium bicarbonate.
Inefficient Desolvation The ESI process requires the efficient removal of solvent from the charged droplets to release the analyte ions into the gas phase.Optimize ESI source parameters, particularly the drying gas temperature and flow rate. Increase the temperature and flow incrementally to find the optimal balance that enhances signal without causing thermal degradation. [14][15]
Ion Suppression Co-eluting matrix components can compete with the analyte for ionization, leading to a reduced signal.[16][17][18]Improve chromatographic separation to move the analyte peak away from interfering matrix components. Enhance sample preparation with techniques like solid-phase extraction (SPE) to remove suppressive agents. [16][19]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Explanation Recommended Action
Secondary Interactions with the Column Residual silanol groups on the silica support of reversed-phase columns can interact with the acidic analyte, causing peak tailing.[2][20]Adjust the mobile phase pH. While a higher pH is better for ionization, a slightly lower pH (though still above the pKa) might mitigate some silanol interactions. Also, consider using a column with advanced end-capping or a hybrid particle technology designed to minimize these interactions. [21]
Column Overload Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[20]Reduce the injection volume or dilute the sample.
Mismatch between Injection Solvent and Mobile Phase If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.[2]Ensure the injection solvent is as weak as or weaker than the starting mobile phase conditions.
Extra-Column Volume Excessive tubing length or poorly made connections can lead to peak broadening.[2]Use tubing with the smallest appropriate internal diameter and keep connection lengths to a minimum.
Issue 3: Inconsistent or Unstable Signal
Possible Cause Explanation Recommended Action
Unstable ESI Spray An inconsistent spray at the ESI probe tip will result in a fluctuating signal. This can be caused by suboptimal source parameters or a blocked capillary.Optimize the nebulizer gas pressure and the capillary voltage. If the problem persists, clean the ESI probe and capillary. [14]
Adduct Formation In addition to the [M-H]⁻ ion, the analyte may form adducts with salts present in the mobile phase or sample (e.g., [M+Cl]⁻). The relative abundance of these adducts can vary, leading to an unstable signal for the target ion.[8][9][22][23]Minimize the concentration of salts in the mobile phase and sample. If adducts are unavoidable, consider summing the signals of the most abundant adducts with the [M-H]⁻ ion for quantification.
Mobile Phase pH Fluctuation If the mobile phase is not adequately buffered, its pH can be unstable, leading to variable ionization and an inconsistent signal.Ensure the use of an appropriate buffer system (e.g., ammonium acetate) at a sufficient concentration (typically 5-10 mM) to maintain a stable pH.

Experimental Protocols and Workflows

Protocol 1: Initial Method Development for (2E)-4-Methoxy-2-butenoic Acid
  • Analyte and Standard Preparation:

    • Prepare a 1 mg/mL stock solution of (2E)-4-Methoxy-2-butenoic Acid in methanol.

    • Create a working standard of 1 µg/mL by diluting the stock solution in a 50:50 mixture of water and methanol.

  • LC-MS System Setup:

    • LC System: A standard HPLC or UHPLC system.

    • Column: Start with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium acetate.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate.

    • Gradient: Start with a shallow gradient (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Set to ESI negative ion mode.

    • Scan Range: m/z 50-200.

  • ESI Source Parameter Optimization:

    • Infuse the 1 µg/mL working standard directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

    • Systematically adjust the following parameters to maximize the signal for the [M-H]⁻ ion (m/z 115.04):

      • Capillary Voltage: Typically -2.5 to -4.5 kV.

      • Drying Gas Temperature: Start at 250 °C and increase in 25 °C increments.

      • Drying Gas Flow: Start at 8 L/min and increase in 2 L/min increments.

      • Nebulizer Pressure: Adjust according to the manufacturer's recommendations for the flow rate.

Diagram: Troubleshooting Workflow for Poor Signal

Caption: A logical workflow for troubleshooting poor signal intensity.

Diagram: The Impact of pH on Analyte State

pH_Effect cluster_low_pH Low pH (e.g., < 3.0) cluster_high_pH High pH (e.g., > 6.0) Low_pH_Analyte R-COOH (Neutral) Low_pH_Retention Good Retention (Reversed-Phase) Low_pH_Analyte->Low_pH_Retention Low_pH_Ionization Poor Ionization (Negative ESI) Low_pH_Analyte->Low_pH_Ionization High_pH_Retention Poor Retention (Reversed-Phase) High_pH_Analyte R-COO- (Ionized) High_pH_Analyte->High_pH_Retention High_pH_Ionization Good Ionization (Negative ESI) High_pH_Analyte->High_pH_Ionization

Caption: The trade-off between chromatographic retention and ionization efficiency based on mobile phase pH for an acidic analyte.

References

  • Erngren, I., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Journal of Chromatography A, 1600, 174-182. Available from: [Link]

  • Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Available from: [Link]

  • PubChem. (n.d.). (2E)-4-methoxybut-2-enoic acid. Available from: [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of The American Society for Mass Spectrometry, 28(5), 887-894. Available from: [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]

  • Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Available from: [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Available from: [Link]

  • Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2535-2542. Available from: [Link]

  • LCGC International. (2023, December 1). Ion Suppression and its Role in Secondary Electrospray Ionization. Available from: [Link]

  • Taylor & Francis Online. (2018, February 16). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? Available from: [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Available from: [Link]

  • LCGC International. (2022, December 8). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Available from: [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Microbiology, 15(6). Available from: [Link]

  • ResearchGate. (2025, August 6). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Available from: [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • ACS Publications. (2008, March 26). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Available from: [Link]

  • ACS Publications. (2014, April 14). Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Available from: [Link]

  • PubMed. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Available from: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]

  • PMC. (2016). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Available from: [Link]

  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Available from: [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. Available from: [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]

  • ResearchGate. (n.d.). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Available from: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available from: [Link]

  • PubMed. (2012). LC-MS metabolomics of polar compounds. Available from: [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Available from: [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available from: [Link]

  • MDPI. (2024, May 28). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available from: [Link]

  • PMC. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available from: [Link]

  • PMC. (2025, June 16). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Available from: [Link]

  • Semantic Scholar. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

Sources

Optimization

Thin-layer chromatography (TLC) for monitoring (2E)-4-Methoxy-2-butenoic Acid reactions

This guide is designed for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving (2E)-4-Methoxy-2-butenoic Acid. As a versatile α,β-unsaturat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving (2E)-4-Methoxy-2-butenoic Acid. As a versatile α,β-unsaturated carboxylic acid, its reactions often involve changes in polarity that are readily tracked by TLC.[1] This document provides practical, field-tested advice to help you overcome common challenges and ensure reliable, reproducible results.

Section 1: Understanding the Analyte and TLC Fundamentals

(2E)-4-Methoxy-2-butenoic Acid is a polar molecule due to its carboxylic acid and methoxy functional groups.[1][2] When monitoring its reactions, you are typically observing its conversion to a product with a different polarity. This change in polarity is the basis for separation on a TLC plate.[3]

The fundamental principle of TLC involves a stationary phase (commonly silica gel, which is polar) and a mobile phase (a solvent system of varying polarity).[4] Polar compounds, like our starting material, will have a stronger affinity for the polar stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[5][6] Less polar products will travel further, yielding a higher Rf value.[5][6] An ideal separation will show distinct spots for the starting material, product(s), and any intermediates, with Rf values ideally between 0.2 and 0.6.[7]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your TLC analysis, providing both the "what to do" and the critical "why you're doing it."

Problem: My spots are streaking.

Streaking is a common issue where the spotted sample elongates into a comet-like shape instead of a tight, circular spot.[8] This can obscure the separation between different components.

Causality and Solution:

  • Overloading the Plate: Applying too much sample is a frequent cause of streaking.[6][8] The stationary phase becomes saturated, and the excess compound is smeared up the plate by the mobile phase.

    • Action: Dilute your reaction mixture sample before spotting.[9] A good starting point is to dissolve a very small amount (less than 1 mg) in a volatile solvent like ethyl acetate or dichloromethane.[6]

  • Strongly Acidic Nature: (2E)-4-Methoxy-2-butenoic Acid is a carboxylic acid. Highly acidic or basic compounds can interact too strongly with the silica gel, leading to streaking.

    • Action: Add a small amount of a polar, acidic modifier to your mobile phase.[5] A common choice is 0.5-2% acetic acid or formic acid.[9][10] This protonates the silica surface and the carboxylate form of your acid, reducing the strong ionic interactions and allowing for cleaner spot formation.

  • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can pre-elute on the baseline, causing a "double spot" or streaking effect.

    • Action: Use a solvent of moderate polarity that is volatile enough to evaporate quickly, such as ethyl acetate or dichloromethane. Ensure the spot is completely dry before developing the plate.[8]

Problem: I can't see any spots on my TLC plate.

This can be a frustrating experience, suggesting either an issue with the sample, the visualization technique, or the TLC conditions.

Causality and Solution:

  • Sample is Too Dilute: The concentration of your analyte may be below the detection limit of your visualization method.[8][9]

    • Action: Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to fully evaporate between applications.[8][9]

  • Ineffective Visualization: (2E)-4-Methoxy-2-butenoic Acid and many of its derivatives are not colored and may not be strongly UV-active.

    • Action:

      • UV Light (254 nm): First, try a short-wave UV lamp.[11] Most commercial TLC plates contain a fluorescent indicator that glows green, and UV-active compounds will appear as dark spots.[11]

      • Iodine Staining: Place the dried plate in a chamber with a few iodine crystals.[11][12] Many organic compounds will absorb the iodine vapor and appear as yellow-brown spots.[11] This method is non-destructive, and the spots will fade over time.[11]

      • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for compounds with double bonds, like our analyte. It is a destructive method where compounds that can be oxidized will appear as yellow or white spots on a purple background.[13]

      • Bromocresol Green Stain: This stain is specific for acidic compounds, which will appear as yellow spots on a blue or green background.[13] This is highly effective for visualizing the starting material.

  • Sample Washed Away: If the spotting line is below the level of the mobile phase in the developing chamber, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[5][8]

    • Action: Always ensure your spotting line is well above the solvent level in the chamber.[14] A good rule of thumb is to have the solvent depth be no more than 0.5 cm.

Problem: The Rf values are too high or too low.

An effective TLC separation requires the spots to move off the baseline but not travel with the solvent front.

Causality and Solution:

  • Rf is too low (spots remain near the baseline): This indicates that the mobile phase is not polar enough to move the polar analytes up the plate.[7]

    • Action: Increase the polarity of your mobile phase.[7] If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[7] You could also switch to a more polar solvent system, such as dichloromethane/methanol.[7]

  • Rf is too high (spots are near the solvent front): This means the mobile phase is too polar, and it is not effectively discriminating between your compounds and the stationary phase.

    • Action: Decrease the polarity of your mobile phase.[7] For a hexane/ethyl acetate system, this would mean increasing the proportion of hexane.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring reactions with (2E)-4-Methoxy-2-butenoic Acid?

A good starting point for a polar, acidic compound like this is a mixture of a non-polar and a polar solvent. A 7:3 or 1:1 mixture of hexane and ethyl acetate is a common initial choice.[5] Because of the carboxylic acid group, adding about 1% acetic acid to the mobile phase is highly recommended to prevent streaking.[14]

Q2: How do I properly prepare and run a TLC plate?

A standard protocol is outlined below. Consistency in each step is key to reproducible results.[5]

Q3: How can I confirm the identity of a spot on my TLC plate?

The best practice is to use a "co-spot."[9] In one lane, spot your reaction mixture. In an adjacent lane, spot a known sample of your starting material. In a third lane, spot both the reaction mixture and the starting material on top of each other. If the spot in your reaction mixture is indeed the starting material, the co-spot will appear as a single, unified spot.[9]

Q4: My reaction seems to be producing multiple spots. What does this mean?

Multiple spots can indicate the formation of side products, intermediates, or the presence of unreacted starting materials. This is valuable information for reaction optimization. By comparing the Rf values, you can get a preliminary idea of the relative polarities of these different species.

Q5: The solvent front is running unevenly. How can I fix this?

An uneven solvent front can lead to inaccurate Rf values.[8] This can be caused by several factors:

  • The bottom of the TLC plate is not flat or is chipped.[10]

  • The plate is touching the side of the developing chamber.[14]

  • The chamber is not properly sealed and saturated with solvent vapor.

  • Action: Ensure the plate is cut evenly, placed vertically in the chamber without touching the sides, and that the chamber is sealed during development.[5][14]

Section 4: Protocols and Data Presentation

Standard TLC Protocol for Reaction Monitoring
  • Plate Preparation:

    • Handle the TLC plate only by the edges to avoid contaminating the surface.[14]

    • Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the plate. Do not use a pen, as the ink will run with the solvent.[9]

  • Sample Preparation & Spotting:

    • Dilute your reaction mixture and starting material in a volatile solvent (e.g., ethyl acetate).[6]

    • Using a capillary tube, apply a small spot of each sample onto the origin line. Keep the spots small (1-2 mm in diameter) and well-separated.[5]

    • Allow the spots to dry completely before development.

  • Development:

    • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.

    • Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level.[14] Seal the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[14]

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots using a UV lamp and/or an appropriate chemical stain.[11] Circle the spots with a pencil.

  • Analysis:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[5]

Data Summary Table
IssuePotential CauseRecommended Action
Streaking Overloading, strongly acidic analyteDilute sample, add 1% acetic acid to eluent[9]
No Spots Visible Sample too dilute, wrong visualizationConcentrate sample, use multiple stains (Iodine, KMnO₄)[8]
Rf Too Low Eluent not polar enoughIncrease proportion of polar solvent (e.g., ethyl acetate)
Rf Too High Eluent too polarDecrease proportion of polar solvent[7]
Uneven Solvent Front Improper plate placement, chipped plateEnsure plate is straight and not touching chamber walls[10][14]

Section 5: Visual Workflows

Troubleshooting Logic for TLC of Acidic Compounds

tlc_troubleshooting start_node Start TLC Analysis problem_node problem_node start_node->problem_node Observe Plate solution_node solution_node problem_node->solution_node Spots are clear & separated (Rf 0.2-0.6) action_node1 Add 1% Acetic Acid to Eluent & Dilute Sample problem_node->action_node1 Streaking? action_node2 Increase Eluent Polarity problem_node->action_node2 Rf too low? action_node3 Decrease Eluent Polarity problem_node->action_node3 Rf too high? action_node4 Use Different Stain (e.g., KMnO₄) & Concentrate Sample problem_node->action_node4 No Spots? end_node Good Separation solution_node->end_node action_node action_node action_node1->start_node Re-run action_node2->start_node Re-run action_node3->start_node Re-run action_node4->start_node Re-run

Caption: A decision-making workflow for common TLC troubleshooting steps.

References

  • Merck Millipore. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • University of Rochester. (n.d.). TLC Tips: for when conventional thin layer chromatography on the crude reaction mixture is problematic.
  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • BGD Group. (2011). TLC Developing System.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • University of Rochester. (n.d.). The Reaction: Analysis I.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • ChemBAM. (n.d.). TLC troubleshooting.
  • ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column?
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
  • Unspecified. (n.d.). Thin Layer Chromatography.
  • OpenOChem Learn. (n.d.). TLC.
  • Scribd. (n.d.). TLC Visualization Techniques.
  • Chromtech. (n.d.). Organic Chemistry at CU Boulder.
  • Unspecified. (2021, April 1). Thin Layer Chromatography (TLC).
  • Benchchem. (n.d.). (2E)-4-Methoxy-2-butenoic Acid | High-Purity RUO.
  • MilliporeSigma. (n.d.). Thin Layer Chromatography (TLC).
  • Santa Cruz Biotechnology. (n.d.). (2E)-4-Methoxy-2-butenoic Acid | CAS 63968-74-1.
  • Wellesley College. (n.d.). Thin Layer Chromatography.
  • Guidechem. (n.d.). (2E)-4-Methoxy-2-butenoic Acid 63968-74-1 wiki.
  • ECHEMI. (n.d.). Buy (2E)-4-Methoxy-2-butenoic Acid from ATK CHEMICAL COMPANY LIMITED.
  • ChemicalBook. (2025, July 14). (2E)-4-Methoxy-2-butenoic Acid | 63968-74-1.
  • Practical Science. (2025, September 4). Mastering Thin Layer Chromatography (TLC) Techniques.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of (2E)-4-Methoxy-2-butenoic Acid

Welcome to the technical support center for the isolation and purification of (2E)-4-Methoxy-2-butenoic Acid (also known as 4-methoxycrotonic acid). As an α,β-unsaturated carboxylic acid featuring a conjugated electron-w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the isolation and purification of (2E)-4-Methoxy-2-butenoic Acid (also known as 4-methoxycrotonic acid). As an α,β-unsaturated carboxylic acid featuring a conjugated electron-withdrawing carboxyl group and an electron-donating methoxy group, this compound is a highly versatile Michael acceptor in organic synthesis[1].

However, its synthesis—often achieved via the saponification of methyl 4-methoxycrotonate or Horner-Wadsworth-Emmons reactions[2]—frequently yields a crude product contaminated with geometric isomers, unreacted esters, and inorganic salts. This guide is engineered to provide drug development professionals with self-validating, mechanistically grounded protocols to achieve >99% purity.

Chemical Profiling & Quantitative Data

Understanding the physicochemical properties of your target molecule is the first step in designing a logical purification strategy.

ParameterValueMechanistic Relevance to Purification
IUPAC Name (E)-4-methoxybut-2-enoic acidThe trans (E) geometry dictates tighter crystal packing efficiency during recrystallization[3].
Molecular Weight 116.11 g/mol Essential for precise stoichiometric calculations during saponification and yield determination[1].
pKa ~4.37Dictates the pH thresholds for acid-base extraction. The aqueous phase must be adjusted to pH < 2.3 for full protonation[4].
LogP ~0.1The highly polar nature of the acid requires polar organic solvents (e.g., Ethyl Acetate) for efficient liquid-liquid extraction.

Troubleshooting FAQs: Common Impurities

Q1: My post-reaction NMR shows a persistent doublet integrating for a Z-isomer. How do I selectively remove (2Z)-4-methoxy-2-butenoic acid? A1: The kinetically favored Z-isomer often co-precipitates with your target product. Because both isomers share identical pKa values and functional groups, chemical extraction will fail. Instead, you must exploit their differential lattice energies. The trans-geometry of the E-isomer allows for a highly ordered, tightly packed crystal lattice, making it significantly less soluble in non-polar solvents than the Z-isomer. A controlled recrystallization using an Ethyl Acetate/Hexanes anti-solvent system will selectively crystallize the E-isomer while leaving the Z-isomer in the mother liquor[1].

Q2: TLC and FTIR indicate unreacted starting material (methyl 4-methoxycrotonate) in my final lyophilized powder. Why did this happen and how do I clear it? A2: This is a hallmark of incomplete saponification[2]. If the ester hydrolysis is quenched prematurely, the neutral ester remains mixed with your product. To clear this, perform an acid-base extraction. By raising the pH above 10, you force the target acid into its water-soluble carboxylate salt form, allowing you to wash away the lipophilic, neutral ester with an organic solvent.

Q3: There is a high ash content and inorganic salt contamination (NaCl/NaBr) in my product. How do I desalt the compound? A3: Inorganic salts are generated during the neutralization step (e.g., adding HCl to a NaOH-rich solution)[2]. If you simply evaporate the aqueous phase, these salts will crash out with your product. Always extract the protonated acid (pH 2) into a fresh organic phase (like Ethyl Acetate). The inorganic salts are entirely insoluble in the organic layer and will be left behind in the aqueous waste.

Mechanistic Workflows

The following diagrams illustrate the logical decision-making and experimental workflows required to isolate pure (2E)-4-Methoxy-2-butenoic Acid.

ImpurityLogic Crude Crude (2E)-4-Methoxy-2-butenoic Acid Isomer Z-Isomer Contamination (NMR: ~6.0 ppm doublet) Crude->Isomer Ester Unreacted Ester (TLC: High Rf spot) Crude->Ester Salt Inorganic Salts (High Ash Content) Crude->Salt ActionIsomer Recrystallization (EtOAc / Hexanes) Isomer->ActionIsomer Exploits lattice energy ActionEster Acid-Base Extraction (pH > 10 wash, pH 2 extract) Ester->ActionEster Exploits pKa ~4.37 ActionSalt Organic Extraction (EtOAc / Brine wash) Salt->ActionSalt Exploits lipophilicity

Logical troubleshooting tree for resolving common impurities in (2E)-4-Methoxy-2-butenoic Acid.

AcidBaseWorkflow Start Crude Mixture in Organic Solvent AddBase Add 1M NaOH (aq) Adjust to pH > 10 Start->AddBase PhaseSep1 Phase Separation AddBase->PhaseSep1 Org1 Organic Phase (Discard: Neutral Impurities) PhaseSep1->Org1 Aq1 Aqueous Phase (Contains Sodium Carboxylate) PhaseSep1->Aq1 AddAcid Add 2M HCl (aq) at 0°C Adjust to pH 2 Aq1->AddAcid Extract Extract with EtOAc AddAcid->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 Aq2 Aqueous Phase (Discard: Inorganic Salts) PhaseSep2->Aq2 Org2 Organic Phase (Contains Pure Target Acid) PhaseSep2->Org2

Mechanistic workflow for the acid-base extraction of (2E)-4-Methoxy-2-butenoic Acid.

Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction for Ester Clearance

Objective: Partition unreacted starting materials and neutral byproducts away from the target carboxylic acid[2]. System Validation: This is a self-validating thermodynamic process. By manipulating the pH above and below the pKa of the target molecule (~4.37)[4], we control its ionization state and its partition coefficient between aqueous and organic phases.

Step-by-Step Methodology:

  • Basification: To the crude reaction mixture, add 1M NaOH until the aqueous phase reaches pH > 10. Causality: Ensures complete deprotonation of the acid into its water-soluble sodium salt. Unreacted esters remain neutral and lipophilic[2].

  • Organic Wash: Transfer to a separatory funnel and wash the aqueous layer with Ethyl Acetate (3 × 50 mL). Discard the organic layers. Validation Checkpoint: Spot the discarded organic layer on a TLC plate. The presence of high-Rf UV-active spots confirms the successful removal of neutral ester impurities.

  • Acidification: Cool the retained aqueous layer to 0 °C in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0. Causality: The low pH fully reprotonates the carboxylate back into the neutral carboxylic acid. The ice bath prevents exothermic degradation and minimizes the solubility of the newly formed acid in water[2].

  • Target Extraction: Extract the acidic aqueous layer with fresh Ethyl Acetate (3 × 50 mL). Causality: The neutral (2E)-4-Methoxy-2-butenoic Acid is highly soluble in Ethyl Acetate and partitions into the organic phase.

  • Drying & Concentration: Combine the organic extracts, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validation Checkpoint: The resulting solid should be free of ester peaks in FTIR (absence of ~1730 cm⁻¹ ester carbonyl, presence of ~1690 cm⁻¹ acid carbonyl).

Protocol B: Selective Recrystallization for Isomeric Purity

Objective: Remove the kinetically favored (2Z)-isomer and trace organic impurities to isolate >99% pure (2E)-4-Methoxy-2-butenoic Acid[1].

Step-by-Step Methodology:

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add a minimal volume of boiling Ethyl Acetate (approx. 2-3 mL per gram of crude). Causality: Using a minimal amount of hot solvent ensures the solution is supersaturated upon cooling.

  • Anti-Solvent Addition: While maintaining gentle heating, add Hexanes dropwise until the solution becomes faintly turbid. Add 1-2 drops of Ethyl Acetate until the solution just clears. Causality: Hexanes act as an anti-solvent. Lowering the dielectric constant of the medium reduces the solubility of the polar (2E)-acid, poising the system exactly at the saturation point[1].

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool undisturbed to room temperature (approx. 1 hour). Causality: Slow cooling prevents the entrapment of impurities within the crystal lattice (occlusion). The thermodynamic E-isomer will nucleate first.

  • Maturation: Transfer the flask to an ice bath (0–4 °C) for an additional 2 hours. Causality: Depresses the solubility limit further, maximizing the yield of the E-isomer while the more soluble Z-isomer remains in the mother liquor.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Hexanes:EtOAc (4:1). Validation Checkpoint: Analyze the crystals via ¹H-NMR. The (2E)-isomer will display a characteristic trans-olefinic coupling constant ( J≈15−16 Hz), whereas any residual Z-isomer would show a cis-coupling ( J≈10−12 Hz).

Sources

Optimization

Improving reaction kinetics for the synthesis of (2E)-4-Methoxy-2-butenoic Acid

Introduction: (2E)-4-Methoxy-2-butenoic acid is a valuable functionalized α,β-unsaturated carboxylic acid used as a chemical intermediate in the development of pharmaceuticals and other complex organic molecules.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: (2E)-4-Methoxy-2-butenoic acid is a valuable functionalized α,β-unsaturated carboxylic acid used as a chemical intermediate in the development of pharmaceuticals and other complex organic molecules.[1] Its structure, featuring a trans-configured double bond, a methoxy group, and a carboxylic acid moiety, makes it a versatile building block, particularly as a Michael acceptor in nucleophilic addition reactions.[1] This guide provides in-depth technical support for researchers encountering challenges in its synthesis, focusing on improving reaction kinetics and troubleshooting common experimental hurdles.

Section 1: Overview of Synthetic Pathways

The synthesis of (2E)-4-Methoxy-2-butenoic Acid is primarily achieved through two reliable routes. The choice between them often depends on the availability of starting materials and the scale of the reaction.

  • Horner-Wadsworth-Emmons (HWE) Olefination followed by Ester Hydrolysis: This is the most common and often highest-yielding route. It involves the stereoselective formation of an α,β-unsaturated ester, which is then hydrolyzed to the target carboxylic acid.[1]

  • Direct Oxidation of (2E)-4-Methoxy-2-buten-1-ol: This pathway offers a more direct conversion but relies on the availability of the corresponding allylic alcohol and requires careful control of oxidation conditions.[1]

Synthetic_Pathways cluster_0 Route 1: HWE & Hydrolysis cluster_1 Route 2: Oxidation MA Methoxyacetaldehyde Ester Ethyl (2E)-4-methoxy -2-butenoate MA->Ester HWE Reaction (Base, THF) TP Triethyl phosphonoacetate TP->Ester Acid (2E)-4-Methoxy -2-butenoic Acid Ester->Acid Hydrolysis (LiOH, THF/H2O) Alcohol (2E)-4-Methoxy -2-buten-1-ol Acid2 (2E)-4-Methoxy -2-butenoic Acid Alcohol->Acid2 Jones Oxidation (CrO3, H2SO4)

Caption: Primary synthetic routes to (2E)-4-Methoxy-2-butenoic Acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, HWE or direct oxidation? A1: For most applications, the Horner-Wadsworth-Emmons (HWE) route is preferable. The HWE reaction is renowned for its high (E)-stereoselectivity, which is crucial for obtaining the desired trans-isomer of the final product.[2] This route also tends to be more reliable and higher yielding. The direct oxidation route is a viable alternative if the starting alcohol, (2E)-4-Methoxy-2-buten-1-ol, is readily available, but controlling the oxidation to prevent side reactions can be challenging.[1]

Q2: What is the stability and proper storage condition for (2E)-4-Methoxy-2-butenoic Acid? A2: (2E)-4-Methoxy-2-butenoic Acid is a white to yellow powder or crystalline solid.[3] It should be stored in a tightly sealed container in a dry, well-ventilated area under an inert atmosphere at room temperature to prevent degradation.[3] Like many α,β-unsaturated carboxylic acids, it can be susceptible to polymerization or degradation over long periods, especially if exposed to light, air, or high temperatures.

Q3: Can I use a standard Wittig reaction instead of the HWE reaction? A3: While a standard Wittig reaction is a classic method for olefination, the HWE variant is strongly recommended here. The phosphonate ylides used in the HWE reaction are more nucleophilic than their phosphonium ylide counterparts and, critically, the resulting phosphate byproduct is water-soluble, which greatly simplifies purification compared to the triphenylphosphine oxide generated in a standard Wittig reaction.[4]

Section 3: Troubleshooting Guide

This section addresses specific kinetic and yield issues that may arise during the synthesis.

Part A: Horner-Wadsworth-Emmons (HWE) Reaction Stage

Q1: My HWE reaction has a very low yield of the ethyl ester. What went wrong? A1: Low yield in the HWE reaction is a common issue that can typically be traced to one of three areas: reagents, reaction conditions, or workup.

  • Reagent Quality:

    • Methoxyacetaldehyde: This aldehyde is volatile and can be unstable. Ensure it is fresh or has been stored properly.

    • Base (Sodium Hydride, NaH): NaH is extremely sensitive to moisture. Use NaH from a freshly opened container and handle it under an inert atmosphere (e.g., argon or nitrogen). Clumping of the NaH dispersion indicates potential deactivation.

    • Solvent (THF): The solvent must be anhydrous. Using a freshly dried and distilled solvent or a new bottle of anhydrous solvent is critical, as any water will quench the base and the ylide.

  • Reaction Conditions:

    • Incomplete Deprotonation: Ensure the triethyl phosphonoacetate is fully deprotonated by the base before adding the aldehyde. This is typically indicated by the cessation of hydrogen gas evolution when using NaH.

    • Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction. After ylide formation, the reaction with the aldehyde is typically run at room temperature.[1] Running the reaction at too low a temperature can stall it, while too high a temperature can lead to side reactions.

  • Troubleshooting Workflow:

HWE_Troubleshooting Start Low Yield in HWE Reaction CheckReagents Verify Reagent Quality Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Analyze Workup & Purification Start->CheckWorkup Reagent1 Is NaH fresh & handled under inert atmosphere? CheckReagents->Reagent1 Cond1 Was deprotonation complete before aldehyde addition? CheckConditions->Cond1 Reagent2 Is THF anhydrous? Reagent1->Reagent2 Yes Sol_Reagent1 Use fresh NaH. Ensure inert atmosphere. Reagent1->Sol_Reagent1 No Reagent3 Is aldehyde pure? Reagent2->Reagent3 Yes Sol_Reagent2 Use freshly dried THF. Reagent2->Sol_Reagent2 No Reagent3->CheckConditions Yes Sol_Reagent3 Purify aldehyde (e.g., distillation). Reagent3->Sol_Reagent3 No Cond2 Was temperature controlled (0°C then RT)? Cond1->Cond2 Yes Sol_Cond1 Allow sufficient time for ylide formation. Cond1->Sol_Cond1 No Cond2->CheckWorkup Yes Sol_Cond2 Maintain strict temperature control. Cond2->Sol_Cond2 No

Caption: Decision tree for troubleshooting low yield in the HWE reaction.

Q2: My reaction is complete according to TLC, but I lose most of my product during column chromatography. How can I improve recovery? A2: Product loss during silica gel chromatography is often due to the volatility of the ethyl (2E)-4-methoxy-2-butenoate or irreversible adsorption onto the silica.

  • Use a less polar solvent system: A highly polar eluent can lead to band broadening and poor separation. Start with a low polarity system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Minimize contact time: Do not let the column run dry or sit for extended periods.

  • Careful concentration: When removing the solvent post-chromatography, use a rotary evaporator with a carefully controlled water bath temperature (keep it below 40 °C) and do not leave the product under high vacuum for longer than necessary.

Part B: Ester Hydrolysis Stage

Q1: The hydrolysis of the ester is very slow or incomplete. How can I speed it up? A1: Incomplete hydrolysis is usually a result of insufficient base or poor solubility.

  • Stoichiometry: Ensure you are using a molar excess of the base. A range of 1.5-2.0 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is recommended to drive the reaction to completion.[1]

  • Solvent System: The use of a THF/water mixture is crucial.[1] THF solubilizes the organic ester, while water dissolves the hydroxide base, creating a homogenous environment for the reaction to proceed efficiently. If the reaction is still slow, a slight increase in the proportion of THF may improve ester solubility.

  • Monitoring: Always monitor the reaction by TLC until the starting ester spot has completely disappeared.

Q2: I suspect my product is decomposing during the workup after hydrolysis. What are the signs and how can I prevent this? A2: Decomposition can occur if the product is left in strongly acidic or basic conditions for too long. After the reaction is complete, the workup should be performed promptly.

  • Neutralization: When acidifying the reaction mixture to protonate the carboxylate salt, add the acid (e.g., 1M HCl) slowly while cooling the flask in an ice bath. Add just enough acid to reach a pH of ~3-4. Over-acidifying can sometimes lead to side reactions.

  • Extraction: Immediately after acidification, extract the aqueous layer with a suitable organic solvent like ethyl acetate.[1] Perform multiple extractions to ensure complete recovery.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature. Do not overheat the sample.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of Ethyl (2E)-4-methoxy-2-butenoate via HWE Reaction
Parameter Value/Condition
Reactants Methoxyacetaldehyde, Triethyl phosphonoacetate, Sodium Hydride (60% in oil)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Monitoring Thin-Layer Chromatography (TLC)

Step-by-Step Procedure:

  • Suspend sodium hydride (1.1 eq.) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.0 eq.) dropwise via syringe. Stir for 30-60 minutes at 0 °C, allowing for complete deprotonation (cessation of H₂ evolution).

  • Add methoxyacetaldehyde (1.0 eq.) dropwise at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir until TLC analysis indicates the complete consumption of the aldehyde.[1]

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Hydrolysis to (2E)-4-Methoxy-2-butenoic Acid
Parameter Value/Condition
Reactants Ethyl (2E)-4-methoxy-2-butenoate, Lithium Hydroxide (LiOH)
Solvent Tetrahydrofuran (THF) / Water
Temperature Room Temperature
Monitoring Thin-Layer Chromatography (TLC)

Step-by-Step Procedure:

  • Dissolve the ethyl ester (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add an aqueous solution of LiOH (1.5-2.0 eq.) to the ester solution.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting ester is fully consumed.[1]

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl.

  • Extract the product from the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Section 5: References

  • Beilstein Journals. (2015, November 19). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Retrieved from [Link]

  • Bolshan, Y., & Batey, R. A. (2009). Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene. Beilstein Journal of Organic Chemistry, 5, 29. Retrieved from [Link]

  • Organic Syntheses. (1944). VINYLACETIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Retrieved from [Link]

  • ResearchGate. (2009). Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting Guide for (2E)-4-Methoxy-2-butenoic Acid

Welcome to the Technical Support Center. Analyzing small, polar organic molecules like (2E)-4-Methoxy-2-butenoic Acid via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing small, polar organic molecules like (2E)-4-Methoxy-2-butenoic Acid via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. Because this molecule possesses a carboxylic acid moiety (prone to hydrogen bonding) and is a small molecule (leading to rapid tumbling and long relaxation times), researchers frequently encounter poor signal-to-noise (S/N) ratios and broadened spectral lines.

This guide is engineered to help you diagnose the physical causality behind your S/N degradation and provides self-validating protocols to optimize your spectrometer's detection capabilities.

Diagnostic Workflow

Before adjusting parameters, use the following logical tree to isolate the root cause of your S/N degradation.

SN_Troubleshooting Start Poor S/N Detected in (2E)-4-Methoxy-2-butenoic Acid CheckMass Is the sample mass-limited? Start->CheckMass MassYes Optimize Filling Factor: Use Shigemi tube or Microcoil probe CheckMass->MassYes Yes MassNo Assess Spectral Line Shape CheckMass->MassNo No Hardware Hardware Optimization: Perform Spin-Noise Tuning MassYes->Hardware BroadLines Broad Lines? (H-Bonding / Impurities) MassNo->BroadLines SharpLines Sharp Lines but Low Intensity? MassNo->SharpLines FixBroad Disrupt Dimers: Change to DMSO-d6 or increase temperature BroadLines->FixBroad Detected FixSharp Prevent Saturation: Increase D1 delay or use 30° pulse angle SharpLines->FixSharp Detected FixBroad->Hardware FixSharp->Hardware

Diagnostic workflow for resolving poor NMR signal-to-noise ratios.

Troubleshooting FAQs

Q1: I have a highly concentrated sample of (2E)-4-Methoxy-2-butenoic Acid, but the S/N is surprisingly low and integrations are inaccurate. What is causing this?

A1: This is a classic symptom of spin saturation . Small organic molecules in highly mobile solvents tumble rapidly, which paradoxically leads to exceptionally long longitudinal relaxation times ( T1​ ), often ranging from 2 to 10 seconds[1].

If your repetition delay ( D1​ ) between scans is too short, the nuclear spins do not fully return to their equilibrium ground state along the Z-axis before the next radiofrequency (RF) pulse hits them[1]. Consequently, the available bulk magnetization diminishes with each successive scan, destroying your S/N.

  • The Fix: To mitigate saturation without drastically increasing experiment time, reduce the excitation pulse angle from 90° to 30° (e.g., using the zg30 pulse program instead of zg). This leaves a larger portion of the magnetization aligned with the Z-axis, requiring a significantly shorter D1​ to achieve full relaxation[2].

Q2: The baseline is noisy, and the signals—especially the carboxylic acid proton (>10 ppm)—are extremely broad. How can I sharpen the peaks?

A2: Broadening in carboxylic acids is typically caused by hydrogen-bonded dimerization [3]. In non-polar solvents like CDCl3​ , (2E)-4-Methoxy-2-butenoic Acid predominantly exists as cyclic dimers held together by strong O-H···O=C hydrogen bonds[4].

The dynamic equilibrium between monomeric and dimeric states occurs at an intermediate chemical exchange rate on the NMR timescale. This broadens the NMR lines, inherently reducing the peak height and sinking your signal into the noise floor.

  • The Fix: Break the dimers by switching to a strongly hydrogen-bond-accepting solvent, such as DMSO- d6​ or Methanol- d4​ . If you must use CDCl3​ , increase the sample temperature by 10–15 °C to shift the equilibrium and speed up the exchange rate, which will sharpen the signals[4].

Q3: I am mass-limited and can only isolate <1 mg of the compound. How do I maximize S/N without running the spectrometer for days?

A3: When sample mass is the limiting factor, your primary goal is to maximize the filling factor —the ratio of the sample volume to the active volume of the RF coil[5]. Diluting a tiny mass into a standard 5 mm NMR tube (which requires ~600 µL of solvent) means the coil is mostly detecting empty solvent, which contributes thermal noise without adding signal.

  • The Fix: Restrict the sample volume. Use a Shigemi tube, which uses susceptibility-matched glass plugs to confine the sample exclusively to the active volume of the coil. Alternatively, utilizing a microcoil probe (e.g., 1.7 mm) significantly enhances the S/N per unit mass because coil sensitivity is inversely proportional to its diameter[6][7].

Q4: I've optimized my concentration and relaxation delays, but S/N is still suboptimal. Can hardware tuning help?

A4: Yes. Standard probe tuning (e.g., using "atmm" or "wobb" on Bruker systems) minimizes reflected power during the transmit phase to protect the amplifiers[8]. However, the receive pathway uses different electronics. Because polar molecules like carboxylic acids alter the dielectric constant of the sample, standard tuning does not perfectly optimize signal detection[8].

  • The Fix: Perform spin-noise tuning . By adjusting the tuning frequency and matching while observing the spin noise spectrum (without applying RF pulses), you optimize the probe specifically for the "receive" function. This has been shown to improve S/N by up to 21%[8].

Quantitative Data Summaries

Table 1: Impact of Pulse Angle and Relaxation Delay on S/N

Optimizing parameters to prevent saturation in small molecules with long T1​ times[1][2].

Parameter SetPulse AngleRelaxation Delay ( D1​ )Saturation RiskS/N Efficiency (Time-Normalized)
Standard 1H 90°1.0 - 1.5 sHigh Low (Signal dies over multiple scans)
Quantitative 90°> 5 × T1​ (e.g., 10 s)NoneModerate (Extremely long experiment time)
Optimized Fast 30°1.5 - 3.0 sLowHigh (Best balance of speed and S/N)
Table 2: Sample Tube Selection for Mass-Limited S/N Optimization

Maximizing the filling factor for limited sample masses[5][7].

Tube TypeRequired Solvent VolumeFilling Factor EfficiencyBest Use Case
Standard 5 mm ~600 µLBaselineAbundant sample mass (>5 mg).
3 mm Tube (in 5 mm probe)~160 µLHighMass-limited; solubility is not an issue.
Shigemi Tube (5 mm)~250 µLVery HighMass-limited; restricts sample to coil volume.
Microcoil (1.7 mm)<50 µLMaximum Extreme mass limitation (<1 mg).

Step-by-Step Methodologies

Protocol 1: T1​ Measurement and Delay Optimization (Inversion Recovery)

To definitively solve saturation issues, you must measure the exact T1​ of (2E)-4-Methoxy-2-butenoic Acid in your specific solvent.

  • Sample Prep: Insert your sample, lock, tune, and shim the magnet.

  • Pulse Sequence: Load the standard Inversion Recovery pulse sequence (e.g., t1ir on Bruker systems).

  • Data Acquisition: Acquire a series of 1D spectra using a variable delay list (vdlist) ranging from 0.01 s to 15 s.

  • Processing: Process the pseudo-2D dataset. Look for the null point ( tnull​ ) where the signal transitions from negative to positive. Calculate T1​≈tnull​/ln(2) .

  • Optimization: Set your acquisition repetition delay ( D1​ ) to 5×T1​ if using a 90° pulse. Alternatively, switch to a 30° pulse (zg30) to safely use a shorter D1​ of 1.5–3.0 seconds[2].

Protocol 2: Spin-Noise Probe Tuning for Enhanced Detection

Standard tuning optimizes RF transmission. This protocol optimizes the probe for receiving the weak NMR signal[8].

  • Initial Setup: Insert the sample and lock/shim as usual.

  • Access Tuning: Open the tuning interface (e.g., atmm or wobb).

  • Spin-Noise Acquisition: Instead of standard matching, configure the spectrometer to acquire a spin-noise spectrum without applying any RF excitation pulses[8].

  • Iterative Adjustment: Slowly adjust the tuning offset frequency and matching capacitor.

  • Validation: The optimum "receive" tuning is achieved when an inverted spin-noise NMR signal is observed on the display. Save these tuning parameters and proceed with your standard 1H/13C acquisition[8].

Protocol 3: Disrupting Hydrogen Bond Dimers

If the carboxylic acid proton or allylic protons are broadened due to chemical exchange[3][4]:

  • Solvent Exchange: Evaporate your current non-polar solvent (e.g., CDCl3​ ) under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the sample in 600 µL of a strongly coordinating deuterated solvent (e.g., DMSO- d6​ or Pyridine- d5​ ). This disrupts the cyclic dimers by forming stable monomer-solvent hydrogen bonds.

  • Temperature Tuning (Alternative): If you cannot change the solvent, use the spectrometer's variable temperature (VT) unit to increase the sample temperature by 10 °C to 15 °C. Allow 10 minutes for thermal equilibration before re-shimming and acquiring data.

References

  • AZoNano , "Optimizing Factors to Reduce Quantitative Evaluation Errors in NMR", 1

  • University of Ottawa NMR Facility Blog , "Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning", 8

  • Benchchem , "An In-depth Technical Guide to Acetic Acid Hydrogen Bonding Interactions in Solution", 4

  • Chemistry Department - UChicago , "Optimized Default 1H Parameters | NMR Facility", 2

  • Oxford Instruments , "How to get the most out of your NMR system", 5

  • Organic Chemistry: A Tenth Edition , "20.8 Spectroscopy of Carboxylic Acids and Nitriles",3

  • PMC - NIH , "NMR reaction monitoring in flow synthesis", 6

  • ResearchGate , "Increase NMR signal-to-noise per unit mass/concentration?", 7

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (2E)-4-Methoxy-2-butenoic Acid vs. Conventional Hydroxyl Protecting Groups

Orthogonal Strategies and Mechanistic Workflows in Complex Organic Synthesis Introduction to the "Cronate" Ester Strategy Hydroxyl group protection is a fundamental necessity in multi-step organic and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Strategies and Mechanistic Workflows in Complex Organic Synthesis

Introduction to the "Cronate" Ester Strategy

Hydroxyl group protection is a fundamental necessity in multi-step organic and medicinal chemistry, preventing unwanted side reactions during the synthesis of highly functionalized molecules[1]. While standard aliphatic esters (e.g., acetates, pivaloates) and silyl ethers (e.g., TBS, TBDPS) dominate the landscape, the synthesis of complex active pharmaceutical ingredients (APIs) often demands orthogonal deprotection strategies where multiple protecting groups can be removed independently[2].

(2E)-4-Methoxy-2-butenoic acid (commonly known as 4-methoxycrotonic acid) is utilized to form the 4-methoxycrotonate ester —a specialized, high-value protecting group[3]. Unlike traditional esters that require harsh basic hydrolysis or reductive conditions for cleavage, the 4-methoxycrotonate group is uniquely designed to be cleaved under mild, near-neutral conditions using bidentate nucleophiles such as hydrazine[4]. This makes it an invaluable tool when base-sensitive stereocenters or other ester groups must remain completely intact.

Mechanistic Causality: The Power of Conjugate Addition

The unique utility of the 4-methoxycrotonate group lies in the reactivity of its α,β -unsaturated system, which dictates both its stability profile and its cleavage mechanism:

  • Protection (Thermodynamic Stability): The hydroxyl group is masked via a standard Steglich esterification. Once formed, the conjugated ester is highly robust. It is stable to mild acids, fluoride sources, and even mild bases, allowing chemists to perform a wide array of transformations on other parts of the molecule.

  • Deprotection (Kinetic Cleavage): The cleavage mechanism circumvents direct nucleophilic attack on the ester carbonyl. Instead, hydrazine acts as a bidentate nucleophile, performing a 1,4-conjugate (Michael) addition onto the highly electrophilic β -carbon of the crotonate system. The resulting intermediate undergoes a rapid, entropically favored 5-exo-trig intramolecular cyclization (lactamization). The second nitrogen attacks the ester carbonyl, expelling the free alcohol and forming a stable 5-(methoxymethyl)pyrazolidin-3-one byproduct. This thermodynamic sink drives the reaction to completion without requiring exogenous base, ensuring true orthogonality[1],[4].

Quantitative Comparison of Protecting Groups

The following table objectively compares the performance, stability, and orthogonality of the 4-methoxycrotonate ester against other conventional hydroxyl protecting groups.

Protecting GroupReagent Used for ProtectionDeprotection ConditionStability ProfileOrthogonality
4-Methoxycrotonate (2E)-4-Methoxy-2-butenoic acidHydrazine monohydrate (Neutral/Mild)Stable to mild acids, fluoride, and mild bases.High. Cleaved orthogonally to Acetates, Benzoates, and Silyl ethers.
Acetate (Ac) Acetic anhydride / PyridineK₂CO₃/MeOH or NaOH/H₂O (Basic)Stable to acid, fluoride, and oxidants.Low. Cleaved by generic bases; cannot be removed in the presence of other esters.
Levulinate (Lev) Levulinic acid / DCCHydrazine monohydrate (Neutral/Mild)Stable to acid, fluoride, and mild bases.Moderate. Similar cleavage to 4-methoxycrotonate, but relies on ketone condensation rather than conjugate addition.
TBS Ether TBS-Cl / ImidazoleTBAF (Fluoride source)Stable to base, mild acid, and nucleophiles.High. Cleaved specifically by F⁻ ions, leaving all ester-based groups intact.

Logical Workflow of Orthogonal Deprotection

The diagram below illustrates a self-validating orthogonal deprotection strategy for a multifunctional substrate utilizing three distinct protecting groups.

OrthogonalStrategy Substrate Multifunctional Molecule (OH protected by multiple groups) TBS TBS Ether (Silyl-based) Substrate->TBS TBAF (F⁻ source) Ac Acetate Ester (Aliphatic Ester) Substrate->Ac K₂CO₃ / MeOH (Basic Hydrolysis) MC 4-Methoxycrotonate (α,β-Unsaturated Ester) Substrate->MC Hydrazine (Conjugate Addition) DeprotTBS Free OH (Ac & MC intact) TBS->DeprotTBS DeprotAc Free OH (TBS & MC intact) Ac->DeprotAc DeprotMC Free OH + Pyrazolidinone (TBS & Ac intact) MC->DeprotMC

Figure 1: Orthogonal deprotection pathways for a multifunctional substrate.

Self-Validating Experimental Protocols

The following step-by-step methodologies provide reliable, field-proven systems for the installation and removal of the 4-methoxycrotonate protecting group.

Protocol 1: Protection via Steglich Esterification

This protocol utilizes a catalytic nucleophile to drive ester formation under mild conditions.

  • Initialization: In an oven-dried, argon-purged round-bottom flask, dissolve the target secondary alcohol (1.0 equiv) and (2E)-4-Methoxy-2-butenoic acid (1.2 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that prevents sluggish reaction rates and suppresses unwanted N-acylurea rearrangement.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv) portion-wise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Self-Validation: The reaction progress is visually confirmed by the precipitation of white, insoluble dicyclohexylurea (DCU), which acts as a thermodynamic driver pushing the equilibrium toward the ester product.

  • Workup: Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol 2: Selective Deprotection via Hydrazine

This protocol cleaves the 4-methoxycrotonate group while leaving standard acetates and silyl ethers intact.

  • Initialization: Dissolve the 4-methoxycrotonate-protected substrate (1.0 equiv) in a 1:1 mixture of Tetrahydrofuran (THF) and Ethanol (EtOH) to achieve a 0.1 M concentration.

  • Reagent Addition: Add Hydrazine monohydrate (NH₂NH₂·H₂O, 3.0 to 5.0 equiv) dropwise at room temperature.

  • Cleavage: Stir the reaction mixture at room temperature for 1 to 3 hours. Monitor via TLC or LC-MS. Causality: The hydrazine initiates the 1,4-conjugate addition and subsequent lactamization. The lack of external heating or strong base ensures that other sensitive functional groups are preserved[4].

  • Workup: Once complete, concentrate the reaction mixture in vacuo to remove THF and EtOH. Dilute the residue with Ethyl Acetate (EtOAc) and wash vigorously with water (3x) and brine (1x). Self-Validation: The highly polar 5-(methoxymethyl)pyrazolidin-3-one byproduct and excess hydrazine partition entirely into the aqueous phase, leaving the pure, deprotected free alcohol in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free alcohol.

Sources

Comparative

In-Depth Technical Guide: Comparative Biological Activity of (2E)-4-Methoxy-2-butenoic Acid and Structural Analogs

Mechanistic Overview & Structural Rationale In biological systems, the primary targets for Michael acceptors are the highly nucleophilic sulfhydryl (thiol) groups of cysteine residues on functional proteins. By covalentl...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Structural Rationale

In biological systems, the primary targets for Michael acceptors are the highly nucleophilic sulfhydryl (thiol) groups of cysteine residues on functional proteins. By covalently binding to these residues, α,β-unsaturated acids can disrupt or activate critical cellular signaling cascades, such as the Keap1-Nrf2 antioxidant pathway or essential enzymatic processes in microbial pathogens.

The biological efficacy of a Michael acceptor is dictated by a delicate balance of electrophilicity (how rapidly it reacts with thiols) and lipophilicity (how well it permeates cell membranes). By comparing (2E)-4-Methoxy-2-butenoic acid to its structural analogs, we can observe how specific substitutions at the 4-position modulate these physicochemical properties.

Comparative Physicochemical & Biological Data

The addition of a methoxy group (-OCH₃) in (2E)-4-Methoxy-2-butenoic acid introduces competing electronic effects: it is inductively electron-withdrawing but donates electron density via resonance. Furthermore, the methoxy substitution significantly lowers the partition coefficient (LogP = -0.10) compared to the unsubstituted baseline, crotonic acid . This increased hydrophilicity alters its cellular distribution profile.

The table below summarizes the comparative data between (2E)-4-Methoxy-2-butenoic acid and its key structural analogs:

CompoundStructural ModificationLogPElectrophilicity / Thiol ReactivityPrimary Biological Application
Crotonic Acid Unsubstituted (-H)0.72LowPolymer synthesis; weak biological baseline
(2E)-4-Methoxy-2-butenoic Acid Methoxy (-OCH₃)-0.10ModerateAntimicrobial screening; SAR building block
4-Hydroxy-2-butenoic Acid Hydroxyl (-OH)-0.30Low-ModerateHydrophilic probe; metabolic intermediate
Dimethyl Fumarate (DMF) Bis-ester0.74HighClinical Nrf2 activator (Multiple Sclerosis)

Mechanistic Pathway of Thiol-Targeted Biological Activity

The most well-characterized biological target for electrophilic Michael acceptors is the Keap1-Nrf2 pathway . Under basal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for ubiquitination and degradation. When an α,β-unsaturated acid enters the cell, it undergoes a thiol-ene addition with the sensor cysteine residues (e.g., Cys151) on Keap1. This covalent modification induces a conformational shift that prevents Nrf2 degradation, allowing it to translocate to the nucleus and drive the expression of cytoprotective and anti-inflammatory genes.

Pathway MA (2E)-4-Methoxy-2-butenoic Acid (Michael Acceptor) Keap1 Keap1 Protein (Cysteine Thiols) MA->Keap1 Electrophilic Attack Adduct Covalent Adduct (Thiol-Ene Addition) Keap1->Adduct Conformational Shift Nrf2 Nrf2 Transcription Factor (Released) Adduct->Nrf2 Target Dissociation Nucleus Nuclear Translocation Nrf2->Nucleus ARE Antioxidant Response Element (Gene Expression) Nucleus->ARE Transcriptional Activation

Mechanism of Keap1-Nrf2 pathway activation via Michael addition by α,β-unsaturated acids.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the biological potential of these analogs, researchers must first quantify their intrinsic chemical reactivity with biological nucleophiles.

Protocol: Kinetic Analysis of Thiol Reactivity via Ellman’s Reagent

Expertise & Causality: We utilize 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) because it rapidly undergoes a thiol-disulfide exchange with free aliphatic thiols to release the 2-nitro-5-thiobenzoate (TNB²⁻) anion. TNB²⁻ possesses a high molar extinction coefficient at 412 nm, allowing for highly sensitive spectrophotometric quantification . The assay is deliberately conducted at pH 7.4 to mimic physiological conditions; this specific pH is critical because the Michael addition requires the thiol to be partially in its deprotonated, highly nucleophilic thiolate (RS⁻) form, while avoiding the rapid auto-degradation of DTNB that occurs at pH > 8 .

Self-Validating System: To ensure the observed depletion of thiols is strictly due to the Michael addition and not spontaneous oxidation (disulfide formation), a "Thiol-Only" control must be run in parallel. The absorbance of this control serves as the dynamic baseline for 100% free thiol concentration at each respective time point.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the target compound (e.g., (2E)-4-Methoxy-2-butenoic acid) and a 10 mM stock solution of Glutathione (GSH) in 100 mM sodium phosphate buffer (pH 7.4). Prepare a 2 mM solution of DTNB in the same buffer.

  • Reaction Initiation: In a thermomixer set to 37°C, combine the compound and GSH at equimolar concentrations (e.g., 1 mM final concentration). Simultaneously, prepare a control tube containing only 1 mM GSH.

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from both the reaction and control tubes.

  • Quenching and Detection: Immediately transfer each aliquot into a 96-well plate containing 150 µL of the 2 mM DTNB solution. The excess DTNB instantly reacts with the remaining free GSH, effectively quenching the Michael addition.

  • Quantification: Incubate the plate in the dark for 5 minutes, then measure the absorbance at 412 nm using a microplate reader.

  • Kinetic Calculation: Calculate the percentage of unreacted thiol relative to the "Thiol-Only" control. Plot the natural log of the remaining thiol concentration versus time to derive the pseudo-first-order or second-order rate constant ( k2​ ).

Workflow S1 Prepare Reagents (Acceptor + GSH) S2 Incubate at 37°C (pH 7.4 Buffer) S1->S2 S3 Time-Course Sampling (0-60 min) S2->S3 S4 Quench with DTNB (Ellman's Reagent) S3->S4 Thiolate Reaction S5 Spectrophotometry (Absorbance 412 nm) S4->S5 TNB2- Quantitation

Step-by-step workflow for quantifying thiol reactivity kinetics using Ellman's reagent.

Validation

Quantitative Structure-Activity Relationship (QSAR) studies of (2E)-4-Methoxy-2-butenoic Acid derivatives

Executive Summary Targeted Covalent Inhibitors (TCIs) have revolutionized modern drug discovery, particularly in oncology and immunology. The efficacy of a TCI relies entirely on its electrophilic "warhead," which must s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Covalent Inhibitors (TCIs) have revolutionized modern drug discovery, particularly in oncology and immunology. The efficacy of a TCI relies entirely on its electrophilic "warhead," which must strike a delicate kinetic balance: it must be reactive enough to form a stable covalent bond with a target nucleophile (typically a cysteine thiol) but stable enough to avoid promiscuous off-target reactions and systemic toxicity.

This guide provides an in-depth Quantitative Structure-Activity Relationship (QSAR) comparison of (2E)-4-Methoxy-2-butenoic Acid derivatives against standard Michael acceptors. By analyzing the mechanistic causality behind their unique reactivity profiles, this guide equips drug development professionals with the experimental frameworks necessary to validate and tune covalent warheads.

Mechanistic Rationale: Engineering the "Goldilocks" Electrophile

(2E)-4-Methoxy-2-butenoic Acid (IUPAC: (E)-4-methoxybut-2-enoic acid) features a conjugated α,β -unsaturated carboxylic acid system[1]. In covalent drug design, the β -carbon acts as a Michael acceptor for nucleophilic attack by cysteine thiolate anions. The substitution pattern at the γ -position fundamentally alters the electronic landscape of this reaction:

  • The Acrylamide Baseline: Unsubstituted acrylamides are highly reactive due to the unhindered, highly electrophilic β -carbon. However, they often suffer from rapid glutathione (GSH) depletion in vivo, leading to off-target toxicity and poor pharmacokinetic profiles[2].

  • The Crotonic Acid Dilemma: Adding a methyl group at the γ -position (forming crotonic acid derivatives) introduces electron-donating inductive effects (+I) and steric hindrance. This drastically reduces the electrophilicity of the β -carbon, often rendering the warhead too inert for effective target engagement.

  • The 4-Methoxy Advantage: In (2E)-4-Methoxy-2-butenoic acid, the substitution of a methoxy group at the allylic position ( −CH2​−O−CH3​ ) introduces a critical electronic shift. While the oxygen atom is separated from the alkene by a methylene bridge, its strong inductive electron-withdrawing effect (-I) partially counteracts the electron-donating nature of the alkyl chain. This fine-tunes the local charge-limited electrophilicity index ( ω ) at the β -carbon[3], creating a "Goldilocks" warhead—more reactive than crotonamides, but significantly more stable and selective than unsubstituted acrylamides.

G Target Target Protein (Cys-SH) Complex Non-Covalent Encounter Complex Target->Complex Binding Warhead (2E)-4-Methoxy-2-butenoic Acid (Michael Acceptor) Warhead->Complex Binding Transition Enolate Transition State (Charge Transfer) Complex->Transition Nucleophilic Attack (k_inact) Adduct Irreversible Covalent Adduct Transition->Adduct Protonation

Reaction pathway of thiol-Michael addition for (2E)-4-Methoxy-2-butenoic Acid derivatives.

Comparative QSAR Data

To objectively evaluate warhead performance, medicinal chemists compare intrinsic thiol reactivity using the half-life ( t1/2​ ) of the electrophile in the presence of excess GSH. The table below synthesizes standard QSAR parameters for common Michael acceptors[3][4][5].

Warhead ClassStructural Feature at γ -positionRelative Electrophilicity ( ω )Typical GSH t1/2​ (pH 7.4, 37°C)Target Selectivity Profile
Acrylamide None (Unsubstituted)Very High< 1 - 2 hoursLow (High risk of off-target binding)
(2E)-4-Methoxy-2-butenoic Acid −CH2​−O−CH3​ (Inductive Withdrawal)Moderate12 - 24 hoursHigh (Requires precise active-site alignment)
Crotonic Acid −CH3​ (Electron Donating)Low> 72 hoursVery High (Often too inert for efficacy)
Fumarate −COOH (Strongly Withdrawing)High2 - 5 hoursModerate (Used in specific metabolic targets)

Experimental Workflows & Protocols

To ensure scientific trustworthiness, the reactivity of any designed TCI must be empirically validated. Below are self-validating protocols designed to establish the QSAR parameters of (2E)-4-Methoxy-2-butenoic acid derivatives.

Protocol A: GSH Thiol-Reactivity Kinetic Assay (LC-MS)

Causality: We utilize pseudo-first-order conditions (where GSH is in vast excess relative to the warhead). This ensures the concentration of GSH remains effectively constant during the reaction, simplifying the kinetic mathematical model. This allows us to determine the intrinsic rate constant ( kobs​ ) purely based on the logarithmic decay of the electrophile[4].

  • Preparation: Prepare a 10 mM stock solution of the (2E)-4-Methoxy-2-butenoic acid derivative in LC-MS grade DMSO. Note: DMSO prevents premature aqueous hydrolysis prior to the assay.

  • Reaction Initiation: In a 1.5 mL Eppendorf tube, combine 900 µL of PBS (pH 7.4, pre-warmed to 37°C) containing 5 mM reduced Glutathione (GSH) with 100 µL of the 10 mM warhead stock. (Final concentrations: 1 mM warhead; 4.5 mM GSH).

  • Time-Course Sampling: At precise intervals (0, 15, 30, 60, 120, 240, and 1440 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately quench the extracted aliquot into 50 µL of cold acetonitrile containing 1% formic acid. Causality: The rapid drop in pH protonates the highly nucleophilic thiolate anion ( S− to SH ), instantly halting the Michael addition and preserving the kinetic snapshot.

  • LC-MS Analysis: Analyze the samples via LC-MS, monitoring the Area Under the Curve (AUC) for the disappearance of the parent warhead mass.

  • Data Processing: Plot the natural log of the remaining warhead concentration ( ln[AUC] ) versus time. The slope of the linear regression yields −kobs​ . Calculate the half-life using the expression t1/2​=ln(2)/kobs​ [5].

G Step1 1. Prepare Warhead Stock (10 mM in DMSO) Step2 2. Incubate with Excess GSH (pH 7.4 Buffer, 37°C) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60, 120 min) Step2->Step3 Step4 4. Acidic Quenching & LC-MS (Quantify Remaining Electrophile) Step3->Step4 Step5 5. Calculate Pseudo-First-Order Rate Constant (k_obs) & t_1/2 Step4->Step5

Step-by-step experimental workflow for determining GSH half-life of covalent warheads.

Protocol B: Intact Protein Mass Spectrometry for Covalent Adduct Validation

Causality: While GSH assays prove intrinsic chemical reactivity, intact protein MS proves contextual reactivity. It verifies that the (2E)-4-Methoxy-2-butenoic acid warhead can successfully navigate the specific steric environment of the target protein's active site to modify the catalytic cysteine without modifying surface-exposed decoy cysteines.

  • Incubation: Incubate 10 µM of the recombinant target protein with 50 µM of the TCI in a physiological reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) at room temperature for 2 hours.

  • Purification: Desalt the protein using a C4 ZipTip or a rapid Size Exclusion Chromatography (SEC) column to remove all unbound inhibitor.

  • MS Analysis: Analyze the purified complex via high-resolution ESI-TOF MS. A mass shift corresponding exactly to the molecular weight of the TCI confirms a 1:1 covalent stoichiometry, validating the warhead's selectivity.

References

  • Journal of Chemical Information and Modeling (ACS Publications). A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene−γ-Lactams: A Medicinally Relevant Covalent Reactive Group. Retrieved from:[Link]

  • Bioconjugate Chemistry (ACS Publications). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Retrieved from:[Link]

  • National Institutes of Health (PMC). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from:[Link]

  • Journal of Chemical Information and Modeling (ACS Publications). Quantum Descriptors for Predicting and Understanding the Structure–Activity Relationships of Michael Acceptor Warheads. Retrieved from:[Link]

Sources

Comparative

Comparative study of the reactivity of (2E)-4-Methoxy-2-butenoic Acid esters

An in-depth comparative analysis of (2E)-4-Methoxy-2-butenoic Acid esters (commonly referred to as 4-methoxycrotonates) reveals a highly versatile class of α,β-unsaturated compounds. Characterized by a unique "push-pull"...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of (2E)-4-Methoxy-2-butenoic Acid esters (commonly referred to as 4-methoxycrotonates) reveals a highly versatile class of α,β-unsaturated compounds. Characterized by a unique "push-pull" conjugated system, these esters serve as robust Michael acceptors, specialized protective groups, and critical intermediates in complex organic synthesis.

This guide objectively evaluates the reactivity of (2E)-4-methoxy-2-butenoic acid esters against alternative substrates, providing mechanistic insights, self-validating experimental protocols, and quantitative performance data.

Structural Dynamics & Reactivity Profile

The chemical behavior of (2E)-4-methoxy-2-butenoic acid esters is dictated by the interplay between the electron-withdrawing ester moiety and the electron-donating γ-methoxy group. This configuration creates a highly polarized double bond. Unlike simple aliphatic alkenes, this conjugated system is primed for nucleophilic attack at the β-carbon, making it a versatile Michael acceptor for nucleophilic addition reactions[1]. Furthermore, the stability of the γ-methoxy ether under varying conditions allows these esters to function as reliable protective groups for alcohols[2].

Reactivity Root (2E)-4-Methoxy-2-butenoic Acid Esters M_Acc Michael Acceptor (Conjugated System) Root->M_Acc Protect Hydroxyl Protection (Esterification) Root->Protect Ox_Stab Oxidation Stability (DDQ Inertness) Root->Ox_Stab M_Acc_Det Highly reactive toward soft nucleophiles M_Acc->M_Acc_Det Protect_Det Stable under neutral/basic conditions Protect->Protect_Det Ox_Stab_Det Resists hydride abstraction due to EWG Ox_Stab->Ox_Stab_Det

Caption: Core reactivity profile and applications of (2E)-4-Methoxy-2-butenoic Acid Esters.

Comparative Reactivity vs. Alternatives

Oxidative Stability: Resistance to Hydride Abstraction

When comparing allylic ethers, oxidative stability is a primary concern during multi-step syntheses. Standard allylic and benzylic ethers (e.g., trans-cinnamyl methyl ether) undergo rapid oxidative dealkylation when exposed to 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This process is driven by a rate-determining hydride abstraction at the α-carbon.

However, methyl 4-methoxy-2-butenoate demonstrates profound inertness to DDQ. The causality behind this stability lies in the electron-deficient nature of the electrophilic ester group, which strongly deactivates the α-carbon against hydride abstraction[3]. This makes 4-methoxycrotonate an excellent orthogonal protecting group when DDQ is required to cleave other ethers (like PMB) in the same molecule.

Catalytic Rearrangement: Pd(0) vs. Pd(II) Pathways

The synthesis of methyl 4-methoxycrotonate via the transposition of allylic esters is traditionally performed using high loadings of Pd(II) catalysts. However, modern comparative studies show that a Pd(0) catalyst (such as Pd(PPh₃)₄) at room temperature offers superior efficiency.

When methyl 2-(methoxycarbonyloxy)but-3-enoate is subjected to 2% Pd(0), it undergoes a self-validating rearrangement into methyl 4-methoxycrotonate due to the decarboxylation of the released methyl carbonate into methoxide[4]. The intrinsic generation of the exact nucleophile (methoxide) needed for the intermolecular attack prevents side reactions and ensures high atom economy.

G A Methyl 2-(methoxycarbonyloxy) but-3-enoate C π-Allyl Palladium(II) Intermediate A->C Oxidative Addition B Pd(0) Catalyst (e.g., 2% Pd(PPh3)4) B->C D Decarboxylation (Loss of CO2) C->D Intermediate Evolution E Methoxide Nucleophilic Attack D->E Generates Nucleophile F Methyl 4-methoxycrotonate (Target Ester) E->F Intermolecular Attack

Caption: Mechanism of Pd(0)-Catalyzed Rearrangement to Methyl 4-methoxycrotonate.

Quantitative Data & Performance Metrics

The following tables summarize the comparative reactivity of (2E)-4-methoxy-2-butenoic acid derivatives against standard alternatives.

Table 1: Oxidative Stability under DDQ Conditions

Substrate Reagent Reaction Type Outcome / Reactivity Mechanistic Causality
trans-Cinnamyl methyl ether DDQ Oxidative Dealkylation Rapid oxidation to cinnamaldehyde Highly susceptible to rate-determining hydride abstraction.

| Methyl 4-methoxy-2-butenoate | DDQ | Oxidative Dealkylation | Inert (No reaction) | EWG ester severely deactivates the α-carbon against hydride abstraction. |

Table 2: Efficiency of Allylic Transposition via Pd(0) Catalysis

Starting Allylic Ester Catalyst System Target Product Transformation Mechanism
Methyl 2-acetoxybut-3-enoate 2% Pd(PPh₃)₄, RT Methyl 4-acetoxycrotonate Intermolecular acetate attack on π-allyl Pd(II) intermediate.

| Methyl 2-(methoxycarbonyloxy)but-3-enoate | 2% Pd(PPh₃)₄, RT | Methyl 4-methoxycrotonate | Decarboxylation yields methoxide in situ for nucleophilic attack. |

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols have been designed with built-in mechanistic safeguards.

Protocol A: Pd(0)-Catalyzed Synthesis of Methyl 4-Methoxycrotonate

Causality Check: Utilizing Pd(PPh₃)₄ at room temperature prevents the thermal degradation commonly seen with diene systems. The choice of the methyl carbonate leaving group is a self-validating feature: its spontaneous decarboxylation intrinsically generates a 1:1 stoichiometric ratio of the exact nucleophile (methoxide) required for the final substitution, thereby suppressing competing pathways.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of methyl 2-(methoxycarbonyloxy)but-3-enoate in 5.0 mL of anhydrous tetrahydrofuran (THF).

  • Catalyst Addition: Add 0.02 mmol (2 mol%) of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] to the solution. The mixture will typically exhibit a pale yellow hue.

  • Reaction: Stir the reaction mixture continuously at room temperature (20–25 °C). Monitor the transposition via TLC (Hexanes/Ethyl Acetate 8:2) until the starting material is completely consumed (approx. 2–4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate pure methyl (2E)-4-methoxy-2-butenoate.

Protocol B: Hydroxyl Protection via Steglich Esterification

Causality Check: (2E)-4-Methoxy-2-butenoic acid contains an α,β-unsaturated system susceptible to Michael addition or double-bond isomerization under harsh acidic reflux (e.g., Fischer esterification). Employing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) allows the carboxylic acid to be activated as an O-acylisourea intermediate at room temperature, preserving the integrity of the trans-double bond.

  • Activation: Dissolve 1.2 mmol of (2E)-4-Methoxy-2-butenoic acid in 10 mL of anhydrous dichloromethane (DCM). Add 1.2 mmol of DCC and stir for 10 minutes at 0 °C to form the active O-acylisourea intermediate.

  • Coupling: Add 1.0 mmol of the target alcohol and 0.1 mmol (10 mol%) of DMAP to the solution.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form, self-validating the progress of the coupling event.

  • Isolation: Filter the mixture through a Celite pad to remove the DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the protected 4-methoxycrotonate ester.

References

  • Palladium(0)‐Catalyzed Rearrangement of Allylic Esters - ResearchGate Source: researchgate.net URL: [Link][4]

  • Protective Groups In Organic Synthesis [PDF] Source: vdoc.pub URL: [Link][2]

  • Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) Source: du.ac.in URL: [Link][3]

Sources

Validation

A Comparative Guide to the Stereochemical Confirmation of (2E)-4-Methoxy-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals The precise stereochemistry of a molecule is a critical determinant of its biological activity and physicochemical properties. In the context of drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemistry of a molecule is a critical determinant of its biological activity and physicochemical properties. In the context of drug development and complex organic synthesis, the unambiguous confirmation of a specific isomer, such as (2E)-4-Methoxy-2-butenoic Acid, is a foundational requirement.[1] This α,β-unsaturated carboxylic acid serves as a versatile building block, and its defined (2E) stereochemistry is crucial for predictable reaction outcomes and the desired pharmacology of synthesized compounds.[1] This guide provides a comparative analysis of the primary analytical methods used to confirm the E/Z isomerism of this and structurally related molecules, offering insights into the causality behind experimental choices and providing actionable protocols.

Introduction to Stereochemical Analysis

(2E)-4-Methoxy-2-butenoic acid possesses a carbon-carbon double bond, which gives rise to the possibility of geometric isomerism (E/Z isomerism). The "E" designation, from the German entgegen, indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. Conversely, the "Z" designation, from zusammen, indicates they are on the same side. For (2E)-4-Methoxy-2-butenoic Acid, the priority of the substituents is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[2][3] The correct assignment and confirmation of the (2E) configuration are paramount for ensuring the desired three-dimensional structure and, consequently, the intended biological interactions.

This guide will explore three principal techniques for stereochemical confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful and widely used non-destructive technique that provides detailed information about the molecular structure.[4]

  • Single-Crystal X-ray Crystallography: Considered the "gold standard" for unambiguous three-dimensional structure determination.[5]

  • High-Performance Liquid Chromatography (HPLC): A versatile separation technique that can be adapted to resolve geometric isomers.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is often the first and most accessible method for determining the stereochemistry of alkenes.[7] The key parameters in ¹H NMR for this purpose are the chemical shifts (δ) of the vinylic protons and the magnitude of the vicinal coupling constant (³J) between them.[4]

a. ¹H NMR: The Vicinal Coupling Constant (³J)

Principle: The magnitude of the coupling constant between two protons on adjacent carbons of a double bond (vicinal coupling) is dependent on the dihedral angle between them. For E-isomers (trans), the protons are anti-periplanar, resulting in a larger coupling constant, typically in the range of 12-18 Hz.[4] For Z-isomers (cis), the protons are syn-periplanar, leading to a smaller coupling constant, usually between 6-12 Hz.[4]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the synthesized (2E)-4-Methoxy-2-butenoic Acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure sufficient resolution to accurately determine the coupling constants.

  • Spectral Analysis: Identify the signals corresponding to the vinylic protons (H-2 and H-3). These will typically appear in the region of 5.5-7.5 ppm.[7] Measure the coupling constant (J-value) between these two protons.

Expected Data for (2E)-4-Methoxy-2-butenoic Acid:

ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz)
H-2~6.0Doublet of Triplets (dt)~15.6 (d), ~1.5 (t)
H-3~7.1Doublet of Triplets (dt)~15.6 (d), ~4.0 (t)
H-4~4.1Doublet (d)~4.0
OCH₃~3.4Singlet (s)-

A large coupling constant of approximately 15.6 Hz between H-2 and H-3 would strongly indicate the (2E) configuration.

b. Nuclear Overhauser Effect (NOE) Spectroscopy

Principle: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[8] In the context of E/Z isomers, an NOE correlation will be observed between vinylic protons that are on the same side of the double bond. For the (2E)-isomer of 4-Methoxy-2-butenoic Acid, no significant NOE would be expected between the vinylic protons H-2 and H-3. Conversely, the (2Z)-isomer would show a clear NOE between these protons. 1D and 2D NOESY experiments can be utilized for this purpose.[9][10]

Experimental Workflow:

NOE_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Dissolve sample in deuterated solvent Acquire Acquire 1D or 2D NOESY spectrum Sample->Acquire Process Process spectrum Acquire->Process Analyze Look for cross-peaks between vinylic protons Process->Analyze E_isomer No cross-peak: (E)-isomer Analyze->E_isomer Z_isomer Cross-peak present: (Z)-isomer Analyze->Z_isomer Xray_Workflow Start Synthesized Compound Crystal_Growth Grow Single Crystals Start->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Solve and Refine Crystal Structure Data_Collection->Structure_Solution Confirmation Unambiguous 3D Structure Confirmation Structure_Solution->Confirmation

Sources

Comparative

Inter-laboratory validation guidelines for a (2E)-4-Methoxy-2-butenoic Acid bioassay

An Inter-Laboratory Validation Guide for a Novel (2E)-4-Methoxy-2-butenoic Acid Bioassay Targeting NF-κB Inhibition This guide provides a comprehensive framework for the inter-laboratory validation of a novel bioassay de...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Validation Guide for a Novel (2E)-4-Methoxy-2-butenoic Acid Bioassay Targeting NF-κB Inhibition

This guide provides a comprehensive framework for the inter-laboratory validation of a novel bioassay designed to quantify the bioactivity of (2E)-4-Methoxy-2-butenoic Acid. Given the absence of established biological targets for this molecule, we propose a hypothetical yet scientifically plausible cell-based assay targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses.[1] This guide is intended for researchers, scientists, and drug development professionals to ensure the development of a robust, reliable, and transferable bioassay.

Introduction: Unveiling the Bioactivity of (2E)-4-Methoxy-2-butenoic Acid

(2E)-4-Methoxy-2-butenoic acid is a synthetic α,β-unsaturated carboxylic acid.[2] While its primary utility has been in organic synthesis, its chemical structure suggests a potential for biological activity.[3][4] α,β-unsaturated carbonyl compounds can act as Michael acceptors, enabling them to potentially interact with biological nucleophiles, such as cysteine residues in proteins, and modulate their function.[5]

This guide outlines a hypothetical bioassay to explore the potential anti-inflammatory properties of (2E)-4-Methoxy-2-butenoic Acid by measuring its ability to inhibit the NF-κB signaling pathway. The NF-κB pathway is a cornerstone of inflammatory signaling, and its dysregulation is implicated in numerous chronic inflammatory diseases.[1][6] Therefore, it represents a key target for novel anti-inflammatory therapeutics.

The successful development of any new therapeutic requires robust and reproducible bioassays.[7] Inter-laboratory validation is a critical process to demonstrate that an analytical method is suitable for its intended purpose and can be reliably performed by different laboratories, ensuring data consistency and integrity across studies.[8] This guide adheres to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[9][10]

A Novel Bioassay for (2E)-4-Methoxy-2-butenoic Acid: The NF-κB Inhibition Reporter Assay

Proposed Mechanism of Action

We hypothesize that (2E)-4-Methoxy-2-butenoic Acid inhibits the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[11] Our proposed bioassay will quantify the ability of (2E)-4-Methoxy-2-butenoic Acid to prevent this TNF-α-induced NF-κB activation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Test_Compound (2E)-4-Methoxy- 2-butenoic Acid Test_Compound->IKK Inhibits (Hypothesized) DNA NF-κB Response Element NFkB_nuc->DNA Binds Luciferase Luciferase Gene (Reporter) DNA->Luciferase mRNA mRNA Luciferase->mRNA Transcription Protein Luciferase Protein mRNA->Protein Translation

Caption: Hypothetical mechanism of (2E)-4-Methoxy-2-butenoic Acid inhibiting the NF-κB signaling pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol details a cell-based assay to quantify the inhibitory effect of (2E)-4-Methoxy-2-butenoic Acid on TNF-α-induced NF-κB activation.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human TNF-α

  • (2E)-4-Methoxy-2-butenoic Acid

  • Luciferase assay reagent

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB-luciferase cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of (2E)-4-Methoxy-2-butenoic Acid in serum-free DMEM. Remove the culture medium from the cells and add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a solution of TNF-α in serum-free DMEM at a concentration that induces approximately 80% of the maximal luciferase response (e.g., 10 ng/mL). Add 50 µL of the TNF-α solution to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence using a plate reader.

Inter-Laboratory Validation Study Design

The objective of this inter-laboratory study is to assess the reproducibility and reliability of the (2E)-4-Methoxy-2-butenoic Acid bioassay across multiple laboratories.

Participating Laboratories

A minimum of three independent laboratories should participate in the study. Each laboratory should have experience with cell culture and plate-based assays.

Validation Parameters

The following validation parameters, based on ICH guidelines, will be assessed:[12]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results. This will be evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory over different days, with different analysts, and/or different equipment.

  • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Inter_Lab_Validation_Workflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Independent Execution cluster_analysis Phase 3: Data Analysis and Reporting Define_Protocol Define Standardized Protocol Select_Labs Select Participating Laboratories (≥3) Define_Protocol->Select_Labs Prepare_Samples Prepare and Distribute Standardized Reagents and Samples Select_Labs->Prepare_Samples Lab1 Laboratory 1 Prepare_Samples->Lab1 Lab2 Laboratory 2 Prepare_Samples->Lab2 Lab3 Laboratory 3 Prepare_Samples->Lab3 Collect_Data Collect Raw Data from all Labs Lab1->Collect_Data Lab2->Collect_Data Lab3->Collect_Data Stat_Analysis Statistical Analysis of Validation Parameters Collect_Data->Stat_Analysis Compare_Results Compare Inter-Lab Performance Stat_Analysis->Compare_Results Final_Report Generate Final Validation Report Compare_Results->Final_Report

Caption: Workflow for the inter-laboratory validation study.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data from a three-laboratory validation study of the (2E)-4-Methoxy-2-butenoic Acid bioassay.

Table 1: Accuracy and Precision Data

LaboratoryConcentration (µM)Mean Recovery (%)Intra-assay Precision (%CV)Inter-assay Precision (%CV)
Lab 1 1.098.55.28.1
10.0101.24.87.5
50.099.34.57.2
Lab 2 1.095.86.59.8
10.098.96.19.2
50.0102.15.88.9
Lab 3 1.0103.57.110.5
10.0100.86.89.9
50.097.66.59.5
Inter-lab 99.8 12.3
Acceptance 80-120% ≤15% ≤20%

Table 2: Linearity and Range Data

LaboratoryLinearity (R²)Validated Range (µM)
Lab 1 0.99850.5 - 100
Lab 2 0.99790.5 - 100
Lab 3 0.99810.5 - 100
Acceptance ≥0.99 Defined by Linearity, Accuracy, and Precision

Table 3: Robustness Study Data (Lab 1)

Parameter VariedCondition% Change in IC50
Incubation Time 5 hours-8.5%
7 hours+6.2%
TNF-α Conc. 8 ng/mL+5.5%
12 ng/mL-4.8%
Cell Density 4 x 10^4 cells/well+9.1%
6 x 10^4 cells/well-7.3%
Acceptance ≤15%

Data Analysis and Acceptance Criteria

Data from each laboratory should be analyzed to determine the validation parameters listed above. Statistical methods such as analysis of variance (ANOVA) can be used to assess the contribution of different sources of variation (e.g., inter-day, inter-analyst, inter-laboratory).[13]

The acceptance criteria for each parameter should be pre-defined in the validation protocol.[14] The criteria presented in the tables above are typical for cell-based bioassays and are based on regulatory guidelines.

Discussion and Conclusion

The hypothetical data presented in this guide suggest that the proposed NF-κB inhibition bioassay for (2E)-4-Methoxy-2-butenoic Acid is accurate, precise, and robust. The inter-laboratory precision (%CV of 12.3%) is within the acceptable limits for a cell-based assay, indicating good reproducibility. The linearity and range are also consistent across the three laboratories.

This guide demonstrates a comprehensive approach to the inter-laboratory validation of a novel bioassay. By establishing a scientifically sound hypothetical assay and a rigorous validation plan, we have provided a blueprint for assessing the bioactivity of new chemical entities. A successful inter-laboratory validation provides a high degree of confidence that the bioassay is fit for its intended purpose and can be reliably used in different laboratories to generate consistent data for regulatory submissions and to support drug development programs.[15]

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Sources

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